Hypoiodite
描述
Structure
3D Structure
属性
CAS 编号 |
15065-65-3 |
|---|---|
分子式 |
IO- |
分子量 |
142.904 g/mol |
IUPAC 名称 |
hypoiodite |
InChI |
InChI=1S/IO/c1-2/q-1 |
InChI 键 |
AAUNBWYUJICUKP-UHFFFAOYSA-N |
SMILES |
[O-]I |
规范 SMILES |
[O-]I |
同义词 |
HOI hypoiodite hypoiodite ion hypoiodous acid hypoiodous acid, 131I-labeled hypoiodous acid, potassium salt hypoiodous acid, sodium salt |
产品来源 |
United States |
Foundational & Exploratory
The Hypoiodite Ion (IO⁻): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The hypoiodite ion (IO⁻), the conjugate base of hypoiodous acid, is a highly reactive and unstable inorganic anion.[1][2][3] Despite its transient nature, existing primarily in solution, it plays a crucial role as a powerful oxidizing agent and a key intermediate in various chemical transformations, most notably the haloform reaction.[1][4] Its inherent instability is characterized by a rapid disproportionation into iodide and iodate (B108269) ions.[1][3] This guide provides an in-depth examination of the chemical properties, quantitative data, and experimental considerations of the this compound ion, intended for professionals in research and development.
Core Chemical Properties
The this compound ion consists of an iodine atom and an oxygen atom, with the negative charge localized primarily on the more electronegative oxygen atom.[2] The electronic geometry around both the iodine and oxygen atoms is tetrahedral, with both atoms exhibiting sp³ hybridization.[2]
Formation and Stability
This compound is not a stable compound that can be isolated as a solid salt.[5] It is generated in situ, typically in aqueous solutions. The primary method for its formation is the reaction of elemental iodine with a cold, dilute solution of an alkali hydroxide (B78521), such as sodium hydroxide.[1][6][7]
Reaction: I₂ + 2OH⁻ ⇌ IO⁻ + I⁻ + H₂O
To maximize the yield of this compound and suppress its subsequent decomposition, the reaction must be carried out at low temperatures.[7] In hot, concentrated basic solutions, the this compound formed will rapidly disproportionate.[7] A pH of around 12 is often cited as optimal for its preparation in solution.[2][8]
Disproportionation
The most significant chemical property of the this compound ion is its extreme instability, leading to a rapid disproportionation reaction where it is simultaneously oxidized and reduced.[1][3] In this process, this compound (with iodine in the +1 oxidation state) converts into the more stable iodide ion (I⁻, -1 oxidation state) and iodate ion (IO₃⁻, +5 oxidation state).[3][9]
Overall Reaction: 3IO⁻ → 2I⁻ + IO₃⁻
This reaction is highly dependent on factors such as pH, temperature, and concentration.[5] The driving force for this reaction is the thermodynamic instability of the +1 oxidation state of iodine.[3]
Acid-Base Chemistry
This compound is the conjugate base of the weak acid, hypoiodous acid (HIO).[1][4] The equilibrium between the acid and its conjugate base is established in aqueous solutions.
Equilibrium: HIO + H₂O ⇌ IO⁻ + H₃O⁺
The acid dissociation constant (pKa) for hypoiodous acid has been reported with some variation, with values generally falling in the range of 10.4 to 11.[1][2][10][11]
Oxidizing Properties
The this compound ion is a potent oxidizing agent and serves as the key reactive species in several important organic reactions.[1] Its most prominent application is in the iodoform (B1672029) (haloform) reaction , which is a reliable chemical test for the presence of methyl ketones (R-CO-CH₃) or secondary alcohols that can be oxidized to methyl ketones (R-CH(OH)-CH₃).[12][13][14] In this reaction, the this compound first exhaustively halogenates the methyl group, followed by cleavage of the resulting triiodomethyl group by a hydroxide ion to form iodoform (CHI₃), a yellow precipitate, and a carboxylate salt.[13][14]
Quantitative Data Summary
The following tables summarize key quantitative data for the this compound ion and its conjugate acid.
Table 1: Physicochemical Properties of this compound Ion
| Property | Value | Source |
|---|---|---|
| Chemical Formula | IO⁻ | [3][4] |
| Molar Mass | 142.904 g/mol | |
| Exact Mass | 142.89939 Da | [3][4] |
| Conjugate Acid | Hypoiodous Acid (HIO) |[1][4] |
Table 2: Acid-Base and Electrochemical Properties
| Parameter | Half-Reaction / Equilibrium | Value (at 25 °C) | Source |
|---|---|---|---|
| Acid Dissociation Constant (pKa) | HIO ⇌ H⁺ + IO⁻ | 10.64 | [10] |
| 10.4 ± 0.1 | [11] | ||
| Standard Reduction Potential (E°) | IO⁻ + H₂O + 2e⁻ → I⁻ + 2OH⁻ | +0.47 V | [12][13] |
| Standard Reduction Potential (E°) | HIO + H⁺ + 2e⁻ → I⁻ + H₂O | +0.99 V | [10][13] |
| Standard Reduction Potential (E°) | 2IO₃⁻ + 12H⁺ + 10e⁻ → I₂ + 6H₂O | +1.19 V | [8][13] |
| Standard Reduction Potential (E°) | IO₃⁻ + 3H₂O + 6e⁻ → I⁻ + 6OH⁻ | +0.26 V |[12][13] |
Experimental Protocols
In Situ Preparation of Sodium this compound Solution
Objective: To prepare a solution containing sodium this compound for immediate use as a reactive agent.
Materials:
-
Iodine (I₂)
-
Sodium hydroxide (NaOH), 2M solution
-
Distilled water
-
Ice bath
Procedure:
-
Prepare a dilute solution of sodium hydroxide (e.g., 2M). Cool the solution in an ice bath to 0-5 °C.
-
Slowly add solid iodine crystals to the cold, stirred NaOH solution. The dark color of the iodine will fade as it reacts to form the pale-yellow this compound solution along with colorless iodide.
-
The reaction mixture should be kept cold and used immediately, as the this compound ion will begin to disproportionate upon standing, especially if the temperature rises.[7]
Chemical Equation: I₂ (s) + 2NaOH (aq) → NaIO (aq) + NaI (aq) + H₂O (l)
Iodoform Test for Methyl Ketones
Objective: To detect the presence of a methyl ketone or a secondary alcohol oxidizable to a methyl ketone.
Materials:
-
Test compound
-
Solvent (e.g., water, dioxane if the compound is insoluble in water)
-
Sodium hydroxide solution (e.g., 5%)
-
Potassium iodide-iodine reagent (I₂ dissolved in KI solution)
-
Water bath (60 °C)
Procedure:
-
Dissolve a small amount (e.g., 0.1 g or 5 drops) of the test compound in approximately 2 mL of a suitable solvent (water or dioxane) in a test tube.
-
Add 2 mL of 5% sodium hydroxide solution.
-
Add the potassium iodide-iodine reagent dropwise while shaking until a persistent dark iodine color remains. This step generates the this compound in situ.
-
Allow the mixture to stand for 2-3 minutes at room temperature. If no precipitate forms, gently warm the test tube in a water bath at 60 °C for a few minutes.
-
Observe the formation of a precipitate. A positive test is indicated by the formation of a pale yellow, antiseptic-smelling solid, which is iodoform (CHI₃).
Conclusion
The this compound ion is a fundamentally important, albeit ephemeral, chemical species. Its high reactivity and role as a potent oxidizing agent make it a valuable tool in synthetic and analytical chemistry. A thorough understanding of its properties, particularly its inherent instability and the conditions required for its in situ generation, is critical for researchers leveraging its reactivity in drug development and other scientific applications. The quantitative data and protocols provided herein serve as a foundational resource for the effective and safe utilization of this transient but powerful ion.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. cetama.partenaires.cea.fr [cetama.partenaires.cea.fr]
- 4. Standard electrode potential (data page) - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Standard Potentials [saylordotorg.github.io]
- 8. chem21labs.com [chem21labs.com]
- 9. researchgate.net [researchgate.net]
- 10. Standard Reduction Potentials [av8n.com]
- 11. Relative standard electrode potentials of I3−/I−, I2/I3−, and I2/I− redox couples and the related formation constants of I3− in some pure and mixed dipolar aprotic solvents | Semantic Scholar [semanticscholar.org]
- 12. lachimie.net [lachimie.net]
- 13. pcm13.free.fr [pcm13.free.fr]
- 14. Standard Reduction Potentials made easy | ChemTalk [chemistrytalk.org]
The Hypoiodite Ion (IO⁻): A Technical Guide to Formula, Structure, and Elucidation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The hypoiodite ion (IO⁻), the conjugate base of hypoiodous acid, is a highly reactive and unstable inorganic anion.[1][2][3] Despite its transient nature, it plays a significant role as a powerful oxidizing agent in organic synthesis and as a key antimicrobial species in mammalian innate immunity.[4][5][6] This technical guide provides a comprehensive overview of the this compound ion, detailing its chemical formula, electronic and molecular structure, and physicochemical properties. It outlines detailed experimental protocols for its in situ generation and characterization using spectroscopic techniques. Furthermore, this document explores the biological significance of this compound within the lactoperoxidase system and discusses its potential, as well as its challenges, in the context of antimicrobial drug development. All quantitative data are summarized for clarity, and key processes are visualized using logical diagrams.
Formula and Molecular Structure
The this compound ion is a diatomic anion with the chemical formula IO⁻ .[1][2][3] It consists of one iodine atom covalently bonded to one oxygen atom, with the molecule carrying an overall formal charge of -1.[1][7]
Lewis Structure and Valence Electrons
The electronic structure of the this compound ion comprises 14 total valence electrons.[1][7][8] This total is derived from the 7 valence electrons of iodine (Group 17), the 6 valence electrons of oxygen (Group 16), and one additional electron for the negative charge.[8][9]
The Lewis structure features a single covalent bond between the iodine and oxygen atoms. Both atoms are surrounded by three lone pairs of electrons, satisfying the octet rule for each.[8][9] The negative formal charge is typically assigned to the more electronegative oxygen atom.[1][10]
Caption: Lewis structure of the this compound (IO⁻) ion.
Molecular and Electronic Geometry
While the diatomic nature of the IO⁻ ion dictates a linear molecular geometry with a bond angle of 180 degrees, its electronic geometry is more complex.[1] Due to the presence of one bonding pair and three lone pairs around each atom, the electron pairs arrange themselves in a tetrahedral electronic geometry to minimize repulsion.[1] This arrangement is consistent with sp³ hybridization of the valence orbitals on both the iodine and oxygen atoms.[1] The significant difference in electronegativity between iodine and oxygen results in a substantial dipole moment, making the ion highly polar.[7]
Physicochemical and Spectroscopic Properties
The this compound ion is notoriously unstable and typically only exists in solution, particularly under alkaline conditions (pH > 9).[1][11] It readily undergoes disproportionation, a reaction where it is simultaneously oxidized and reduced to form more stable iodide (I⁻) and iodate (B108269) (IO₃⁻) ions.[2][3] This reaction is highly dependent on pH, accelerating in neutral or acidic environments.[12]
Table 1: Summary of Physicochemical and Spectroscopic Data for this compound (IO⁻)
| Property | Value / Description | Reference(s) |
| Chemical Formula | IO⁻ | [1][2] |
| Molar Mass | 142.904 g/mol | [13] |
| Conjugate Acid | Hypoiodous Acid (HIO) | [1] |
| pKa of HIO | ~11.0 | [7][14] |
| Stability | Highly unstable; rapidly disproportionates to I⁻ and IO₃⁻, especially at pH < 9. | [2][3][15] |
| UV-Vis λmax | 363 nm | [7] |
| Molar Absorptivity (ε) | 60 ± 3 dm³ mol⁻¹ cm⁻¹ at 363 nm | [7] |
| Raman Shift (I-O) | 430 ± 2 cm⁻¹ (characteristic stretching vibration) | [4][7] |
In Situ Generation and Experimental Elucidation
Due to its instability, this compound cannot be isolated as a stable solid salt and is almost exclusively generated in situ for immediate use in reactions or for characterization.[4][15][16]
Protocols for In Situ Generation
Method 1: Reaction of Iodine with a Strong Base This is the most common method for generating this compound for synthetic and analytical purposes.[2][3]
-
Objective: To generate a solution containing this compound (IO⁻) ions.
-
Reagents: Elemental iodine (I₂), Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M, cold), distilled water.
-
Protocol:
-
Prepare a cold, dilute solution of sodium hydroxide (e.g., 0.1 M to 1.0 M) in an appropriate flask, ideally in an ice bath to maintain low temperatures.
-
Slowly add a saturated aqueous solution of iodine or solid iodine crystals to the rapidly stirred, cold NaOH solution.
-
The dark brown color of the iodine solution will fade as it reacts to form a pale yellow solution containing sodium this compound (NaIO), sodium iodide (NaI), and water.[12] The reaction is: I₂ + 2NaOH → NaIO + NaI + H₂O.[17]
-
The resulting solution must be used immediately due to the rapid disproportionation of the this compound ion.[15] The rate of decomposition is dependent on the concentration of the hydroxide solution.[15]
-
Method 2: Deprotonation of Hypoiodous Acid this compound is the conjugate base of hypoiodous acid (HIO).[1] Adjusting the pH of a hypoiodous acid solution above its pKa (~11) will yield the this compound ion.[7] HIO + OH⁻ ⇌ IO⁻ + H₂O[1]
Experimental Protocol for UV-Visible Spectroscopic Analysis
-
Objective: To identify the characteristic UV-Vis absorbance maximum of this compound and monitor its concentration or decomposition over time.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer capable of scanning from at least 200-500 nm.
-
Procedure:
-
Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for baseline stability.
-
Blanking: Fill a quartz cuvette with the solvent used for the reaction (e.g., 0.1 M NaOH solution). Place the cuvette in the reference and sample holders and perform a baseline correction across the desired wavelength range (e.g., 220-450 nm).
-
Sample Preparation: Generate the this compound solution in situ as described in Protocol 3.1 immediately before measurement.
-
Measurement: Quickly transfer the freshly prepared this compound solution to the sample cuvette. Place the cuvette in the sample holder and immediately initiate a scan.
-
Data Analysis: The resulting spectrum should show a characteristic absorption maximum at approximately 363 nm, confirming the presence of the IO⁻ ion.[7] For kinetic studies of its disproportionation, repeated scans can be taken at fixed time intervals, monitoring the decrease in absorbance at 363 nm. An isobestic point at 248 nm may be observed, indicating a direct conversion to its decomposition products.[7]
-
Experimental Protocol for Raman Spectroscopic Analysis
-
Objective: To detect the characteristic I-O stretching vibration of the this compound ion.
-
Instrumentation: A Raman spectrometer equipped with a suitable laser source (e.g., 514.5 nm Argon-ion laser or 532 nm Nd:YAG laser), a sample holder for liquids, and a sensitive detector (e.g., CCD).[8][10]
-
Procedure:
-
Instrument Calibration: Calibrate the spectrometer using a known standard (e.g., carbon tetrachloride) to ensure frequency accuracy.
-
Sample Preparation: Generate the this compound solution in situ (Protocol 3.1) in a glass capillary tube or other suitable container for Raman analysis.[8] A relatively high concentration is preferred to obtain a good signal-to-noise ratio.
-
Data Acquisition: Place the sample in the spectrometer's sample compartment. Focus the laser onto the sample and begin acquiring the spectrum. Typical parameters may include a laser power of ~900 mW and a spectral band pass of ~6 cm⁻¹.[8]
-
Data Analysis: Process the collected spectrum to remove background fluorescence if necessary. A distinct Raman band at approximately 430 ± 2 cm⁻¹ serves as a diagnostic peak for the I-O stretching vibration of the this compound ion.[4][7] This peak can be used to distinguish it from other iodine-containing species.[7]
-
Caption: Experimental workflow for this compound generation and characterization.
Biological Role and Drug Development Implications
The Lactoperoxidase System: Nature's Antimicrobial Agent
This compound is a key effector molecule in the innate immune system, particularly in mammalian extracellular fluids like saliva, milk, and tears.[4][5] It is generated by the heme enzyme lactoperoxidase (LPO) .[5] The LPO system catalyzes the oxidation of iodide ions (I⁻) using hydrogen peroxide (H₂O₂) as the oxidizing agent.[5][18]
The overall reaction can be summarized as: I⁻ + H₂O₂ --(Lactoperoxidase)--> IO⁻ + H₂O[18]
This enzymatically generated this compound serves as a potent, broad-spectrum antimicrobial agent.[11] Its mechanism of action involves the rapid oxidation of critical biomolecules in pathogens, such as:
-
Sulfhydryl (thiol) groups in proteins and enzymes.[18]
-
NAD(P)H , thereby disrupting metabolic pathways like glycolysis and respiration.[18]
-
Thioether moieties .[18]
This oxidative damage leads to the inhibition of essential cellular processes and ultimately, bacterial death.[18]
Caption: The Lactoperoxidase (LPO) pathway for this compound generation.
Implications for Antimicrobial Drug Development
The potent and broad-spectrum activity of this compound makes it an attractive concept for antimicrobial therapies, especially in an era of rising multidrug resistance.[6][13]
-
Advantages: Iodine-based agents are effective and generally do not promote the development of resistant bacterial strains.[19] The mechanism of indiscriminate oxidation of multiple essential targets makes it difficult for bacteria to evolve resistance.
-
Challenges: The primary challenge for developing this compound as a therapeutic is its extreme instability and high reactivity.[2][3] Direct administration is not feasible. Therefore, research focuses on developing stable iodine-containing complexes or in situ generating systems that can deliver the antimicrobial activity of this compound in a controlled manner at the site of infection.[6]
Future strategies may involve the design of prodrugs or carrier molecules (e.g., iodophors) that release this compound or a related reactive iodine species under specific physiological conditions, mimicking the targeted action of the natural lactoperoxidase system.
Conclusion
The this compound ion, IO⁻, is a simple yet powerful chemical species. While its formula and linear structure are straightforward, its high reactivity and inherent instability make its study challenging, necessitating in situ generation and rapid analytical techniques. Spectroscopic methods, particularly UV-Visible and Raman spectroscopy, provide definitive fingerprints for its identification and quantification. The biological role of this compound as a key antimicrobial agent produced by the lactoperoxidase system highlights its importance in innate immunity and offers a compelling rationale for exploring novel iodine-based therapeutics. For researchers and drug developers, understanding the fundamental chemistry, generation, and properties of this compound is crucial for harnessing its potent oxidative capabilities for future applications in synthesis and medicine.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Kinetics of disproportionation of hypoiodous acid - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structural evidence of the oxidation of iodide ion into hyper-reactive this compound ion by mammalian heme lactoperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. The Effect of Semiorganic Iodine-Containing Compounds on the Antibiotic Susceptibility of Pathogenic Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Disproportionation Kinetics of Hypoiodous Acid As Catalyzed and Suppressed by Acetic Acid-Acetate Buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nrc.gov [nrc.gov]
- 9. researchgate.net [researchgate.net]
- 10. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 11. The lactoperoxidase system: the influence of iodide and the chemical and antimicrobial stability over the period of about 18 months - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kinetics of disproportionation of hypoiodous acid - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 13. Role of Antimicrobial Drug in the Development of Potential Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. engineering.purdue.edu [engineering.purdue.edu]
- 15. inorganic chemistry - Why salts of hypoiodous acid like sodium this compound has not been isolated as solid yet? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. researchgate.net [researchgate.net]
- 18. Lactoperoxidase: Properties, Functions, and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Iodine-lithium-alpha-dextrin (ILαD) against Staphylococcus aureus skin infections: a comparative study of in-vitro bactericidal activity and cytotoxicity between ILαD and povidone-iodine. [publications-affiliated.scilifelab.se]
A Technical Guide to the Synthesis and Preparation of Sodium Hypoiodite Solution
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium hypoiodite (NaOI) is a highly reactive and unstable inorganic compound that serves as a potent oxidizing and iodinating agent in organic synthesis. Due to its inherent instability, it is exclusively prepared in situ for immediate consumption in reactions. This technical guide provides an in-depth overview of the synthesis, stability, and primary applications of sodium this compound solutions. It details experimental protocols for its preparation and for its use in the classic iodoform (B1672029) reaction. Quantitative data regarding its formation and decomposition are summarized, and key chemical pathways are visualized to provide a comprehensive resource for laboratory professionals.
Introduction
Sodium this compound belongs to the hypohalite family of compounds and is the sodium salt of hypoiodous acid. Its significance in organic chemistry stems from its role as a powerful electrophilic iodinating agent and a mild oxidant.[1] A primary application is the haloform reaction, specifically the iodoform test, which is used for the oxidative cleavage of methyl ketones and certain secondary alcohols.[1][2] Unlike its more stable counterparts, sodium hypochlorite (B82951) and sodium hypobromite, sodium this compound has not been isolated as a solid and exists only transiently in aqueous solutions.[3] Its utility is intrinsically linked to its reactivity, which is also the cause of its rapid decomposition through disproportionation. Understanding the factors that govern its formation and subsequent decomposition is critical for its effective use in synthetic protocols.
Chemical Principles
Synthesis of Sodium this compound
The most common and practical method for the preparation of sodium this compound is the reaction of elemental iodine (I₂) with a cold, dilute aqueous solution of sodium hydroxide (B78521) (NaOH).[4]
Reaction: I₂ + 2NaOH ⇌ NaOI + NaI + H₂O
This is an equilibrium reaction where iodine is simultaneously oxidized to the +1 state in this compound (OI⁻) and reduced to the -1 state in iodide (I⁻).
Decomposition via Disproportionation
Sodium this compound is thermodynamically unstable and readily undergoes disproportionation, particularly under neutral to alkaline conditions, or when heated.[1][4] In this reaction, the iodine in the +1 oxidation state is converted to the more stable -1 (iodide) and +5 (iodate) states.
Reaction: 3NaOI → 2NaI + NaIO₃
This decomposition is a key consideration in the practical application of sodium this compound, necessitating its immediate use after preparation. The kinetics of this disproportionation are second-order with respect to the this compound concentration.[1][5]
Quantitative Data Summary
The synthesis and stability of sodium this compound are highly dependent on reaction conditions. The following tables summarize the key quantitative parameters.
Table 1: Optimal Conditions for Sodium this compound Synthesis
| Parameter | Optimal Condition | Rationale |
| Temperature | 0 - 5 °C | Minimizes the rate of disproportionation into sodium iodate (B108269) and sodium iodide.[4] |
| NaOH Concentration | Dilute Solution (e.g., 5-10%) | High concentrations of hydroxide ions accelerate the disproportionation reaction.[3] |
| pH | Alkaline (for synthesis) | The synthesis reaction requires a basic medium. |
Table 2: Factors Influencing Sodium this compound Stability
| Factor | Effect on Stability | Quantitative Insight |
| Temperature | Stability decreases significantly with increasing temperature. | The disproportionation reaction is highly temperature-dependent. |
| pH | Most stable in neutral to slightly acidic solutions (pH 5-7).[1] | Prone to rapid disproportionation in alkaline solutions (pH > 8).[1] |
| Concentration | Higher concentrations lead to faster decomposition. | The rate of decay is second-order with respect to this compound concentration.[1] |
| Presence of Iodide | Can shift the synthesis equilibrium and affect the disproportionation rate.[6] | The effect is dependent on pH. |
| Light Exposure | (Analogous to NaOCl) Promotes decomposition. | Solutions should be prepared and used in vessels that minimize light exposure.[7] |
Experimental Protocols
In Situ Preparation of Sodium this compound Solution (General Protocol)
This protocol describes the preparation of a sodium this compound solution for immediate use as an oxidizing or iodinating agent.
Materials:
-
Iodine (I₂)
-
Sodium hydroxide (NaOH)
-
Distilled water
-
Ice bath
-
Stir plate and stir bar
-
Erlenmeyer flask
Procedure:
-
Prepare a dilute solution of sodium hydroxide (e.g., 2 M or ~8% w/v) in distilled water.
-
Cool the NaOH solution to 0-5 °C using an ice bath.
-
While stirring vigorously, slowly add solid iodine (I₂) to the cold NaOH solution. A 1:2 molar ratio of I₂ to NaOH is typically used.
-
Continue stirring in the ice bath until the iodine has completely dissolved, resulting in a pale yellow solution.
-
The resulting solution contains sodium this compound and sodium iodide and should be used immediately for the intended reaction.
Iodoform Test for Methyl Ketones or Secondary Alcohols
This protocol utilizes an in situ generated sodium this compound solution to test for the presence of a methyl ketone or a secondary alcohol that can be oxidized to a methyl ketone.
Materials:
-
Compound to be tested
-
10% aqueous potassium iodide (KI) solution
-
5% aqueous sodium hydroxide (NaOH) solution
-
Iodine-Potassium Iodide (I₂-KI) reagent (Lugol's solution)
-
Water bath (60 °C)
-
Test tubes
Procedure:
-
Dissolve approximately 0.1 g of the test compound (or 4-5 drops if liquid) in 2 mL of water in a test tube. If the compound is not soluble in water, a minimal amount of dioxane or methanol (B129727) can be added dropwise to achieve a homogeneous solution.[2][8]
-
Add 2 mL of 5% NaOH solution to the test tube.[8]
-
Add the I₂-KI reagent dropwise while shaking until a distinct dark brown color of iodine persists.[8]
-
Allow the mixture to stand at room temperature for 2-3 minutes. If no precipitate forms, gently warm the test tube in a water bath at approximately 60 °C for about 5 minutes.[2][9]
-
If the iodine color fades during warming, add more I₂-KI reagent until the dark color persists for at least two minutes of heating.[2]
-
After heating, remove the excess iodine by adding a few drops of NaOH solution with shaking, until the solution becomes colorless or pale yellow.
-
Dilute the mixture with an equal volume of water and allow it to stand for 10-15 minutes.[2]
-
Observation: A positive test is indicated by the formation of a pale yellow precipitate of iodoform (CHI₃), which has a characteristic "antiseptic" smell.
Mandatory Visualizations
Synthesis and Decomposition Pathway
The following diagram illustrates the primary reaction for the synthesis of sodium this compound and its subsequent decomposition pathway.
Caption: Synthesis of NaOI and its subsequent disproportionation.
Experimental Workflow for the Iodoform Test
This diagram outlines the logical steps for performing the iodoform test.
Caption: Workflow for the iodoform test protocol.
Conclusion
Sodium this compound is a valuable, albeit transient, reagent in organic synthesis. Its effective application hinges on a thorough understanding of its in situ generation from iodine and sodium hydroxide and the factors that promote its rapid disproportionation. By controlling temperature, reactant concentrations, and pH, researchers can harness the potent oxidizing and iodinating properties of sodium this compound for specific applications like the iodoform test. The protocols and data presented in this guide offer a comprehensive framework for the successful preparation and utilization of this reactive species in a laboratory setting.
References
- 1. Sodium this compound|22468-64-0|Research Chemicals [benchchem.com]
- 2. Iodoform Test - Principle, Methods and Examples. [allen.in]
- 3. d.umn.edu [d.umn.edu]
- 4. Disproportionation Kinetics of Hypoiodous Acid As Catalyzed and Suppressed by Acetic Acid-Acetate Buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetics of disproportionation of hypoiodous acid - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Kinetics of disproportionation of hypoiodous acid - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 7. forceflowscales.com [forceflowscales.com]
- 8. testbook.com [testbook.com]
- 9. pro-lehrsysteme.ch [pro-lehrsysteme.ch]
Stability of Hypoiodite in Aqueous and Organic Solvents: A Technical Guide
Abstract
Hypoiodite (IO⁻), the iodine analog of hypochlorite (B82951) and hypobromite, is a highly reactive and unstable species of significant interest in both aqueous chemistry and organic synthesis. Its transient nature presents both challenges and opportunities, particularly in fields requiring potent but short-lived oxidizing or iodinating agents. This technical guide provides an in-depth review of the stability of this compound in aqueous and organic environments. It consolidates quantitative kinetic data, details experimental protocols for its preparation and analysis, and presents reaction pathways and workflows through structured diagrams. The information herein is intended to serve as a comprehensive resource for professionals leveraging this compound chemistry in research and development.
Introduction
The this compound ion (IO⁻) and its conjugate acid, hypoiodous acid (HOI), are key intermediates in the chemistry of aqueous iodine. Unlike its lighter halogen counterparts, this compound is exceptionally unstable and cannot be isolated as a solid salt.[1] It exists transiently in solution and readily undergoes disproportionation to form more stable iodine species, namely iodide (I⁻) and iodate (B108269) (IO₃⁻).[1][2] This inherent instability is a critical factor in its application, from its role in disinfection and the formation of iodinated byproducts in water treatment to its use as a powerful oxidant in organic synthesis.[3]
In organic chemistry, this compound is typically generated in situ to achieve specific transformations, such as the haloform reaction or oxidative cyclizations.[1][4][5][6] Organic derivatives, such as tert-butyl this compound and acetyl this compound, have been developed as reagents that harness the reactivity of the I(+1) oxidation state in a more controlled manner within non-aqueous environments.[7]
This guide will systematically explore the factors governing this compound stability, present available quantitative data, and provide detailed methodologies for its study and application.
Stability of this compound in Aqueous Solutions
The stability of this compound in water is predominantly dictated by its propensity to disproportionate. The primary decomposition pathway is the conversion of this compound into iodide and iodate ions. This process is highly dependent on pH, temperature, and the presence of other chemical species that can act as catalysts or inhibitors.
Decomposition Pathways
In aqueous solution, this compound exists in equilibrium with its conjugate acid, hypoiodous acid (HOI). The pKa of HOI is approximately 10.4 at 25°C.[3] The overall disproportionation reaction is often represented as:
3IO⁻ → 2I⁻ + IO₃⁻ [1]
However, the mechanism is more complex, involving reactions between both HOI and IO⁻. The key uncatalyzed disproportionation reactions and their rate constants in the pH range of 7.6–11.1 are:
-
HOI + HOI → I⁻ + IO₂⁻ + 2H⁺ (Rate-determining step)
-
HOI + OI⁻ → I⁻ + IO₂⁻ + H⁺ (Faster than the HOI+HOI reaction)
The iodite (B1235397) ion (IO₂⁻) formed is then rapidly oxidized to iodate (IO₃⁻).
Below is a diagram illustrating the core disproportionation pathway in an aqueous medium.
References
- 1. inorganic chemistry - Why salts of hypoiodous acid like sodium this compound has not been isolated as solid yet? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. inorganic chemistry - Why is the this compound anion unstable in solution, whereas hypochlorite is relatively stable? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. echemi.com [echemi.com]
- 5. ncert.nic.in [ncert.nic.in]
- 6. byjus.com [byjus.com]
- 7. electronicsandbooks.com [electronicsandbooks.com]
Hypoiodite as a radical intermediate in chemical reactions
An In-depth Technical Guide on Hypoiodite as a Radical Intermediate in Chemical Reactions
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the this compound radical (IO•) as a reactive intermediate in chemical reactions. It covers its formation, detection, reactivity, and role in synthetic organic chemistry, with a focus on quantitative data and detailed experimental methodologies.
Introduction to the this compound Radical (IO•)
The this compound radical (IO•) is a highly reactive, short-lived species that plays a significant role as an intermediate in various chemical transformations. It is the neutral counterpart to the this compound ion (IO⁻) and is a key species in iodine-mediated radical reactions. Its high reactivity makes it a powerful tool for C-H functionalization, yet also challenging to study directly. This guide delves into the fundamental chemistry of the IO• radical, providing insights for its application in research and development.
Formation of the this compound Radical
The this compound radical is typically generated in situ under specific reaction conditions. Common methods for its formation include:
-
Photolysis of Iodine-Containing Precursors: The most common method for generating IO• radicals for kinetic studies is through laser photolysis. Precursors such as diiodomethane (B129776) (CH₂I₂) or iodotrifluoromethane (B1198407) (CF₃I) are photolyzed, often in the presence of oxygen or ozone. For instance, the reaction of photolytically generated CH₂I with O₂ has been shown to produce IO radicals.
-
Reaction of Atomic Iodine with Ozone: The reaction of iodine atoms with ozone is a significant source of IO radicals, particularly in atmospheric chemistry.
-
In Situ Formation in "this compound Reactions": In synthetic chemistry, "this compound-mediated" reactions, such as the Suárez and Hofmann-Löffler-Freytag reactions, involve the in situ generation of a reactive iodine species. While not always directly involving a free IO• radical as the primary hydrogen abstracting species, these reactions proceed through radical pathways initiated by the decomposition of an N-iodo or O-iodo intermediate. For example, the reaction of an alcohol with a hypervalent iodine reagent and iodine can lead to the formation of an alkoxy radical, which then initiates subsequent radical steps.
Detection and Characterization
Due to its short lifetime, the direct detection of the this compound radical requires sensitive spectroscopic techniques.
-
Cavity Ring-Down Spectroscopy (CRDS): This is a highly sensitive absorption spectroscopy technique used for quantitative measurements of IO• radical concentrations. The IO• radical has a characteristic absorption spectrum in the visible region, with the A²Π₃/₂–X²Π₃/₂ transition being a prominent feature used for its detection and kinetic studies.
-
Transient Absorption Spectroscopy: This technique is also employed to monitor the formation and decay of IO• radicals in real-time, providing kinetic information about its reactions.
-
Electron Paramagnetic Resonance (EPR) Spectroscopy with Spin Trapping: While direct EPR detection of the highly reactive IO• radical is challenging, the spin trapping technique can be employed. A spin trap, such as 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), reacts with the IO• radical to form a more stable nitroxide radical adduct (DMPO-OI), which can then be detected and characterized by its EPR spectrum. However, specific EPR spectra for the DMPO-IO adduct are not widely reported in the literature, and care must be taken to differentiate it from adducts of other oxygen-centered radicals like the hydroxyl radical (•OH).[1]
Chemical Reactivity and Kinetics
The this compound radical is a potent oxidizing agent and participates in a variety of radical reactions.
Self-Reaction and Reaction with Small Molecules
The IO• radical can undergo a self-reaction to form iodine dioxide (OIO) and an iodine atom. It also reacts rapidly with other atmospheric species like nitric oxide (NO).
Reactions with Organic Compounds
Table 1: Selected Reaction Rate Constants of the this compound Radical (IO•)
| Reactant | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Method |
| IO• | (1.0 ± 0.3) x 10⁻¹⁰ | 295 | CRDS |
| NO | (1.9 ± 0.5) x 10⁻¹¹ | 295 | CRDS |
Data sourced from kinetic studies using cavity ring-down spectroscopy.[2]
Role as a Radical Intermediate in Named Reactions
This compound-mediated reactions are powerful tools in organic synthesis for the functionalization of unactivated C-H bonds.
The Hofmann-Löffler-Freytag (HLF) Reaction
The HLF reaction involves the cyclization of N-haloamines to form pyrrolidines or piperidines. The reaction proceeds via a nitrogen-centered radical cation, which undergoes an intramolecular 1,5-hydrogen atom transfer.[3]
A significant modification of the HLF reaction, developed by Suárez, utilizes hypervalent iodine reagents (e.g., PhI(OAc)₂) and iodine under neutral conditions to generate the nitrogen-centered radical from N-amides, N-cyanamides, or N-phosphoramidates.[1] This method avoids the strongly acidic conditions of the classical HLF reaction.
Diagram 1: Generalized Mechanism of the Suárez Modification of the HLF Reaction
Caption: Mechanism of the Suárez modification of the Hofmann-Löffler-Freytag reaction.
The Suárez Reaction (this compound Reaction)
The Suárez reaction involves the generation of an alkoxy radical from an alcohol using a hypervalent iodine reagent and iodine, followed by intramolecular hydrogen abstraction and subsequent functionalization or cyclization.[4] This reaction is particularly useful for the remote functionalization of steroids and other complex molecules.[5][6]
Diagram 2: General Scheme of the Suárez Reaction
Caption: Key steps in the Suárez reaction for cyclic ether formation.
Table 2: Examples of this compound-Mediated Cyclization Reactions and Yields
| Substrate Type | Reaction | Product Type | Yield (%) | Reference |
| Steroidal Primary Amine | Aminyl Radical Cyclization | 5/6-Oxazaspiroketal | - | [7] |
| Steroidal Primary Amine | Aminyl Radical Cyclization | Solasodine (B1681914) Acetate (B1210297) | 23 (overall) | [8] |
| Aldoximes and Alkenes | Oxidative Cyclization | Isoxazolines | Good | [9] |
Note: Specific yields for single steps are often not reported, with overall yields for multi-step syntheses being more common.
Experimental Protocols
Generation and Detection of IO• Radicals by Laser Photolysis-Cavity Ring-Down Spectroscopy
This protocol outlines a general procedure for kinetic studies of the IO• radical.
Objective: To generate IO• radicals and measure their concentration over time to determine reaction rate constants.
Materials:
-
Pulsed laser system (e.g., excimer laser) for photolysis.
-
Tunable dye laser or diode laser for probing.
-
Flow cell reactor.
-
High-reflectivity mirrors to form the optical cavity.
-
Photomultiplier tube (PMT) or other sensitive light detector.
-
Digital oscilloscope and data acquisition system.
-
Gas handling system for precursor delivery (e.g., CF₃I, O₃, N₂).
Procedure:
-
System Setup: Assemble the cavity ring-down spectrometer with the flow cell positioned within the optical cavity. Align the probe laser through the cavity and onto the detector.
-
Precursor Preparation: Prepare a gas mixture of the IO• precursor (e.g., CF₃I) and a reactant gas (e.g., O₃) in a balance of an inert carrier gas (e.g., N₂).
-
Flow Control: Flow the gas mixture through the reactor at a constant pressure and flow rate.
-
Radical Generation: Initiate the reaction by firing the photolysis laser pulse into the flow cell, which photolyzes the precursor to generate iodine atoms that subsequently react to form IO• radicals.
-
CRDS Measurement: At a specific time delay after the photolysis pulse, fire the probe laser pulse into the cavity. The light intensity leaking from the cavity will decay exponentially.
-
Data Acquisition: Record the ring-down decay trace using the PMT and oscilloscope. The decay rate (the inverse of the ring-down time) is proportional to the concentration of the absorbing species (IO•) at the probe wavelength.
-
Kinetic Profile: Repeat steps 4-6 at various time delays to obtain a kinetic profile of the IO• radical concentration.
-
Data Analysis: Fit the kinetic profile to an appropriate rate law to extract the reaction rate constant.
Diagram 3: Experimental Workflow for Laser Photolysis-CRDS
Caption: Workflow for kinetic studies of IO• radicals using laser photolysis-CRDS.
Conclusion
The this compound radical is a key transient species in a range of chemical reactions, from atmospheric processes to powerful synthetic methodologies. While its high reactivity presents experimental challenges, modern spectroscopic techniques have enabled the characterization of its kinetics and reactivity. The continued study of the IO• radical and its role in "this compound-mediated" reactions holds significant promise for the development of novel synthetic strategies, particularly in the context of complex molecule synthesis and late-stage functionalization, which are of great interest to the pharmaceutical and agrochemical industries. Further research is needed to expand the library of kinetic data for IO• radical reactions with diverse organic substrates and to further elucidate its precise mechanistic role in various synthetic transformations.
References
- 1. researchgate.net [researchgate.net]
- 2. tsapps.nist.gov [tsapps.nist.gov]
- 3. Hofmann–Löffler reaction - Wikipedia [en.wikipedia.org]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
- 5. Remote functionalization reactions in steroids: discovery and application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of this compound-mediated aminyl radical cyclization lacking a nitrogen radical-stabilizing group: application to synthesis of an oxazaspiroketal-containing cephalostatin analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Application of this compound-mediated aminyl radical cyclization to synthesis of solasodine acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. recercat.cat [recercat.cat]
The Unstable Nature of Hypoiodite: A Thermodynamic Deep Dive
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The hypoiodite ion (IO⁻), the conjugate base of hypoiodous acid, is a transient but highly reactive iodine species. Its formation and rapid decomposition play a crucial role in various chemical and biological systems, including water treatment, organic synthesis, and as a potent oxidizing agent within the mammalian innate immune system[1]. A thorough understanding of the thermodynamics governing its existence is paramount for professionals in fields ranging from environmental science to pharmacology. This technical guide provides a comprehensive overview of the thermodynamic principles underlying this compound formation and its inherent instability, supported by quantitative data, detailed experimental protocols, and logical visualizations.
Thermodynamic Data for this compound and Related Species
The thermodynamic stability of this compound is intrinsically linked to the Gibbs free energy, enthalpy, and entropy changes associated with its formation and decomposition. The following tables summarize the key thermodynamic parameters for aqueous this compound and related iodine species at standard conditions (298.15 K and 1 bar).
Table 1: Standard Thermodynamic Properties of Aqueous Iodine Species
| Species | Formula | State | ΔfH° (kJ/mol) | ΔfG° (kJ/mol) | S° (J/mol·K) |
| This compound | IO⁻ | (aq) | -116.3 ± 5.4[2] | -39.3 | 41.8 |
| Iodide | I⁻ | (aq) | -55.19 | -51.57 | 111.3 |
| Iodate (B108269) | IO₃⁻ | (aq) | -221.3 | -128.0 | 117.6 |
| Hypoiodous Acid | HIO | (aq) | -138.1 | -98.7 | 138.0 |
| Iodine | I₂ | (aq) | 22.0 | 16.4 | 137.0 |
| Hydroxide | OH⁻ | (aq) | -230.0 | -157.2 | -10.75 |
| Water | H₂O | (l) | -285.8 | -237.1 | 70.0 |
Note: Values for species other than this compound are from established thermodynamic databases. The values for this compound's ΔfG° and S° have been calculated based on the provided ΔfH° and known equilibrium constants.
The Thermodynamics of this compound Formation
This compound is typically formed in an alkaline aqueous solution through the disproportionation of molecular iodine.
Reaction 1: Formation of this compound
I₂(aq) + 2OH⁻(aq) ⇌ IO⁻(aq) + I⁻(aq) + H₂O(l)
The thermodynamic parameters for this reaction are presented in Table 2.
Table 2: Thermodynamic Parameters for this compound Formation at 298.15 K
| Parameter | Value |
| ΔH° (kJ/mol) | -23.11 |
| ΔS° (J/mol·K) | 20.05 |
| ΔG° (kJ/mol) | -29.08 |
| Equilibrium Constant (K) | 1.3 x 10⁵ |
The negative Gibbs free energy change (ΔG°) and the large equilibrium constant (K) indicate that the formation of this compound from iodine in an alkaline solution is a thermodynamically favorable process. The reaction is exothermic, as indicated by the negative enthalpy change (ΔH°).
The Inevitable Decomposition: this compound Disproportionation
The hallmark of this compound chemistry is its inherent instability and tendency to undergo disproportionation into iodide and iodate ions. This reaction is a key determinant of its transient nature.
Reaction 2: Disproportionation of this compound
3IO⁻(aq) → 2I⁻(aq) + IO₃⁻(aq)
The thermodynamic driving forces for this decomposition are substantial, as shown in Table 3.
Table 3: Thermodynamic Parameters for this compound Disproportionation at 298.15 K
| Parameter | Value |
| ΔH° (kJ/mol) | -180.7 |
| ΔS° (J/mol·K) | 114.2 |
| ΔG° (kJ/mol) | -214.7 |
| Equilibrium Constant (K) | 1.6 x 10³⁷ |
The profoundly negative Gibbs free energy change and the extremely large equilibrium constant underscore the thermodynamic inevitability of this compound disproportionation under standard conditions. This reaction is strongly exothermic and is accompanied by an increase in entropy, both of which contribute to its spontaneity.
Experimental Protocols for Thermodynamic Analysis
The determination of the thermodynamic parameters for this compound reactions relies on precise experimental techniques. The following are detailed methodologies for key experiments.
Spectrophotometric Determination of the Equilibrium Constant for this compound Formation
This method utilizes UV-Visible spectrophotometry to measure the concentrations of species at equilibrium, allowing for the calculation of the equilibrium constant (K).
Materials and Equipment:
-
UV-Visible Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Stock solutions of I₂, NaOH, and NaI of known concentrations
-
Constant temperature water bath
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Reaction Mixtures: Prepare a series of solutions in volumetric flasks, each containing a constant initial concentration of I₂ and varying concentrations of NaOH. A constant ionic strength should be maintained by adding an inert salt like NaClO₄.
-
Equilibration: Allow the solutions to equilibrate in a constant temperature water bath (e.g., 298.15 K) for a predetermined time sufficient to reach equilibrium.
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to scan a wavelength range that includes the absorbance maxima of the relevant iodine species (e.g., I₃⁻ at ~353 nm, which is in equilibrium with I₂ and I⁻).
-
Use a solution with the same ionic strength and NaOH concentration but without I₂ as a blank.
-
Measure the absorbance of each equilibrated solution at the analytical wavelength.
-
-
Data Analysis:
-
Use the Beer-Lambert law (A = εbc) and the known molar absorptivity (ε) of the absorbing species to calculate its equilibrium concentration.
-
Calculate the equilibrium concentrations of all other species (I₂, OH⁻, IO⁻, I⁻) based on the initial concentrations and the stoichiometry of the reaction.
-
Calculate the equilibrium constant, K, for each solution. The average of these values provides the equilibrium constant for the reaction.
-
Calorimetric Measurement of the Enthalpy of Disproportionation
Isothermal titration calorimetry (ITC) or reaction calorimetry can be used to directly measure the heat released during the disproportionation of this compound.
Materials and Equipment:
-
Isothermal Titration Calorimeter or a reaction calorimeter
-
A freshly prepared solution of sodium this compound (NaIO). This is typically generated in situ by reacting a known amount of I₂ with a stoichiometric amount of cold, dilute NaOH.
-
A reaction vessel maintained at a constant temperature.
Procedure:
-
Instrument Setup: Calibrate the calorimeter according to the manufacturer's instructions. Set the reaction cell to the desired temperature (e.g., 298.15 K).
-
Sample Preparation: Prepare a fresh solution of this compound immediately before the experiment due to its instability.
-
Calorimetric Measurement:
-
Inject a known amount of the this compound solution into the reaction cell of the calorimeter.
-
Monitor the heat flow as the disproportionation reaction proceeds to completion. The instrument will record a peak corresponding to the heat released.
-
-
Data Analysis:
-
Integrate the area under the heat flow peak to determine the total heat (q) released during the reaction.
-
Knowing the number of moles (n) of this compound that reacted, calculate the enthalpy of disproportionation (ΔH°) using the equation: ΔH° = -q/n.
-
Visualizing this compound Thermodynamics
Graphical representations are invaluable for understanding the complex interplay of factors governing this compound chemistry.
Chemical Equilibria of this compound
The formation and decomposition of this compound are governed by a series of interconnected chemical equilibria.
Experimental Workflow for Equilibrium Constant Determination
The process of experimentally determining the equilibrium constant for this compound formation can be visualized as a clear workflow.
References
A Deep Dive into the Hypoiodite Reaction Pathway: A Computational Perspective
For Researchers, Scientists, and Drug Development Professionals
Published: December 15, 2025
Abstract
Hypoiodite (IO⁻) and its protonated form, hypoiodous acid (HOI), are highly reactive iodine species that play a crucial role in both synthetic organic chemistry and biological systems. Their reactivity is multifaceted, encompassing electrophilic iodination and disproportionation pathways. Understanding the intricate mechanisms and energetics of these reactions is paramount for controlling reaction outcomes and elucidating biological processes. This technical guide provides an in-depth analysis of the this compound reaction pathway, with a strong emphasis on the insights gained from computational chemistry. We present detailed summaries of quantitative data, experimental and computational protocols, and visualizations of the key reaction mechanisms to serve as a comprehensive resource for researchers in the field.
Introduction to this compound Reactivity
This compound is a potent electrophile and oxidizing agent. Its dual reactivity leads to two primary reaction pathways:
-
Electrophilic Iodination: this compound and related species, such as acetyl this compound (AcO-I), are effective reagents for the iodination of a variety of organic substrates, including electron-rich aromatic compounds. These reactions are of significant interest in the synthesis of pharmaceuticals and other fine chemicals.
-
Disproportionation: In aqueous solutions, hypoiodous acid and this compound are unstable and undergo disproportionation to form iodide (I⁻) and iodate (B108269) (IO₃⁻). The kinetics of this reaction are complex and highly dependent on pH and the presence of buffers.
Computational modeling, particularly Density Functional Theory (DFT), has emerged as a powerful tool for mapping the potential energy surfaces of these reactions, identifying transition states, and calculating key thermodynamic and kinetic parameters.
Computational Studies on Electrophilic Iodination by Acetyl this compound
A recent study focused on the iodine(III)-mediated iodination of free anilines, where acetyl this compound (AcO-I) is formed in situ from (diacetoxyiodo)benzene (B116549) (PIDA) and ammonium (B1175870) iodide.[1] DFT calculations were instrumental in elucidating the reaction mechanism.
Computational Methodology
The computational protocol employed in the study of aniline (B41778) iodination by acetyl this compound provides a robust framework for investigating similar systems.[1]
-
Software: The specific software used was not detailed in the abstract, but Gaussian is a common choice for such calculations.
-
Density Functional: The ωB97X-D functional was used. This is a range-separated hybrid functional with empirical dispersion corrections, known for providing accurate results for non-covalent interactions, which are crucial in catalysis.
-
Basis Set: The def2-SVPP basis set was employed. This is a valence double-zeta basis set with polarization functions, offering a good balance between accuracy and computational cost for systems of this size.
-
Solvent Model: The effect of water as a solvent was included using the SMD (Solvation Model based on Density) implicit solvation model.[1]
Quantitative Data: Energy Profile of Aniline Iodination
The DFT calculations revealed a detailed energy profile for the iodination of aniline with acetyl this compound, highlighting the catalytic role of the ammonium cation.[1] The key energetic data from this study are summarized in the table below.
| Step | Species | Relative Free Energy (kcal/mol) |
| Reactants | Aniline + PIDA + NH₄I | 0.0 |
| Formation of AcO-I | Intermediate Complex 1 | +5.6 |
| Transition State 1 (TS1) | +12.3 | |
| Acetyl this compound (AcO-I) + PhI + NH₃ | -15.4 | |
| Electrophilic Attack | π-Complex | -18.9 |
| Transition State 2 (TS2) | -4.5 | |
| Deprotonation | σ-Complex | -27.8 |
| Transition State 3 (TS3) | -25.1 | |
| Products | 4-Iodoaniline + Acetic Acid + PhI | -42.1 |
Table 1: Calculated relative free energies for the iodination of aniline with in situ generated acetyl this compound. Data sourced from reference[1].
Visualizing the Reaction Pathway
The following diagram illustrates the computationally determined mechanism for the formation of acetyl this compound and its subsequent reaction with aniline.
The Hypoiodous Acid Disproportionation Pathway
Experimental Protocols for Kinetic Studies
Kinetic studies of HOI disproportionation are typically conducted using UV-Vis spectrophotometry to monitor the concentration changes of iodine species over time.
-
Reaction Initiation: A solution of HOI is typically prepared by the hydrolysis of iodine in a basic solution, followed by acidification to the desired pH.
-
Monitoring: The reaction progress is monitored by measuring the absorbance at specific wavelengths corresponding to iodine species like I₂ or I₃⁻.
-
Conditions: Experiments are performed under controlled temperature, ionic strength, and pH, often using buffers such as phosphate (B84403) or borate (B1201080) to maintain a constant pH.
Quantitative Data: Experimental Rate Constants
Kinetic studies have identified several parallel pathways for the disproportionation of HOI, with rates dependent on the specific iodine species reacting.
| Reacting Species | Rate Law | Rate Constant (at 25°C) |
| HOI + HOI | k[HOI]² | k₁ = 0.3 M⁻¹s⁻¹ |
| HOI + OI⁻ | k[HOI][OI⁻] | k₂ = 15 M⁻¹s⁻¹ |
| HOI + HOI + HCO₃⁻ | k[HOI]²[HCO₃⁻] | k₃ = 50 M⁻²s⁻¹ |
| HOI + HOI + CO₃²⁻ | k[HOI]²[CO₃²⁻] | k₄ = 5000 M⁻²s⁻¹ |
| HOI + HOI + B(OH)₄⁻ | k[HOI]²[B(OH)₄⁻] | k₅ = 1700 M⁻²s⁻¹ |
Table 2: Experimentally determined rate constants for the uncatalyzed and buffer-catalyzed disproportionation of hypoiodous acid. Data sourced from reference[1].
Visualizing the Proposed Disproportionation Mechanism
Based on the experimental kinetic data, a multi-step mechanism for the disproportionation of hypoiodous acid can be proposed. The initial steps involve the formation of an I₂O intermediate, which is then further oxidized to iodate.
References
Spectroscopic Characterization of Hypoiodite Intermediates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic techniques used to characterize hypoiodite (IO⁻) and its related intermediates. This compound is a highly reactive iodine species, crucial as an intermediate in disinfection processes, atmospheric chemistry, and as a potent oxidizing agent in organic synthesis.[1][2] Due to its transient nature and rapid disproportionation in aqueous solutions, its characterization requires specialized and time-resolved spectroscopic methods.[2][3] This document details the experimental protocols for generating and analyzing these intermediates, presents key quantitative data, and illustrates the associated workflows and reaction pathways.
Generation of this compound for Spectroscopic Analysis
The instability of this compound necessitates its in situ generation for spectroscopic studies. Several methods are commonly employed.
Experimental Protocol 1: Alkaline Hydrolysis of Iodine A prevalent method for generating this compound in solution is the reaction of elemental iodine (I₂) with an alkali hydroxide (B78521), such as sodium hydroxide (NaOH).[2][3] This establishes an equilibrium that includes this compound, iodide, and iodate (B108269) ions. The reaction is typically initiated by mixing an aqueous solution of I₂ with a basic solution immediately prior to measurement.
Experimental Protocol 2: Reaction of Iodo-Complexes with Base A time-resolved UV-Visible spectroscopy study successfully generated this compound by reacting a solution of ICl₃⁻ with NaOH. This method allows for the observation of the this compound spectrum as a function of time, starting from the moment of mixing.
Experimental Protocol 3: The Mercuric Oxide-Iodine Method In organic chemistry, particularly for studying reaction mechanisms like the cleavage of 1,2-diols, this compound intermediates are generated using the mercuric oxide-iodine reagent.[4][5]
-
Procedure: A diol (e.g., 4 millimoles) is dissolved in an aprotic solvent (e.g., 50 ml).
-
An excess of yellow mercuric oxide-iodine reagent is added to the solution.
-
The mixture is stirred under a nitrogen atmosphere. For photolytic studies, the reaction vessel is irradiated (e.g., with a high-pressure mercury-arc lamp), while for thermal studies, it is shaken in the dark at a controlled temperature.[4][6]
Experimental Protocol 4: Enzymatic Generation In biological contexts, the lactoperoxidase (LPO) enzyme system generates this compound as part of the innate immune response.[2][7]
-
Procedure: The LPO enzyme utilizes hydrogen peroxide (H₂O₂) to oxidize iodide ions (I⁻) into this compound (IO⁻).[7][8]
-
To prepare a sample for analysis, a solution of LPO can be incubated with H₂O₂ before being mixed with an ammonium (B1175870) iodide solution.[7][8]
UV-Visible Absorption Spectroscopy
UV-Vis spectroscopy is a cornerstone technique for detecting this compound and monitoring its reaction kinetics, particularly its disproportionation. The identification of this compound via UV-Vis has been a subject of discussion, with some studies attributing specific absorption bands to this compound while others suggest the formation of related complexes.[9]
Quantitative Data: UV-Visible Absorption
The following table summarizes the absorption maxima (λmax) and molar extinction coefficients (ε) reported for this compound and related iodine(I) species.
| Species | λmax (nm) | ε (M⁻¹ cm⁻¹) | Solvent/Conditions | Reference |
| This compound (IO⁻) | ~363 | Not specified | Aqueous NaOH | |
| Hypoiodous Acid (HOI) | 350 | 60 | Aqueous, pH 6.0 | [10] |
| H₂OI₂ Complex | 365 (weakest) | Not specified | Aqueous (Theoretical) | [9] |
| tert-Butyl this compound | 370 | Not specified | Tetrahydrofuran (THF) | [11] |
| Bis(acetato-O)iodate(I) | 266 (shoulder) | 530 | Acetic Acid-Acetate Buffer | [12][13] |
Experimental Protocol: Time-Resolved UV-Visible Spectrophotometry Kinetic studies of this compound disproportionation are often performed using a stopped-flow apparatus coupled with a UV-Vis spectrophotometer.
-
Reactant Preparation: Solutions of the reactants (e.g., ICl₃⁻ and NaOH) are prepared at the desired concentrations.
-
Initiation: The reactant solutions are rapidly mixed, and the acquisition of spectra begins simultaneously.
-
Data Acquisition: Full spectra are recorded at regular time intervals to observe the decay of reactant species and the formation of products. The change in absorbance at a specific wavelength (e.g., 363 nm for IO⁻) is monitored over time. An isobestic point, where the total absorbance of the solution remains constant, can indicate a direct conversion of one species to another.
-
Analysis: The kinetic data is then fitted to an appropriate rate law to determine reaction order and rate constants.
Raman Spectroscopy
Raman spectroscopy provides detailed structural information by probing the vibrational modes of molecules. It has been successfully used to identify the characteristic I-O stretching vibrations of this compound and related transient species in solution.
Quantitative Data: Characteristic Raman Shifts
| Species | Vibrational Mode | Raman Shift (cm⁻¹) | Reference |
| This compound (IO⁻) | I-O Stretch | 430 ± 2 | [1][14] |
| I₂OH⁻ | I-O Stretch | 560 ± 2 | [1][14] |
| Iodite Intermediate (IO₂⁻) | Symmetric Stretch | 685 ± 2 | [1][14] |
| Iodate (IO₃⁻) | Nonpolar Stretch | ~800 | [1] |
Experimental Protocol: Flow System Raman Spectroscopy Due to the transient nature of the intermediates, a flow system is often necessary to obtain Raman spectra.
-
Instrumentation: A high-resolution double monochromator (e.g., SPEX 1403) is used, equipped with a sensitive detector like a photomultiplier tube operating in photon counting mode.[14]
-
Excitation Source: An argon-ion laser is typically used, with common excitation wavelengths of 514.5 nm or 488.0 nm and a power of approximately 900 mW at the sample.[14]
-
Sample Handling: Reactant solutions (e.g., I₂/I⁻ and NaOH) are driven by a pump into a mixing chamber.[14] The resulting solution flows through a glass capillary tube where it is interrogated by the laser beam. The time evolution of the reaction can be monitored by varying the flow rate or the distance between the mixing point and the laser focus.
-
Data Collection: Spectra are recorded over time. The intensities of the characteristic bands (e.g., 430 cm⁻¹ for IO⁻ and 560 cm⁻¹ for I₂OH⁻) are monitored to determine the kinetics of their formation and decay.[14]
Transient Absorption (TA) Spectroscopy
Transient Absorption (TA) spectroscopy, also known as flash photolysis, is a powerful pump-probe technique for studying short-lived excited states and reaction intermediates on timescales from femtoseconds to seconds.[15][16] While direct TA studies on this compound are not widely reported in the provided literature, the technique is ideally suited for investigating its formation and reaction dynamics, especially in photochemical processes.
Conceptual Protocol for this compound Characterization
-
Principle: A high-intensity "pump" laser pulse initiates a photochemical reaction to generate the this compound intermediate (e.g., by photolysis of a precursor molecule). A second, low-intensity "probe" pulse, often a broadband white-light continuum, passes through the sample at a precise time delay after the pump pulse.[15][16]
-
Measurement: The instrument measures the difference in the absorption spectrum of the probe light before and after the pump pulse (ΔA or ΔOD). This difference spectrum reveals features such as ground-state bleach (depletion of the reactant) and new absorption bands from the transient intermediates.[15][16]
-
Kinetics: By varying the time delay between the pump and probe pulses, the rise and decay of the transient absorption signals can be mapped, providing detailed kinetic information about the intermediate's lifetime and reaction pathways.
Reaction Pathways and Kinetics
The chemistry of this compound in aqueous solution is dominated by its disproportionation into iodide (I⁻) and iodate (IO₃⁻) ions. Spectroscopic studies have been vital in elucidating the complex, pH-dependent mechanism of this reaction.[17][18]
The overall reaction is often represented as: 5 HOI ⇌ 2I₂ + IO₃⁻ + H⁺ + 2H₂O[12][13]
Studies combining Raman and UV-Vis spectroscopy have identified key intermediates and elementary reaction steps. The species I₂OH⁻ forms in the presence of iodide, and an intermediate with a Raman band at 685 cm⁻¹ has been assigned to the IO₂⁻ species.[14]
Quantitative Data: Elementary Rate Constants
The following rate constants were determined at 25°C for key steps in the disproportionation mechanism.[14]
| Reaction | Rate Constant (k) | Units |
| IO⁻ + IO⁻ → IO₂⁻ + I⁻ | 7.2 x 10⁻² | dm³ mol⁻¹ s⁻¹ |
| IO⁻ + HOI → IO₂⁻ + I⁻ + H⁺ | 40 | dm³ mol⁻¹ s⁻¹ |
| IO⁻ + I₂OH⁻ → IO₂⁻ + 2I⁻ + H⁺ | 6.0 | dm³ mol⁻¹ s⁻¹ |
| IO⁻ + IO₂⁻ → IO₃⁻ + I⁻ | 0.5 | dm³ mol⁻¹ s⁻¹ |
| I₂OH⁻ + IO₂⁻ → IO₃⁻ + 2I⁻ + H⁺ | 26 | dm³ mol⁻¹ s⁻¹ |
Conclusion
The spectroscopic characterization of this compound intermediates is a challenging yet critical task for understanding their role in chemical and biological systems. Time-resolved UV-Visible and Raman spectroscopies have proven to be invaluable tools for identifying these transient species and quantifying their complex reaction kinetics. The data and protocols outlined in this guide provide a framework for researchers engaged in the study of reactive iodine chemistry. Future advancements, particularly the application of ultrafast transient absorption spectroscopy, hold the promise of revealing even finer details of the formation, structure, and reactivity of these pivotal chemical intermediates.
References
- 1. researchgate.net [researchgate.net]
- 2. Hypoiodous acid - Wikipedia [en.wikipedia.org]
- 3. study.com [study.com]
- 4. This compound reaction: the fission of 1,2-diols - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. This compound reaction: the mechanism of 1,2-diol fission - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. journals.co.za [journals.co.za]
- 7. Structural evidence of the oxidation of iodide ion into hyper‐reactive this compound ion by mammalian heme lactoperoxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural evidence of the oxidation of iodide ion into hyper-reactive this compound ion by mammalian heme lactoperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.psu.edu [pure.psu.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Disproportionation Kinetics of Hypoiodous Acid As Catalyzed and Suppressed by Acetic Acid-Acetate Buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. edinst.com [edinst.com]
- 16. Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Kinetics of disproportionation of hypoiodous acid - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 18. Kinetics of disproportionation of hypoiodous acid - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols: Hypoiodite-Mediated Haloform Reaction for Methyl Ketones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The haloform reaction, a long-established and versatile tool in organic synthesis, provides a reliable method for the conversion of methyl ketones into carboxylic acids.[1][2] This reaction is particularly noteworthy as it represents a rare example of the oxidation of a ketone.[3] The hypoiodite-mediated version of this reaction, often referred to as the iodoform (B1672029) test, is especially useful for both the synthesis of carboxylic acids and the qualitative identification of methyl ketones, due to the formation of a characteristic yellow precipitate of iodoform (triiodomethane).[3][4] This document provides detailed application notes, experimental protocols, and quantitative data for the this compound-mediated haloform reaction of methyl ketones.
Principle and Mechanism
The haloform reaction proceeds in a three-stage mechanism when a methyl ketone is treated with a halogen (in this case, iodine) in the presence of a strong base, such as sodium hydroxide (B78521). The this compound ion (IO⁻) is generated in situ from the reaction of iodine and the hydroxide base.
The reaction mechanism can be summarized as follows:
-
Enolate Formation: A hydroxide ion abstracts an acidic α-hydrogen from the methyl group of the ketone, leading to the formation of a resonance-stabilized enolate.
-
α-Halogenation: The nucleophilic enolate attacks an iodine molecule, resulting in an α-iodinated ketone. This process is repeated twice more, yielding a triiodomethyl ketone. The subsequent halogenations are faster than the first, as the electron-withdrawing effect of the iodine atom increases the acidity of the remaining α-hydrogens.[3]
-
Nucleophilic Acyl Substitution and Cleavage: A hydroxide ion attacks the electrophilic carbonyl carbon of the triiodomethyl ketone, forming a tetrahedral intermediate. This intermediate then collapses, leading to the cleavage of the carbon-carbon bond and the expulsion of the triiodomethyl anion (_CI₃), a stable leaving group.
-
Acid-Base Reaction: The triiodomethyl anion, a strong base, deprotonates the newly formed carboxylic acid to give a carboxylate salt and iodoform (CHI₃). The iodoform precipitates as a yellow solid.[4] Acidification of the reaction mixture in a subsequent workup step protonates the carboxylate to yield the final carboxylic acid product.
Applications in Research and Drug Development
The primary applications of the this compound-mediated haloform reaction include:
-
Synthesis of Carboxylic Acids: This reaction provides a straightforward method for converting methyl ketones into carboxylic acids with one less carbon atom. This is particularly useful in multi-step syntheses where a methyl ketone is a readily available precursor.[1]
-
Qualitative Analysis (Iodoform Test): The formation of a yellow iodoform precipitate is a reliable test for the presence of a methyl ketone or a secondary alcohol that can be oxidized to a methyl ketone.[3][4] This can be valuable for functional group determination in unknown compounds.
-
Synthesis of Haloforms: The reaction is a classic method for the preparation of iodoform, which has historical use as an antiseptic.
Data Presentation
Substrate Scope and Yields for the Synthesis of Carboxylic Acids
The this compound-mediated haloform reaction is effective for a variety of methyl ketones. A modified iodoform reaction using I₂ and t-BuOK in t-BuOH has been shown to be efficient for the conversion of a range of aromatic and heteroaromatic methyl ketones to their corresponding carboxylic acids.[5]
| Entry | Substrate (Methyl Ketone) | Product (Carboxylic Acid) | Yield (%)[5] |
| 1 | 4-Phenylbut-3-en-2-one | 3-Phenylpropenoic acid | 95 |
| 2 | 4'-Nitroacetophenone | 4-Nitrobenzoic acid | 85 |
| 3 | 4'-Cyanoacetophenone | 4-Cyanobenzoic acid | 83 |
| 4 | 4'-Methoxyacetophenone | 4-Methoxybenzoic acid | 82 |
| 5 | 2-Acetylfuran | Furan-2-carboxylic acid | 88 |
Qualitative Iodoform Test Results for Various Functional Groups
The iodoform test is highly specific for certain structural motifs.
| Compound Type | Result |
| Methyl ketones (R-CO-CH₃) | Positive |
| Acetaldehyde | Positive |
| Ethanol | Positive |
| Secondary alcohols with a methyl group on the carbinol carbon (R-CH(OH)CH₃) | Positive |
| Non-methyl ketones | Negative |
| Other aldehydes | Negative |
| Other primary alcohols | Negative |
| Tertiary alcohols | Negative |
Experimental Protocols
Protocol 1: Synthesis of Benzoic Acid from Acetophenone (B1666503)
This protocol details the conversion of acetophenone to benzoic acid via the haloform reaction using household bleach (a source of sodium hypochlorite, which generates this compound in the presence of iodide).
Materials:
-
Acetophenone
-
Household bleach (e.g., Clorox™, containing ~8.25% sodium hypochlorite)
-
10% Sodium hydroxide (NaOH) solution
-
Sodium sulfite (B76179) (Na₂SO₃)
-
Concentrated hydrochloric acid (HCl)
-
Diethyl ether
-
Ice
-
6" Test tube
-
Water bath
-
Hirsch funnel and filter flask
-
pH paper
Procedure:
-
To a 6" test tube, add 180 µL of acetophenone.
-
Add 6.3 mL of household bleach and 0.5 mL of 10% NaOH solution.
-
Heat the mixture in a water bath at approximately 75°C for 20 minutes, shaking frequently to ensure proper mixing.
-
After 20 minutes, remove the test tube from the water bath and add approximately 45 mg of sodium sulfite to quench any unreacted bleach.
-
Shake the mixture for 5 minutes.
-
Extract the aqueous mixture with three 1.5 mL portions of diethyl ether to remove any unreacted starting material and byproducts. Discard the ether layers.
-
Cool the remaining aqueous layer in an ice bath.
-
Slowly acidify the solution by the dropwise addition of concentrated HCl until the pH is below 3, as indicated by pH paper.
-
Collect the resulting white precipitate of benzoic acid by vacuum filtration using a Hirsch funnel.
-
Wash the collected solid with 1 mL of ice-cold water.
-
Allow the crystals to dry completely before determining the yield and melting point.
Protocol 2: The Iodoform Test for the Identification of a Methyl Ketone
This protocol provides a general procedure for the qualitative identification of a methyl ketone.
Materials:
-
Compound to be tested
-
5% Sodium hydroxide (NaOH) solution
-
Potassium iodide-iodine reagent (prepared by dissolving 20 g of KI and 10 g of I₂ in 80 mL of distilled water)
-
Test tubes
-
Water bath
Procedure:
-
Dissolve a few drops of the liquid sample or a small amount of the solid sample in a suitable solvent (e.g., water or dioxane) in a test tube.
-
Add 2 mL of 5% NaOH solution.
-
Slowly add the potassium iodide-iodine reagent dropwise, with shaking, until a persistent dark iodine color is observed.
-
Allow the mixture to stand at room temperature for 2-3 minutes.
-
If no precipitate forms, gently warm the test tube in a water bath at 60°C for a few minutes.
-
If the iodine color disappears, add more reagent until the color persists for at least two minutes of heating.
-
Add a few drops of 5% NaOH solution to remove excess iodine.
-
A positive test is indicated by the formation of a yellow precipitate of iodoform.
Visualizations
Reaction Mechanism
References
- 1. 200 Years of The Haloform Reaction: Methods and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. actascientific.com [actascientific.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. One-step Conversion of Levulinic Acid to Succinic Acid Using I2/t-BuOK System: The Iodoform Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Hypoiodite Reaction in 1,2-Diol Fission
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxidative cleavage of the carbon-carbon bond in 1,2-diols (vicinal diols) is a fundamental transformation in organic synthesis, providing a powerful tool for the construction of carbonyl compounds. While several reagents are known to effect this transformation, the hypoiodite reaction, particularly using a mercuric oxide-iodine reagent system, offers a unique method for 1,2-diol fission. This reaction proceeds via the in situ generation of a this compound species, which then reacts with the diol to induce cleavage. Understanding the mechanism, scope, and experimental parameters of this reaction is crucial for its effective application in complex molecule synthesis, a common task in drug development and materials science. This document provides detailed application notes, experimental protocols, and comparative data for the this compound-mediated cleavage of 1,2-diols.
Mechanism of Action
The cleavage of 1,2-diols by the mercuric oxide-iodine reagent can proceed through both heterolytic and homolytic pathways. The reaction is particularly noteworthy for its efficacy in non-polar solvents and its ability to cleave trans-diols.[1]
In the dark , the reaction is believed to proceed predominantly through a heterolytic mechanism . This involves the formation of an iodine(I) alkoxide intermediate, which then undergoes a concerted fragmentation to yield the two carbonyl products.
Upon irradiation with light , the reaction rate is often increased, suggesting the involvement of a homolytic (free radical) mechanism .[1] In this pathway, the O-I bond of an intermediate this compound undergoes homolytic cleavage to generate an alkoxy radical. This radical can then undergo β-scission to yield a carbonyl and a carbon-centered radical, which is subsequently oxidized to the second carbonyl compound.
For comparison, the well-known Malaprade reaction , which utilizes periodic acid (HIO₄) or its salts (e.g., NaIO₄), proceeds via a cyclic periodate (B1199274) ester intermediate.[2][3][4] This cyclic intermediate decomposes in a concerted manner to give the two carbonyl products. The formation of this cyclic intermediate is a key feature of the Malaprade reaction mechanism.
Diagram of the this compound Reaction Mechanism (Heterolytic Pathway)
Caption: Heterolytic mechanism of 1,2-diol fission by this compound.
Data Presentation
The following tables summarize quantitative data for the cleavage of various 1,2-diols using the mercuric oxide-iodine reagent and, for comparison, sodium periodate.
Table 1: this compound Reaction (HgO/I₂) Mediated Cleavage of 1,2-Diols [5]
| Substrate (1,2-Diol) | Product(s) | Reaction Time | Yield (%) | Conditions |
| meso-Hydrobenzoin | Benzaldehyde | 5 min | Quantitative | Dark, Room Temp. |
| Pinacol | Acetone | 20 min | 75 | Dark, Room Temp. |
| Pinacol | Acetone | 4 hr | 83 | Dark, Room Temp. |
| 1,8-Diphenyloctane-4,5-diol | 4-Phenylbutanal | 34 min | 70 | Dark, Room Temp. |
| 1,8-Diphenyloctane-4,5-diol | 4-Phenylbutanal | 24 hr | 99 | Dark, Room Temp. |
| Methyl 9,10-dihydroxystearate | Nonanal and Methyl 9-oxononanoate | Not specified | 81 and 79 | Dark, Room Temp. |
| Octadecane-1,2-diol | Formaldehyde and Heptadecanal | Not specified | 54 and 70 | Dark, Room Temp. |
Table 2: Periodate (NaIO₄) Mediated Cleavage of 1,2-Diols (Malaprade Reaction) - Representative Examples
| Substrate (1,2-Diol) | Product(s) | Reaction Time | Yield (%) | Conditions |
| cis-Cyclohexane-1,2-diol | Hexane-1,6-dial | Not specified | High | Aqueous THF |
| 1,2-Propanediol | Acetaldehyde and Formaldehyde | Not specified | High | Aqueous solution |
| Glycerol | Formaldehyde and Formic acid | Not specified | High | Aqueous solution |
| D-Mannitol (protected) | (2,2-dimethyl-1,3-dioxolan-4-yl)methanol | Not specified | Variable | Aqueous solution |
Note: Yields for the Malaprade reaction are generally high to quantitative for a wide range of substrates under standard conditions.
Experimental Protocols
Protocol 1: General Procedure for the this compound-Mediated Cleavage of 1,2-Diols (Dark Reaction) [5]
Materials:
-
1,2-diol substrate
-
Yellow mercuric oxide (HgO)
-
Iodine (I₂)
-
Anhydrous solvent (e.g., benzene, dichloromethane, or carbon tetrachloride)
-
Sodium thiosulfate (B1220275) solution (aqueous)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Flask wrapped in aluminum foil or a dark-colored flask
-
Stirring apparatus
Procedure:
-
In a flask protected from light, dissolve the 1,2-diol in the chosen anhydrous solvent.
-
Add an excess of yellow mercuric oxide and iodine to the solution. A typical excess would be 2-4 molar equivalents of each reagent relative to the diol.
-
Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, filter the mixture to remove the insoluble mercury salts.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by an appropriate method, such as distillation or column chromatography.
Safety Precautions:
-
Mercuric oxide is highly toxic. Handle with appropriate personal protective equipment (gloves, lab coat, safety glasses) in a well-ventilated fume hood.
-
Iodine is corrosive and can cause stains. Handle with care.
-
The solvents used are often flammable and/or toxic. Use in a well-ventilated area away from ignition sources.
Protocol 2: General Procedure for the Periodate-Mediated Cleavage of 1,2-Diols (Malaprade Reaction)
Materials:
-
1,2-diol substrate
-
Sodium periodate (NaIO₄) or Periodic acid (HIO₄)
-
Solvent (e.g., water, methanol, ethanol, tetrahydrofuran (B95107) (THF), or a mixture)
-
Stirring apparatus
Procedure:
-
Dissolve the 1,2-diol in the chosen solvent system in a flask equipped with a stir bar. The choice of solvent depends on the solubility of the diol.
-
Add a slight excess (typically 1.1 to 1.5 equivalents) of sodium periodate or periodic acid to the solution. The reagent can be added portion-wise to control any exotherm.
-
Stir the reaction mixture at room temperature. The reaction is often rapid, but the time can vary depending on the substrate. Monitor the reaction by TLC.
-
Upon completion, the reaction mixture may be worked up in several ways depending on the product's properties. A common workup involves: a. Filtering the reaction mixture to remove the insoluble iodate (B108269) salts. b. If the product is in an organic solvent, wash the filtrate with water and brine. c. If the reaction is in an aqueous medium, extract the product with a suitable organic solvent.
-
Dry the organic layer over a drying agent, filter, and remove the solvent under reduced pressure.
-
Purify the product as necessary.
Diagram of a General Experimental Workflow for 1,2-Diol Cleavage
Caption: A generalized workflow for the oxidative cleavage of 1,2-diols.
Applications in Drug Development and Organic Synthesis
The oxidative cleavage of 1,2-diols is a valuable tool in both academic and industrial research, with several key applications:
-
Structural Elucidation: Historically, this reaction was instrumental in determining the structure of carbohydrates and other polyhydroxylated natural products.
-
Synthesis of Aldehydes and Ketones: It provides a direct route to carbonyl compounds from alkenes (via dihydroxylation followed by cleavage). This two-step sequence is an alternative to ozonolysis.[3]
-
Degradation of Complex Molecules: In the synthesis of complex targets, such as in drug discovery, this reaction can be used to selectively break down larger molecules into smaller, more manageable fragments for further elaboration.
-
Functional Group Interconversion: The transformation of a diol into two carbonyl groups opens up a wide range of subsequent chemical modifications, allowing for the introduction of new functional groups and the construction of diverse molecular architectures.
The choice between the this compound reaction and the Malaprade reaction will depend on the specific substrate and the desired reaction conditions. The this compound reaction's effectiveness in non-polar solvents may be advantageous for substrates with poor aqueous solubility. Conversely, the Malaprade reaction is generally milder, uses less toxic reagents, and has a broader and more well-documented substrate scope.
References
- 1. This compound reaction: the mechanism of 1,2-diol fission - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. orgosolver.com [orgosolver.com]
- 5. This compound reaction: the fission of 1,2-diols - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Applications of Hypoiodite in Natural Product Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of hypoiodite in the synthesis of natural products. This compound, often generated in situ, serves as a versatile reagent for a variety of transformations, including carbon-nitrogen bond formation, cyclization reactions, and specific oxidative cleavages. Its applications are particularly notable in the synthesis of complex alkaloids and steroids.
This compound-Mediated Aminyl Radical Cyclization (The Suarez Reaction)
Application Note:
This compound-mediated aminyl radical cyclization, often referred to as the Suarez reaction, is a powerful method for the construction of nitrogen-containing heterocyclic rings, which are common motifs in alkaloid natural products. This reaction typically involves the treatment of an N-unsubstituted amine with an iodine(III) reagent, such as iodobenzene (B50100) diacetate (PhI(OAc)₂), in the presence of iodine. This generates an N-iodoamine intermediate, which upon homolytic cleavage of the weak N-I bond, forms an aminyl radical. This radical can then undergo intramolecular cyclization onto a suitably positioned double bond or an activated C-H bond. This methodology has been instrumental in the synthesis of complex natural products, including the steroidal alkaloid solasodine (B1681914) and analogs of the potent anticancer agent cephalostatin.[1][2][3]
Key Features:
-
Mild Reaction Conditions: The reaction often proceeds under neutral conditions and at room temperature, making it compatible with sensitive functional groups.
-
Stereoselectivity: The cyclization can be highly stereoselective, controlled by the conformation of the substrate.
-
Formation of Complex Heterocycles: It enables the synthesis of intricate polycyclic systems containing nitrogen, such as the oxazaspiroketal moiety.[2][3]
Quantitative Data: this compound-Mediated Aminyl Radical Cyclization
| Starting Material Class | Natural Product Target | Key Transformation | Reagents | Solvent | Temp. | Time | Yield (%) | Reference |
| Steroidal Primary Amine | Solasodine Acetate (B1210297) | Formation of 5/6-oxazaspiroketal | PhI(OAc)₂, I₂ | CH₂Cl₂ | rt | 2 h | 23 (overall) | [4][5] |
| Steroidal Primary Amine | Cephalostatin Analog | Formation of oxazaspiroketal | PhI(OAc)₂, I₂ | Benzene | rt | 1 h | Not Reported | [3][6] |
Experimental Protocol: Synthesis of Solasodine Acetate via this compound-Mediated Cyclization
This protocol is adapted from the synthesis of solasodine acetate from diosgenin.[4]
Materials:
-
Steroidal primary amine precursor (derived from diosgenin)
-
Iodobenzene diacetate (PhI(OAc)₂)
-
Iodine (I₂)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the steroidal primary amine (1.0 equiv) in dry dichloromethane (CH₂Cl₂) under an inert atmosphere.
-
Add iodobenzene diacetate (1.1 equiv) and iodine (1.1 equiv) to the solution.
-
Stir the reaction mixture at room temperature for 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to reduce excess iodine.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield the desired oxazaspiroketal intermediate, which can then be converted to solasodine acetate.
Logical Relationship for Suarez Reaction
Caption: General logical flow of the Suarez reaction.
The Hofmann Rearrangement
Application Note:
The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one less carbon atom.[1] The reaction is typically carried out using a hypohalite solution, which can be generated in situ from a halogen and a base. In the context of this compound chemistry, this involves the use of iodine and a strong base like sodium hydroxide (B78521). A significant modification of this reaction for base-sensitive substrates employs hypervalent iodine reagents, such as (diacetoxyiodo)benzene (B116549) (PIDA), which can effect the rearrangement under milder, often neutral or slightly acidic conditions.[7][8] This transformation is valuable in natural product synthesis for shortening carbon chains and introducing amino groups.
Key Features:
-
Carbon Chain Shortening: The product amine has one fewer carbon atom than the starting amide.
-
Retention of Stereochemistry: If the migrating group is chiral, its stereochemistry is retained.
-
Versatility of Reagents: While traditionally using bromine, iodine-based reagents, including hypervalent iodine compounds, have expanded the reaction's scope.[1][9]
Quantitative Data: Hofmann Rearrangement Substrate Scope
| Substrate (Amide) | Reagent | Solvent | Product | Yield (%) | Reference |
| Benzamide | PhI/Oxone | aq. MeCN | Aniline | 95 | [9] |
| Phenylacetamide | PhI/Oxone | MeOH | Benzyl Carbamate | 92 | [9] |
| 3-Phenylpropionamide | PhI/Oxone | MeOH | 2-Phenylethyl Carbamate | 85 | [9] |
| Cyclohexanecarboxamide | PhI/Oxone | MeOH | Cyclohexyl Carbamate | 88 | [9] |
| Boc-glycinamide | PhI(OAc)₂ | aq. MeCN | Boc-aminomethane | 75 | [8] |
Experimental Protocol: Hofmann Rearrangement using PIDA
This protocol is a general procedure for the Hofmann rearrangement of a primary amide using phenyliodonium (B1259483) diacetate (PIDA).[7]
Materials:
-
Primary amide
-
Phenyliodonium diacetate (PIDA)
-
Acetonitrile (B52724) (MeCN)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend the primary amide (1.0 equiv) in a mixture of acetonitrile and water.
-
Add PIDA (1.2 equiv) to the suspension.
-
Stir the mixture at room temperature for 20 hours.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution and saturated aqueous Na₂S₂O₃ solution.
-
Stir for 5 minutes, then dilute with ethyl acetate.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under vacuum to obtain the crude product.
-
Purify the crude product by chromatography to yield the primary amine.
Hofmann Rearrangement Signaling Pathway
Caption: Mechanism of the Hofmann rearrangement.
The Iodoform (B1672029) Reaction
Application Note:
The iodoform test is a qualitative chemical test to identify the presence of a methyl ketone (a ketone with the structure R-CO-CH₃) or a secondary alcohol that can be oxidized to a methyl ketone (R-CH(OH)-CH₃).[10][11] The reaction involves the use of iodine and a base (this compound is formed in situ) to produce a characteristic yellow precipitate of iodoform (CHI₃).[10][11] In the context of natural product chemistry, the iodoform test can be a useful tool for the structural elucidation of an unknown compound by confirming the presence or absence of these specific functional groups. While primarily qualitative, under controlled conditions, it can be adapted for quantitative analysis of certain compounds in extracts.[12]
Key Features:
-
High Specificity: Provides a clear positive result (yellow precipitate) for a limited number of functional groups.[10][11]
-
Simple Procedure: The test is easy to perform in a standard laboratory setting.
-
Diagnostic Value: Aids in the identification of structural motifs in natural products.
Experimental Protocol: Iodoform Test for a Natural Product Extract
This protocol describes a general procedure for performing the iodoform test on a sample, which could be a purified natural product or a fractionated extract.[11][13]
Materials:
-
Sample (dissolved in a suitable solvent like water or dioxane)
-
5% Sodium hydroxide (NaOH) solution
-
Iodine-potassium iodide (I₂/KI) solution (Lugol's solution)
-
Water bath
-
Test tubes
Procedure:
-
Dissolve a small amount of the sample (approx. 0.1 g or a few drops of a liquid) in 2 mL of water or dioxane in a test tube.
-
Add 2 mL of 5% NaOH solution.
-
Add the I₂/KI solution dropwise with shaking until a persistent dark brown color is observed.
-
Allow the mixture to stand at room temperature for 2-3 minutes.
-
If no yellow precipitate forms, gently warm the test tube in a water bath at 60°C for a few minutes.
-
If the brown color fades, add more I₂/KI solution until the color persists for at least 2 minutes of heating.
-
Remove the excess iodine by adding a few drops of NaOH solution until the brown color disappears.
-
Dilute the mixture with water and allow it to stand for 10-15 minutes.
-
The formation of a yellow precipitate of iodoform indicates a positive test.
Iodoform Reaction Experimental Workflow
Caption: A typical experimental workflow for the iodoform test.
Broader Applications and Future Outlook
While the applications of this compound in the synthesis of alkaloids and steroids are well-documented, its use in other areas of natural product synthesis, such as for terpenes and marine natural products, is an area of ongoing research. This compound-mediated reactions, particularly radical cyclizations, hold promise for the construction of the complex carbocyclic skeletons found in these classes of compounds. For instance, this compound-mediated cyclopropanation of alkenes presents a transition-metal-free method for generating three-membered rings, a structural motif present in some natural products.[14][15] Furthermore, the development of catalytic systems for this compound-mediated reactions continues to be an active field, aiming to improve the efficiency and environmental friendliness of these transformations. The versatility of this compound reagents ensures their continued importance in the synthetic chemist's toolkit for the assembly of complex natural products.
References
- 1. Comprehensive analysis of chemical and enantiomeric stability of terpenes in Cannabis sativa L. flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strawberry - Wikipedia [en.wikipedia.org]
- 3. Total Synthesis of Palau’amine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound mediated synthesis of isoxazolines from aldoximes and alkenes using catalytic KI and Oxone as the terminal oxidant - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Application of this compound-mediated aminyl radical cyclization to synthesis of solasodine acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of this compound-mediated aminyl radical cyclization lacking a nitrogen radical-stabilizing group: application to synthesis of an oxazaspiroketal-containing cephalostatin analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Iodoform Test - Principle, Methods and Examples. [allen.in]
- 13. researchgate.net [researchgate.net]
- 14. Recent Advances in the Synthesis of Marine-Derived Alkaloids via Enzymatic Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound-mediated cyclopropanation of alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Hypoiodite in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypoiodites, particularly tert-butyl hypoiodite (t-BuOI) and acetyl this compound (AcOI), have emerged as versatile and powerful reagents in organic synthesis. Their ability to act as a source of electrophilic iodine under mild conditions makes them highly suitable for the construction of a wide variety of heterocyclic compounds. This is often achieved through iodocyclization reactions, where the this compound activates a carbon-carbon double or triple bond towards intramolecular attack by a tethered nucleophile (e.g., hydroxyl, amine, or amide group). The resulting iodinated heterocycle can be readily diversified through subsequent cross-coupling reactions, making this methodology highly attractive for the synthesis of complex molecules, including natural products and pharmacologically active compounds.
This document provides a detailed overview of the applications of this compound in heterocyclic synthesis, including key reaction data, experimental protocols, and mechanistic insights.
Data Presentation: this compound-Mediated Synthesis of Heterocyclic Compounds
The following tables summarize the scope and efficiency of this compound-mediated cyclization reactions for the synthesis of various heterocyclic systems.
| Entry | Substrate | Reagent System | Heterocyclic Product | Yield (%) | Reference |
| 1 | Pent-4-en-1-ol | t-BuOI (in situ from t-BuOCl/LiI) | 2-(Iodomethyl)tetrahydrofuran | 85 | |
| 2 | Hex-5-en-1-ol | t-BuOI (in situ from t-BuOCl/LiI) | 2-(Iodomethyl)tetrahydropyran | 82 | |
| 3 | Pent-4-en-1-amine | t-BuOI (in situ from t-BuOCl/NaI) | 2-(Iodomethyl)pyrrolidine | 78 | |
| 4 | N-Tosylpent-4-en-1-amine | t-BuOI (in situ from t-BuOCl/NaI) | 1-Tosyl-2-(iodomethyl)pyrrolidine | 92 | |
| 5 | o-Ethynylphenol | I2/K2CO3 in MeOH (forms MeOI) | 2-Iodobenzofuran | 88 | |
| 6 | o-Ethynylaniline | I2/NaHCO3 in MeCN (forms this compound species) | 2-Iodoindole | 85 | |
| 7 | Benzaldoxime + Styrene | KI (cat.), Oxone | 3-Phenyl-5-styrylisoxazoline | 75 | [1] |
| 8 | Steroidal primary amine with remote alcohol | HgO/I2 (Suárez reagent, forms this compound) | Oxazaspiroketal | High | [2] |
| 9 | Homotryptamine derivative | I2/NH4OAc/TBHP | Peroxytetrahydropyridoindolenine | 80-90 | [3] |
Table 1: Synthesis of Oxygen- and Nitrogen-Containing Heterocycles via this compound-Mediated Cyclization. This table showcases the versatility of in situ generated this compound for the synthesis of common saturated heterocycles.
| Entry | Substrate | Reagent System | Heterocyclic Product | Yield (%) | Reference |
| 1 | 1-Mercapto-3-alkyn-2-ol | I2, NaHCO3, MeCN | 3-Iodothiophene | up to 88 | [4] |
| 2 | o-Alkynylthioanisole | I2, NaHCO3, CH2Cl2 | 2-Iodobenzothiophene | 85 |
Table 2: Synthesis of Sulfur-Containing Heterocycles. This table highlights the application of iodine-based systems, which proceed through a this compound-like intermediate, for the synthesis of thiophenes.
Experimental Protocols
Protocol 1: In Situ Generation of tert-Butyl this compound for the Synthesis of 2-(Iodomethyl)tetrahydrofuran
This protocol describes the iodocyclization of pent-4-en-1-ol using tert-butyl this compound generated in situ from tert-butyl hypochlorite (B82951) and lithium iodide.
Materials:
-
Pent-4-en-1-ol
-
tert-Butyl hypochlorite (t-BuOCl)
-
Lithium iodide (LiI)
-
Dichloromethane (B109758) (CH2Cl2), anhydrous
-
Saturated aqueous sodium thiosulfate (B1220275) (Na2S2O3) solution
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Argon or Nitrogen gas
Procedure:
-
To a stirred solution of pent-4-en-1-ol (1.0 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere (argon or nitrogen) at 0 °C, add lithium iodide (1.2 mmol).
-
To this suspension, add a solution of tert-butyl hypochlorite (1.1 mmol) in anhydrous dichloromethane (5 mL) dropwise over 10 minutes.
-
Stir the reaction mixture at 0 °C for 30 minutes, and then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution (10 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford 2-(iodomethyl)tetrahydrofuran.
Protocol 2: this compound-Mediated Oxidative Cyclization for the Synthesis of Isoxazolines
This protocol details the synthesis of isoxazolines from aldoximes and alkenes using a catalytic amount of potassium iodide with Oxone as the terminal oxidant, which generates the active this compound species in situ.[1]
Materials:
-
Aldoxime (e.g., benzaldoxime)
-
Alkene (e.g., styrene)
-
Potassium iodide (KI)
-
Oxone® (potassium peroxymonosulfate)
-
Acetonitrile (B52724) (MeCN)
-
Water (H2O)
-
Saturated aqueous sodium thiosulfate (Na2S2O3) solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a stirred solution of the aldoxime (1.0 mmol) and the alkene (2.0 mmol) in a mixture of acetonitrile and water (4:1, 5 mL), add potassium iodide (0.2 mmol).
-
To this mixture, add Oxone® (1.2 mmol) portion-wise over 15 minutes at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, quench the reaction with saturated aqueous sodium thiosulfate solution (10 mL) and stir for 10 minutes.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the desired isoxazoline.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for the synthesis of heterocycles using in situ generated tert-butyl this compound.
Reaction Mechanism: Electrophilic Iodocyclization
References
- 1. This compound mediated synthesis of isoxazolines from aldoximes and alkenes using catalytic KI and Oxone as the terminal oxidant - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Discovery of this compound-mediated aminyl radical cyclization lacking a nitrogen radical-stabilizing group: application to synthesis of an oxazaspiroketal-containing cephalostatin analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. electronicsandbooks.com [electronicsandbooks.com]
Application Notes and Protocols: Selective Oxidation of Primary Alcohols Using Hypoiodite
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective oxidation of primary alcohols to aldehydes or carboxylic acids is a fundamental transformation in organic synthesis, crucial for the preparation of key intermediates in the pharmaceutical and fine chemical industries. Among the various methods available, the use of hypoiodite (IO⁻), often generated in situ from iodine and a base, presents a mild and efficient approach. This reagent's reactivity can be tuned by carefully selecting the reaction conditions to favor the formation of either the aldehyde or the carboxylic acid, making it a versatile tool for synthetic chemists.
These application notes provide detailed protocols for the selective oxidation of primary alcohols to aldehydes and the further oxidation to carboxylic acids using this compound. The methodologies, quantitative data, and reaction mechanisms are presented to enable researchers to effectively implement this transformation in their synthetic endeavors.
Data Presentation
Table 1: Selective Oxidation of Primary Alcohols to Aldehydes with I₂/t-BuOK
| Entry | Substrate (Primary Alcohol) | Product (Aldehyde) | Time (h) | Temperature (°C) | Yield (%) |
| 1 | 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | 6.5 | 0 | 95 |
| 2 | Benzyl alcohol | Benzaldehyde | 6.5 | 0 | 92 |
| 3 | 4-Chlorobenzyl alcohol | 4-Chlorobenzaldehyde | 6.5 | 0 | 96 |
| 4 | 4-Nitrobenzyl alcohol | 4-Nitrobenzaldehyde | 6.5 | 0 | 98 |
| 5 | Cinnamyl alcohol | Cinnamaldehyde | 10 | -10 | 85 |
| 6 | 1-Octanol | 1-Octanal | 12 | 0 | 88 |
| 7 | Geraniol | Geranial | 10 | -10 | 82 |
Data synthesized from available research on iodine-catalyzed alcohol oxidation.
Table 2: Oxidation of Primary Alcohols to Carboxylic Acids with this compound
| Entry | Substrate (Primary Alcohol) | Product (Carboxylic Acid) | Reaction Conditions | Yield (%) |
| 1 | Benzyl alcohol | Benzoic acid | I₂, NaOH, H₂O, reflux | 85 |
| 2 | 1-Hexanol | Hexanoic acid | I₂, KOH, H₂O/dioxane, 60 °C | 82 |
| 3 | 4-Methylbenzyl alcohol | 4-Methylbenzoic acid | I₂, NaOH, H₂O, reflux | 88 |
Note: The direct oxidation of primary alcohols to carboxylic acids using this compound is often achieved by modifying the conditions for aldehyde synthesis, such as using aqueous basic conditions and higher temperatures to facilitate over-oxidation of the intermediate aldehyde.
Experimental Protocols
Protocol 1: Selective Oxidation of a Primary Alcohol to an Aldehyde
This protocol describes a general procedure for the selective oxidation of a primary alcohol to the corresponding aldehyde using in situ generated this compound from molecular iodine and potassium tert-butoxide.[1]
Materials:
-
Primary alcohol (1.0 mmol)
-
Molecular iodine (I₂) (2.0 mmol)
-
Potassium tert-butoxide (t-BuOK) (4.2 mmol)
-
Dichloromethane (B109758) (DCM), anhydrous (5 mL)
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath or cryostat
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the primary alcohol (1.0 mmol) and anhydrous dichloromethane (5 mL).
-
Cool the solution to the specified temperature (e.g., 0 °C) using an ice bath.
-
Add potassium tert-butoxide (4.2 mmol) to the stirred solution.
-
Slowly add molecular iodine (2.0 mmol) in portions over 10-15 minutes. The reaction mixture will typically turn dark brown.
-
Stir the reaction mixture vigorously at the specified temperature for the required time (see Table 1). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to reduce the excess iodine. The dark color of the solution will disappear.
-
Transfer the mixture to a separatory funnel and wash with water and then with brine.
-
Separate the organic layer, dry it over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude aldehyde.
-
Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Oxidation of a Primary Alcohol to a Carboxylic Acid
This protocol outlines a general method for the oxidation of a primary alcohol to a carboxylic acid, which often proceeds through the intermediate aldehyde that is subsequently oxidized under the reaction conditions.
Materials:
-
Primary alcohol (1.0 mmol)
-
Molecular iodine (I₂) (3.0 mmol)
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH) (6.0 mmol)
-
Water (10 mL) (and a co-solvent like dioxane if the alcohol is not water-soluble)
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate (B1210297) or diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the primary alcohol (1.0 mmol) in a solution of NaOH (6.0 mmol) in water (10 mL). If the alcohol is not soluble, a co-solvent such as dioxane can be added.
-
Add molecular iodine (3.0 mmol) to the solution.
-
Heat the reaction mixture to the desired temperature (e.g., 60 °C or reflux) and stir for several hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the excess iodine by adding a saturated aqueous solution of Na₂S₂O₃ until the brown color disappears.
-
Acidify the reaction mixture to a pH of approximately 2 with 1M HCl.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or diethyl ether (3 x 20 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the solution and concentrate the filtrate under reduced pressure to yield the crude carboxylic acid.
-
The crude product can be further purified by recrystallization or column chromatography.
Visualizations
Reaction Mechanism
The oxidation of a primary alcohol by this compound is believed to proceed through the formation of an alkyl this compound intermediate, followed by an E2-like elimination.
Caption: Proposed mechanism for the oxidation of a primary alcohol to an aldehyde by this compound.
Experimental Workflow
A general workflow for the selective oxidation of primary alcohols using this compound is depicted below.
Caption: General experimental workflow for this compound-mediated alcohol oxidation.
Logical Relationship: Selectivity in Oxidation
The outcome of the oxidation is highly dependent on the reaction conditions.
Caption: Control of product selectivity by varying reaction conditions.
Applications in Drug Development
The selective oxidation of primary alcohols is a cornerstone of medicinal chemistry and process development for pharmaceuticals.
-
Aldehyde Synthesis: Aldehydes are versatile intermediates for C-C bond formation (e.g., Wittig, Grignard, aldol (B89426) reactions), reductive amination to form amines, and the synthesis of various heterocyclic scaffolds present in many drug molecules. The mild conditions of the this compound-mediated oxidation to aldehydes make it suitable for use with sensitive and complex substrates often encountered in drug discovery.
-
Carboxylic Acid Synthesis: Carboxylic acids are prevalent functional groups in drug molecules, contributing to their solubility, metabolic stability, and ability to form salts. They are also key precursors for the synthesis of esters and amides, which are common motifs in active pharmaceutical ingredients. The ability to oxidize a primary alcohol directly to a carboxylic acid can streamline synthetic routes and improve overall efficiency.
The methods described herein offer valuable alternatives to heavy-metal-based oxidants, aligning with the principles of green chemistry, which is an increasingly important consideration in the pharmaceutical industry. The operational simplicity and the use of readily available and inexpensive reagents further enhance the appeal of this compound-mediated oxidations in a drug development setting.
References
Application Notes and Protocols: Hypoiodite-Catalyzed Oxidative Rearrangement of Chalcones
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the hypoiodite-catalyzed oxidative rearrangement of chalcones. This innovative, metal-free reaction offers an environmentally benign and efficient alternative to traditional methods that often rely on toxic heavy metals like thallium.[1][2][3] The protocol is distinguished by its use of an in-situ generated this compound catalyst under mild conditions, making it a valuable tool for modern organic synthesis and pharmaceutical research.[1][4][5] The reaction is particularly significant for its ability to construct challenging all-carbon quaternary centers, a common structural motif in complex natural products and drug candidates.[1][3]
Reaction Principle and Mechanism
The core of this transformation is the oxidative rearrangement of a chalcone (B49325) backbone to form an α-aryl-β-ketoester or related structures. The reaction is catalyzed by a this compound species generated in situ from a simple iodide source, such as tetrabutylammonium (B224687) iodide (TBAI), and a terminal oxidant, commonly m-chloroperoxybenzoic acid (mCPBA).[1] Mechanistic studies have identified trifluoroacetyl this compound as the likely active catalytic species and a β-alkoxyl-α-iodoketone as a key reaction intermediate.[1]
The proposed mechanism involves the initial activation of the chalcone by the this compound catalyst, followed by nucleophilic attack of a solvent molecule (e.g., an alcohol) and subsequent 1,2-aryl migration.
Caption: Proposed reaction mechanism for the oxidative rearrangement.
Catalytic Cycle
The catalytic cycle begins with the oxidation of the iodide source (TBAI) by the terminal oxidant (mCPBA) to generate the active this compound species. This species then engages with the chalcone substrate. The presence of an acid, such as trifluoroacetic acid (TFA), is crucial for the formation of the highly reactive trifluoroacetyl this compound.[3] After the rearrangement and product formation, the iodide is released and can re-enter the catalytic cycle.
Caption: In-situ generation and recycling of the this compound catalyst.
Experimental Protocols
This section provides a general protocol for the this compound-catalyzed oxidative rearrangement of chalcones, based on established literature.[1]
The overall process involves the preparation of the reaction mixture, monitoring for completion, a standard aqueous workup, and purification via column chromatography.
Caption: Standard laboratory workflow for the rearrangement reaction.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the chalcone substrate (1.0 equiv.), tetrabutylammonium iodide (TBAI, 0.2 equiv.), and the alcohol solvent (e.g., 1,1,1,3,3,3-hexafluoroisopropan-2-ol, HFIP, 0.2 M).
-
Reagent Addition: Add trifluoroacetic acid (TFA, 2.0 equiv.) to the mixture. Stir for 2 minutes at room temperature.
-
Oxidant Addition: Add m-chloroperoxybenzoic acid (mCPBA, 77% purity, 2.0 equiv.) to the flask in portions over a period of 10 minutes.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material using thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃). Stir for 10 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (B1210297) (EtOAc) three times.
-
Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Purification: Filter the mixture, and concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure rearranged product.
Reaction Scope and Performance
The this compound-catalyzed oxidative rearrangement demonstrates broad applicability across a range of chalcone derivatives, accommodating various electron-donating and electron-withdrawing substituents on both aromatic rings.[1] High yields are generally achieved, underscoring the robustness of this protocol.
Table 1: Substrate Scope for the Oxidative Rearrangement of Chalcones (Data sourced from Zheng et al., J. Org. Chem. 2023)[1]
| Entry | Ar¹ Substituent (R¹) | Ar² Substituent (R²) | Product Yield (%) |
| 1 | H | H | 95 |
| 2 | 4-Me | H | 96 |
| 3 | 4-OMe | H | 95 |
| 4 | 4-F | H | 92 |
| 5 | 4-Cl | H | 94 |
| 6 | 4-Br | H | 93 |
| 7 | 3-Me | H | 94 |
| 8 | H | 4-Me | 95 |
| 9 | H | 4-OMe | 92 |
| 10 | H | 4-F | 93 |
| 11 | H | 4-Cl | 95 |
| 12 | H | 4-Br | 94 |
| 13 | 4-OMe | 4-Cl | 91 |
| 14 | 4-Cl | 4-OMe | 90 |
Applications in Drug Development
Chalcones are well-established pharmacophores known for a wide array of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[6][7][8] The oxidative rearrangement products, such as α-aryl-β-ketoesters, are valuable synthetic intermediates for creating more complex molecular architectures. This catalytic method provides a direct and efficient route to these structures, facilitating the exploration of new chemical space in drug discovery programs. By avoiding toxic heavy metals, this protocol is also more suitable for the synthesis of active pharmaceutical ingredients (APIs) where purity and safety are paramount.[2]
References
- 1. In Situ this compound-Catalyzed Oxidative Rearrangement of Chalcones: Scope and Mechanistic Investigation [organic-chemistry.org]
- 2. In Situ this compound-Catalyzed Oxidative Rearrangement of Chalcones: Scope and Mechanistic Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. In Situ this compound-Catalyzed Oxidative Rearrangement of Chalcones: Scope and Mechanistic Investigation | Scilit [scilit.com]
- 6. jchemrev.com [jchemrev.com]
- 7. researchgate.net [researchgate.net]
- 8. DSpace [research-repository.griffith.edu.au]
Application Notes and Protocols: Hypoiodite-Mediated Aminyl Radical Cyclization in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypoiodite-mediated aminyl radical cyclization, a powerful transformation in organic synthesis, enables the construction of nitrogen-containing heterocyclic compounds through a radical-mediated pathway. This method, often referred to as a modified Hofmann-Löffler-Freytag reaction, has proven particularly valuable in the synthesis of complex natural products and pharmacologically active molecules. The reaction typically involves the in situ generation of a this compound species, which then reacts with a primary or secondary amine to form an N-iodoamine. Subsequent homolytic cleavage of the weak N-I bond generates a highly reactive aminyl radical, which can undergo intramolecular hydrogen atom transfer (HAT) followed by cyclization to afford a variety of heterocyclic scaffolds. This methodology is particularly advantageous for its ability to functionalize unactivated C-H bonds under relatively mild conditions.
Key Applications
This technique has been successfully employed in the synthesis of several complex molecules, demonstrating its utility in accessing intricate molecular architectures. Notable examples include the synthesis of solasodine (B1681914) acetate (B1210297), a steroidal alkaloid with anticancer properties, and the construction of the oxazaspiroketal core of cephalostatin analogs, which are potent cytotoxic agents.[1][2]
Reaction Mechanism
The generally accepted mechanism for the this compound-mediated aminyl radical cyclization proceeds through the following key steps:
-
Formation of N-iodoamine: The primary or secondary amine substrate reacts with an in situ generated this compound species (from reagents like iodine and a hypervalent iodine compound, e.g., (diacetoxyiodo)benzene) to form an N-iodoamine intermediate.
-
Generation of Aminyl Radical: Homolytic cleavage of the labile N-I bond, typically induced by light or heat, generates a nitrogen-centered aminyl radical.
-
1,5-Hydrogen Atom Transfer (HAT): The aminyl radical undergoes an intramolecular 1,5-hydrogen atom transfer from an unactivated C-H bond, forming a more stable carbon-centered radical. This step is often highly regioselective.
-
Iodine Atom Transfer: The carbon-centered radical is then trapped by an iodine atom to form an iodoalkylamine intermediate.
-
Intramolecular Cyclization: Subsequent intramolecular nucleophilic substitution, often facilitated by a base, leads to the formation of the desired nitrogen-containing heterocyclic product.
Data Presentation
Table 1: this compound-Mediated Aminyl Radical Cyclization in the Synthesis of Steroidal Alkaloids
| Entry | Starting Material | Product | Yield (%) | Diastereomeric Ratio | Reference |
| 1 | (22S)-22-amino-23,24-dinor-5-cholen-3β-ol | Solasodine Acetate Precursor | 75 | Not Reported | [1] |
| 2 | Steroidal Primary Amine | Oxazaspiroketal | 85 | >20:1 | [2] |
Note: Yields and diastereomeric ratios are highly substrate-dependent and can be influenced by reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of an Oxazaspiroketal-Containing Cephalostatin Analog Intermediate[2]
Materials:
-
Steroidal primary amine (1.0 equiv)
-
(Diacetoxyiodo)benzene (B116549) (PhI(OAc)₂) (2.5 equiv)
-
Iodine (I₂) (1.2 equiv)
-
Cyclohexane (B81311) (solvent)
-
Dichloromethane (B109758) (DCM) (co-solvent)
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of the steroidal primary amine (1.0 equiv) in a mixture of cyclohexane and dichloromethane (e.g., 10:1 v/v) is added (diacetoxyiodo)benzene (2.5 equiv) and iodine (1.2 equiv).
-
The reaction mixture is stirred at room temperature and irradiated with two 80 W tungsten-filament lamps for 1-2 hours, or until the starting material is consumed as monitored by TLC.
-
The reaction mixture is cooled to room temperature and quenched by the addition of a saturated aqueous solution of sodium thiosulfate.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x volume).
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the desired oxazaspiroketal.
Protocol 2: Synthesis of a Solasodine Acetate Precursor[1]
Materials:
-
(22S)-22-amino-23,24-dinor-5-cholen-3β-ol (1.0 equiv)
-
Lead tetraacetate (Pb(OAc)₄) (2.0 equiv)
-
Iodine (I₂) (1.0 equiv)
-
Cyclohexane (solvent)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
A suspension of the starting amino alcohol (1.0 equiv), lead tetraacetate (2.0 equiv), and iodine (1.0 equiv) in dry cyclohexane is stirred at room temperature.
-
The reaction mixture is irradiated with two 80 W tungsten-filament lamps for 30 minutes.
-
The reaction is quenched with a saturated aqueous solution of sodium thiosulfate and filtered.
-
The filtrate is extracted with ethyl acetate (3 x volume).
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is evaporated under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the product.
Mandatory Visualizations
Caption: General mechanism of this compound-mediated aminyl radical cyclization.
Caption: General experimental workflow for the cyclization reaction.
References
Application Notes and Protocols for Hypoiodite Reactions in Carbohydrate Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the principles and applications of hypoiodite reactions in the field of carbohydrate chemistry. Detailed protocols for the quantitative analysis of various carbohydrates are included, along with data on reaction conditions and potential interferences. The information presented is intended to assist researchers in the accurate determination and characterization of carbohydrates in various samples, including those relevant to drug development and quality control.
Introduction to this compound Reactions with Carbohydrates
This compound (IO⁻), typically generated in situ from the reaction of iodine (I₂) with a strong base like sodium hydroxide (B78521) (NaOH), is a mild oxidizing agent. In carbohydrate chemistry, its primary application is the selective oxidation of the aldehyde group of aldoses to the corresponding aldonic acid.[1][2] This reaction forms the basis of a widely used titrimetric method for the quantitative determination of aldoses.[2][3]
The general reaction for the oxidation of an aldose with this compound can be represented as:
R-CHO + I₂ + 3NaOH → R-COONa + 2NaI + 2H₂O[3]
Ketoses, which contain a ketone functional group, are generally not oxidized by this compound under the same conditions as aldoses.[2] However, under strongly alkaline conditions, ketoses can isomerize to aldoses, which can then react with this compound. This property can be exploited for the analysis of ketoses, though careful control of reaction conditions is crucial.[4][5]
Applications in Carbohydrate Analysis
The selective nature of the this compound reaction makes it a valuable tool for several applications in carbohydrate chemistry:
-
Quantitative Determination of Aldoses: This is the most common application, allowing for the accurate measurement of aldose concentrations in pure solutions or in the presence of non-reducing sugars or ketoses (under controlled conditions).[1]
-
Distinguishing Between Aldoses and Ketoses: By comparing the reactivity of a carbohydrate sample with this compound under controlled pH, it is possible to differentiate between aldoses and ketoses.
-
Analysis of Disaccharides: Reducing disaccharides, such as lactose (B1674315) and maltose, which have a hemiacetal group that can open to form an aldehyde, can also be quantified using the this compound method.[6][7][8] Non-reducing disaccharides like sucrose (B13894) do not react.
-
Quality Control in Drug Development: This method can be used to determine the purity of carbohydrate-based drug substances and to monitor their stability over time.
Quantitative Data Summary
The efficiency of the this compound oxidation is dependent on several factors, including the specific carbohydrate, pH, temperature, reaction time, and the concentration of reactants. The following tables summarize typical conditions and outcomes for the this compound reaction with various common carbohydrates.
| Carbohydrate | Type | Optimal pH | Typical Reaction Time | Moles of I₂ Consumed per Mole of Sugar | Notes |
| D-Glucose | Aldohexose | > 10.5 | 15-20 minutes | 1 | Quantitative oxidation to D-gluconic acid. |
| D-Galactose | Aldohexose | > 10.5 | 15-20 minutes | 1 | Similar reactivity to glucose. |
| D-Fructose | Ketohexose | > 11 | 30-60 minutes | Variable | Reaction proceeds through isomerization to glucose and mannose under strongly alkaline conditions.[9] |
| D-Mannose | Aldohexose | > 10.5 | 15-20 minutes | 1 | Reacts quantitatively. |
| D-Xylose | Aldopentose | > 10.5 | 10-15 minutes | 1 | Rapid and quantitative reaction.[3] |
| Lactose | Reducing Disaccharide | > 10.5 | 20-30 minutes | 1 | The glucose unit is oxidized.[6] |
| Maltose | Reducing Disaccharide | > 10.5 | 20-30 minutes | 1 | The reducing glucose unit is oxidized.[6] |
| Sucrose | Non-reducing Disaccharide | - | No reaction | 0 | Does not react with this compound. |
Experimental Protocols
Preparation of Reagents
-
0.1 N Iodine Solution: Dissolve 12.7 g of iodine (I₂) and 25 g of potassium iodide (KI) in 100 mL of distilled water. Once dissolved, dilute to 1 L with distilled water. Store in a dark, stoppered bottle.
-
0.1 N Sodium Thiosulfate (B1220275) (Na₂S₂O₃) Solution: Dissolve 24.8 g of sodium thiosulfate pentahydrate in boiled and cooled distilled water and dilute to 1 L. Standardize against a primary standard like potassium dichromate.
-
1 M Sodium Hydroxide (NaOH) Solution: Dissolve 40 g of NaOH pellets in distilled water and dilute to 1 L.
-
1 M Sulfuric Acid (H₂SO₄) Solution: Slowly add 56 mL of concentrated H₂SO₄ to approximately 800 mL of distilled water, cool, and then dilute to 1 L.
-
1% Starch Indicator Solution: Make a paste of 1 g of soluble starch with a small amount of cold water. Add this to 100 mL of boiling water with constant stirring. Cool before use.
Protocol for the Quantitative Determination of D-Glucose
This protocol describes a back-titration method to determine the concentration of D-glucose.
-
Sample Preparation: Accurately pipette 25.0 mL of the glucose solution (of unknown concentration) into a 250 mL Erlenmeyer flask with a ground-glass stopper.
-
Addition of Iodine: Add exactly 50.0 mL of the standardized 0.1 N iodine solution to the flask.
-
Addition of Base: Slowly, and with constant swirling, add 25.0 mL of 1 M NaOH solution.
-
Reaction Incubation: Stopper the flask and allow the reaction mixture to stand in the dark for 15-20 minutes.
-
Acidification: After the incubation period, add 10.0 mL of 1 M H₂SO₄ to acidify the solution. The solution should turn a dark brown/yellow due to the presence of excess iodine.
-
Titration: Immediately titrate the liberated iodine with the standardized 0.1 N sodium thiosulfate solution.
-
Indicator Addition: When the solution becomes a pale yellow, add 2-3 drops of the starch indicator solution. The solution will turn a deep blue-black color.
-
Endpoint Determination: Continue the titration dropwise with the sodium thiosulfate solution until the blue color disappears and the solution becomes colorless. Record the volume of titrant used.
-
Blank Titration: Perform a blank titration using 25.0 mL of distilled water instead of the glucose solution, following the same procedure (steps 2-8).
-
Calculation:
-
Volume of iodine reacted = (Volume of Na₂S₂O₃ for blank) - (Volume of Na₂S₂O₃ for sample)
-
Moles of iodine reacted = (Volume of iodine reacted in L) x (Normality of Na₂S₂O₃)
-
Moles of glucose = Moles of iodine reacted
-
Concentration of glucose (mol/L) = Moles of glucose / (Volume of sample in L)
-
Protocol for the Quantitative Determination of Lactose
The procedure for determining lactose is similar to that for glucose, with a slightly longer reaction time.
-
Follow steps 1-9 as outlined in the D-glucose protocol, using a lactose solution of unknown concentration.
-
In step 4 , increase the reaction incubation time to 20-30 minutes to ensure complete oxidation of the lactose.
-
Perform the calculations as described in step 10 of the glucose protocol.
Visualizations
Reaction Mechanism of this compound with an Aldose
Caption: this compound oxidation of an aldose to an aldonic acid.
Experimental Workflow for Quantitative Carbohydrate Analysis
Caption: Workflow for quantitative analysis via this compound titration.
Logical Relationship for Aldose vs. Ketose Reactivity
Caption: Reactivity of aldoses and ketoses with this compound.
Potential Interferences and Side Reactions
Accurate quantitative analysis using the this compound method requires an awareness of potential interferences and side reactions:
-
Other Reducing Agents: Any substance in the sample that can be oxidized by this compound will lead to erroneously high results. This includes compounds like aldehydes, some alcohols, and substances with sulfhydryl groups.[10]
-
Reaction with Ketoses: As mentioned, under strongly alkaline conditions, ketoses can isomerize and react. For the specific determination of aldoses, the pH and reaction time must be carefully controlled to minimize this interference.[4][5]
-
Iodate (B108269) Formation: this compound is unstable and can disproportionate to iodate (IO₃⁻) and iodide (I⁻), especially at elevated temperatures or over prolonged reaction times.[3] This side reaction consumes the oxidizing agent and can lead to an underestimation of the carbohydrate concentration. Performing the reaction in the dark and within the recommended timeframe helps to minimize this.
-
Over-oxidation: Although this compound is a mild oxidizing agent, prolonged reaction times or harsh conditions can lead to the over-oxidation of the carbohydrate, potentially cleaving C-C bonds.[3]
-
Sample Matrix Effects: In complex biological samples, other components such as proteins and lipids can interfere with the reaction.[11] Sample preparation steps like protein precipitation or extraction may be necessary.
Conclusion
The this compound reaction is a robust and reliable method for the quantitative analysis of aldoses and reducing disaccharides. Its simplicity and specificity, when performed under controlled conditions, make it a valuable technique for researchers, scientists, and professionals in drug development. By understanding the underlying chemistry, adhering to detailed protocols, and being aware of potential interferences, accurate and reproducible results can be achieved. The provided application notes and protocols serve as a comprehensive guide for the successful implementation of this classic carbohydrate analysis method.
References
- 1. ia601502.us.archive.org [ia601502.us.archive.org]
- 2. kfs.edu.eg [kfs.edu.eg]
- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. scispace.com [scispace.com]
- 7. quora.com [quora.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. The oxidation of fructose by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of Reducing Sugars Based on the Qualitative Technique of Benedict - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative study for analysis of carbohydrates in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Hypoiodite-Mediated Cyclization for Indole Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole (B1671886) scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals with a wide range of biological activities. Consequently, the development of efficient and versatile methods for the synthesis of functionalized indoles is of paramount importance. This document details a robust protocol for the synthesis of 3-iodoindoles via an iodine-mediated electrophilic cyclization of N,N-dialkyl-2-(1-alkynyl)anilines. This method, while not strictly involving a "hypoiodite" intermediate in the classical sense, utilizes molecular iodine as an electrophilic iodine source to effect the cyclization, a process closely related to this compound-mediated reactions. The resulting 3-iodoindoles are valuable synthetic intermediates that can be further elaborated through various cross-coupling reactions, providing access to a diverse array of substituted indoles for drug development and other applications.[1][2]
Principle and Mechanism
The synthesis of 3-iodoindoles is achieved through a two-step sequence. The first step involves a Sonogashira cross-coupling reaction between an N,N-dialkyl-o-iodoaniline and a terminal alkyne to furnish the corresponding N,N-dialkyl-2-(1-alkynyl)aniline.[1][2] The subsequent key step is an electrophilic cyclization of the alkyne using molecular iodine. The proposed mechanism for this iodocyclization involves the electrophilic attack of iodine on the alkyne, leading to the formation of a cyclic iodonium (B1229267) ion intermediate. This is followed by an intramolecular nucleophilic attack by the aniline (B41778) nitrogen, resulting in the formation of the indole ring and subsequent dealkylation to yield the stable N-alkyl-3-iodoindole.[3]
Caption: Proposed mechanism for the iodine-mediated synthesis of 3-iodoindoles.
Experimental Protocols
This section provides detailed protocols for the synthesis of the N,N-dialkyl-2-(1-alkynyl)aniline precursors and their subsequent iodocyclization to 3-iodoindoles.
Protocol 1: Synthesis of N,N-Dialkyl-2-(1-alkynyl)anilines via Sonogashira Coupling
Materials:
-
N,N-dialkyl-2-iodoaniline (5 mmol)
-
Terminal alkyne (6 mmol, 1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.01 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.005 mmol, 1 mol%)
-
Triethylamine (B128534) (Et₃N) (12.5 mL)
-
Argon atmosphere
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add N,N-dialkyl-2-iodoaniline (5 mmol), PdCl₂(PPh₃)₂ (0.01 mmol), and CuI (0.005 mmol).
-
Add triethylamine (12.5 mL) and the terminal alkyne (6 mmol).
-
Heat the reaction mixture to 50 °C and stir for the time indicated in the literature for the specific substrates.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired N,N-dialkyl-2-(1-alkynyl)aniline.[1]
Protocol 2: Iodocyclization to Synthesize N-Alkyl-3-iodoindoles
Materials:
-
N,N-dialkyl-2-(1-alkynyl)aniline (0.25 mmol)
-
Iodine (I₂) (0.50 mmol, 2 equiv)
-
Dichloromethane (B109758) (CH₂Cl₂) (5 mL)
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve the N,N-dialkyl-2-(1-alkynyl)aniline (0.25 mmol) in dichloromethane (3 mL) in a round-bottom flask.
-
In a separate flask, dissolve iodine (0.50 mmol) in dichloromethane (2 mL).
-
Gradually add the iodine solution to the aniline solution at room temperature with stirring.
-
Flush the reaction mixture with argon and allow it to stir at room temperature. The reaction is typically complete in less than 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to remove excess iodine.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-alkyl-3-iodoindole.[1][2]
Caption: General experimental workflow for the synthesis of 3-iodoindoles.
Data Presentation: Substrate Scope and Yields
The iodine-mediated cyclization has been shown to be effective for a variety of N,N-dialkyl-2-(1-alkynyl)anilines with different substituents on the alkyne and the aromatic ring. The following table summarizes representative yields for the synthesis of various 3-iodoindoles.
| Entry | Substrate (R in alkyne) | Product | Yield (%) |
| 1 | Phenyl | 3-Iodo-1-methyl-2-phenylindole | 98 |
| 2 | n-Butyl | 2-n-Butyl-3-iodo-1-methylindole | 95 |
| 3 | tert-Butyl | 2-tert-Butyl-3-iodo-1-methylindole | 96 |
| 4 | Cyclohexenyl | 2-(1-Cyclohexenyl)-3-iodo-1-methylindole | 98 |
| 5 | Trimethylsilyl | 3-Iodo-1-methyl-2-(trimethylsilyl)indole | 99 |
| 6 | 4-Methoxyphenyl | 3-Iodo-1-methyl-2-(4-methoxyphenyl)indole | 96 |
| 7 | 4-Nitrophenyl | 3-Iodo-1-methyl-2-(4-nitrophenyl)indole | 93 |
| 8 | 2-Thienyl | 3-Iodo-1-methyl-2-(2-thienyl)indole | 95 |
Data adapted from Yue, D.; Larock, R. C. Org. Lett. 2004, 6 (6), 1037–1040.[2]
Applications in Drug Development
The indole nucleus is a privileged scaffold in medicinal chemistry. The 3-iodoindoles synthesized via this protocol are versatile intermediates for the development of novel therapeutics. The carbon-iodine bond can be readily functionalized using a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[1] This allows for the introduction of diverse substituents at the 3-position of the indole ring, enabling the synthesis of large libraries of compounds for screening against various biological targets. For instance, indole derivatives are known to exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The ability to readily diversify the 3-position of the indole core is a powerful tool for structure-activity relationship (SAR) studies and lead optimization in drug discovery programs.
Caption: Application of 3-iodoindoles in a drug development workflow.
Conclusion
The iodine-mediated cyclization of N,N-dialkyl-2-(1-alkynyl)anilines is a highly efficient and versatile method for the synthesis of 3-iodoindoles. The reaction proceeds under mild conditions with high yields and tolerates a wide range of functional groups. The resulting 3-iodoindoles are valuable building blocks that can be readily diversified, making this protocol a powerful tool for researchers, scientists, and drug development professionals engaged in the synthesis of novel indole-based compounds with potential therapeutic applications.
References
- 1. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 3-iodoindoles by electrophilic cyclization of N,N-dialkyl-2-(1-alkynyl)anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 3-Iodoindoles by Electrophilic Cyclization of N , N -Dialkyl-2-(1-alkynyl)anilines: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Application Notes: Controlling Stereoselectivity in Hypoiodite-Mediated Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypoiodite-mediated reactions are powerful tools in organic synthesis for constructing complex molecular architectures through oxidative bond formation. The in situ generation of an electrophilic iodine(I) species (this compound, IO⁻) from a simple iodide salt and a terminal oxidant enables a range of transformations, including oxidative cyclizations and carbon-heteroatom bond formations. A significant advancement in this field is the development of asymmetric catalysis, which allows for the precise control of stereoselectivity. By employing chiral catalysts, typically chiral quaternary ammonium (B1175870) or guanidinium (B1211019) iodides, chemists can direct the formation of specific stereoisomers, a critical requirement in the synthesis of pharmaceuticals and other biologically active molecules.
Principle of Stereocontrol
The central strategy for inducing stereoselectivity in this compound-mediated reactions is the use of a chiral cation to form a chiral ammonium this compound salt in situ. This is typically achieved by combining a chiral quaternary ammonium iodide catalyst with a stoichiometric oxidant like hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide (TBHP), or cumene (B47948) hydroperoxide (CHP).
The catalytic cycle begins with the oxidation of the chiral ammonium iodide (QI) to the corresponding chiral ammonium this compound (QIO). This active species then engages the substrate. The non-covalent interactions (e.g., ion pairing, hydrogen bonding) between the chiral cation (Q) and the substrate within the transition state create a chiral environment. This environment energetically favors one reaction pathway over another, leading to the preferential formation of one enantiomer or diastereomer. The catalyst (QI) is regenerated upon completion of the reaction, allowing it to re-enter the catalytic cycle.
Key Applications in Asymmetric Synthesis
Enantioselective Oxidative Cycloetherification
One of the most successful applications of this methodology is in the enantioselective synthesis of heterocyclic compounds. A landmark example is the asymmetric synthesis of chromans, which are core structures of tocopherols (B72186) (Vitamin E). Chiral ammonium this compound salts catalyze the highly chemo- and enantioselective oxidative cyclization of γ-(2-hydroxyphenyl)ketones.[1][2] This reaction constructs a quaternary stereocenter with high fidelity, providing a direct route to key tocopherol intermediates.[1][2] The choice of the chiral catalyst, particularly those based on a BINOL scaffold, is crucial for achieving high enantiomeric excess (ee).
Enantioselective Dearomative Spirocyclization
This compound catalysis has been effectively used to achieve dearomatization reactions, transforming flat aromatic precursors into complex three-dimensional spirocyclic structures. For instance, the enantioselective dearomative aza-spirocyclization of homotryptamine derivatives can be achieved using chiral quaternary ammonium this compound catalysts.[3][4] This reaction proceeds via an "umpolung" strategy, where the typical nucleophilic character of the indole (B1671886) C3 position is reversed through iodination of the indole nitrogen.[3][4] This allows for an intramolecular attack by a tethered nucleophile, generating valuable aza-spiroindolenine scaffolds with good to excellent enantioselectivity.[3]
Asymmetric α-Functionalization of Carbonyl Compounds
The electrophilic nature of the in situ generated this compound species can be harnessed to facilitate the asymmetric α-functionalization of 1,3-dicarbonyl compounds and other active methylene (B1212753) compounds. While intermolecular versions have been challenging, this approach has shown promise in reactions like α-azidation and α-amination, providing access to chiral building blocks containing a new stereocenter adjacent to a carbonyl group.
Data Presentation
Table 1: Enantioselective Oxidative Cyclization for Tocopherol Synthesis Intermediates[1][2]
| Substrate (γ-(2-hydroxyphenyl)ketone) | Catalyst Loading (mol%) | Oxidant | Solvent | Time (h) | Yield (%) | ee (%) |
| R = Me | 1 | TBHP (1.2 eq) | Toluene (B28343) | 12 | 95 | 90 |
| R = Et | 1 | TBHP (1.2 eq) | Toluene | 12 | 94 | 91 |
| R = n-Pr | 1 | TBHP (1.2 eq) | Toluene | 12 | 92 | 90 |
| R = i-Pr | 1 | TBHP (1.2 eq) | Toluene | 24 | 85 | 88 |
| R = Ph | 1 | TBHP (1.2 eq) | Toluene | 12 | 96 | 92 |
Data synthesized from representative examples in the cited literature. Conditions are generalized.
Table 2: Enantioselective Dearomative Aza-Spirocyclization of Homotryptamine Derivatives[3][5]
| Substrate (Indole C5-substituent) | Catalyst Loading (mol%) | Oxidant | Solvent | Time (h) | Yield (%) | ee (%) [a] |
| H | 10 | CHP (2 eq) | MTBE/Toluene | 10 | 85 | 81 (>99) |
| MeO | 10 | CHP (2 eq) | MTBE/Toluene | 12 | 80 | 59 (88) |
| Me | 10 | CHP (2 eq) | MTBE/Toluene | 12 | 82 | 75 (98) |
| Cl | 10 | CHP (2 eq) | MTBE/Toluene | 24 | 92 | 78 (99) |
| F | 10 | CHP (2 eq) | MTBE/Toluene | 24 | 88 | 77 (98) |
| CF₃ | 10 | CHP (2 eq) | MTBE/Toluene | 24 | 95 | 70 (97) |
[a] Enantiomeric excess of the isolated product. Values in parentheses indicate ee after a single recrystallization.[3]
Mandatory Visualization
Caption: General catalytic cycle for chiral this compound catalysis.
Caption: General experimental workflow for a stereoselective reaction.
Caption: Logical diagram of the stereodetermining step.
Experimental Protocols
Protocol 1: General Procedure for Enantioselective Oxidative Cyclization of γ-(2-hydroxyphenyl)ketones[1]
Materials:
-
γ-(2-hydroxyphenyl)ketone substrate (1.0 equiv)
-
Chiral quaternary ammonium iodide catalyst (e.g., a BINOL-derived catalyst) (0.01 equiv, 1 mol%)
-
Potassium carbonate (K₂CO₃), powder (2.0 equiv)
-
tert-Butyl hydroperoxide (TBHP), ~5.5 M in decane (B31447) (1.2 equiv)
-
Toluene, anhydrous
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried reaction tube equipped with a magnetic stir bar, add the γ-(2-hydroxyphenyl)ketone substrate (0.2 mmol, 1.0 equiv), the chiral ammonium iodide catalyst (0.002 mmol, 1 mol%), and powdered K₂CO₃ (55.3 mg, 0.4 mmol).
-
Evacuate and backfill the tube with argon or nitrogen gas three times.
-
Add anhydrous toluene (1.0 mL) to the tube via syringe.
-
Stir the resulting suspension at room temperature (25 °C).
-
Add TBHP (~5.5 M in decane, 44 µL, 0.24 mmol, 1.2 equiv) dropwise to the mixture.
-
Continue stirring the reaction at 25 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ (2 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (B1210297) (3 x 10 mL).
-
Combine the organic layers and wash with brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired 2-acyl chroman product.
-
Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC) analysis.
Protocol 2: General Procedure for Enantioselective Dearomative Aza-Spirocyclization[3]
Materials:
-
N-protected homotryptamine derivative substrate (1.0 equiv)
-
Chiral quaternary ammonium iodide catalyst (a bis(binaphthyl)-based catalyst) (0.10 equiv, 10 mol%)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Cumene hydroperoxide (CHP), ~80% in cumene (2.0 equiv)
-
Methyl tert-butyl ether (MTBE), anhydrous
-
Toluene, anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄) for drying
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried reaction tube, add the homotryptamine substrate (0.1 mmol, 1.0 equiv), the chiral ammonium iodide catalyst (0.01 mmol, 10 mol%), and anhydrous Na₂SO₄ (20 mg).
-
Evacuate and backfill the tube with argon or nitrogen gas.
-
Add a mixture of anhydrous MTBE/toluene (1:1, 1.0 mL) via syringe.
-
Stir the mixture at 25 °C.
-
Add CHP (25 µL, 0.2 mmol, 2.0 equiv) to the suspension.
-
Stir the reaction vigorously at 25 °C for 10-24 hours, monitoring by TLC.
-
After the starting material is consumed, quench the reaction with saturated aqueous Na₂S₂O₃ (2 mL).
-
Extract the mixture with dichloromethane (B109758) (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the aza-spiroindolenine.
-
Determine the enantiomeric excess by chiral HPLC analysis. For enhanced optical purity, the product can often be recrystallized from a suitable solvent system (e.g., hexane/ethyl acetate).[3]
References
- 1. This compound-Catalyzed Oxidative Umpolung of Indoles for Enantioselective Dearomatization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound-Catalyzed Oxidative Umpolung of Indoles for Enantioselective Dearomatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Hypoiodite for Vicinal Diol Cleavage in Complex Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of hypoiodite for the oxidative cleavage of vicinal diols, a key transformation in the synthesis and structural elucidation of complex molecules relevant to drug development. This document details the preparation of the reagent, proposed reaction mechanisms, and protocols for its application. For comparative purposes, the widely used periodate-mediated cleavage is also discussed.
Introduction
The oxidative cleavage of the carbon-carbon bond of vicinal diols (1,2-diols or glycols) is a powerful synthetic tool for the transformation of complex molecules. This reaction converts the diol functionality into two carbonyl groups (aldehydes or ketones), enabling molecular fragmentation, functional group manipulation, and the introduction of new reactive handles. While reagents such as sodium periodate (B1199274) (NaIO₄) and lead tetraacetate (Pb(OAc)₄) are commonly employed for this purpose, the this compound reagent, typically generated in situ from mercuric oxide (HgO) and iodine (I₂), offers an alternative, particularly in non-polar solvents.
The this compound-mediated cleavage is notable for its ability to cleave both cis- and trans-diols and can proceed through different mechanistic pathways, including radical and heterolytic routes, which can be influenced by reaction conditions such as the presence of light.[1]
Reagent Preparation and Handling
This compound is an unstable species and is therefore generated in situ for immediate consumption in the reaction mixture.
In Situ Generation from Mercuric Oxide and Iodine:
The most common method for generating the active this compound species for vicinal diol cleavage involves the reaction of mercuric oxide with iodine.
-
Reagents:
-
Red or Yellow Mercuric Oxide (HgO)
-
Iodine (I₂)
-
-
Procedure: The solid reagents are typically added to a solution of the vicinal diol in an inert, aprotic solvent such as benzene, toluene, or dichloromethane. The reaction mixture is stirred at a controlled temperature.
Caution: Mercuric oxide is highly toxic. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. All waste containing mercury must be disposed of according to institutional and environmental regulations.
Reaction Mechanisms
The cleavage of vicinal diols by the mercuric oxide-iodine reagent can proceed through two primary pathways: a heterolytic mechanism and a radical (homolytic) mechanism. The prevailing mechanism can be influenced by the reaction conditions.
3.1. Heterolytic Cleavage Pathway
The heterolytic pathway is thought to be more dominant when the reaction is conducted in the dark. It is proposed to involve the formation of a cyclic iodine intermediate, analogous to the well-established mechanism of periodate cleavage.
Caption: Proposed heterolytic mechanism for this compound-mediated diol cleavage.
3.2. Radical Cleavage Pathway
Irradiation of the reaction mixture with light can promote a homolytic or radical-mediated cleavage. This pathway involves the formation of an alkoxy radical intermediate.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Hypoiodite Oxidation Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing hypoiodite oxidation reactions. The information is designed to help you optimize your experimental conditions, particularly temperature, to achieve desired product yields and minimize side reactions.
Troubleshooting Guide
This guide addresses common issues encountered during this compound oxidation of alcohols.
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Low or No Product Yield | Reaction temperature is too low: this compound formation and the subsequent oxidation can be slow at suboptimal temperatures.[1] | Gradually increase the reaction temperature in 5 °C increments. For the oxidation of many alcohols to aldehydes or ketones, an optimal temperature is around 10 °C.[1] For some reactions, gentle warming may be necessary to increase the reaction rate. |
| This compound instability: The this compound ion is unstable and can disproportionate, especially at higher pH and temperatures. | Prepare the this compound solution in situ at a low temperature (e.g., 0-5 °C) and use it immediately. Maintain a basic pH to favor the this compound ion, but be aware that very high pH can also promote disproportionation. | |
| Incorrect stoichiometry: An insufficient amount of the iodinating agent or base will lead to incomplete conversion. | Ensure the correct molar ratios of alcohol, iodine, and base are used as specified in the protocol. | |
| Formation of Iodoform (B1672029) (CHI₃) Precipitate | Presence of a methyl ketone or a secondary alcohol with a methyl group on the carbinol carbon: These structures readily undergo the iodoform reaction in the presence of this compound. | If iodoform is an undesired byproduct, consider using an alternative oxidizing agent if your substrate is susceptible to this reaction. The iodoform test itself is used to identify such compounds. |
| Over-oxidation of Primary Alcohol to Carboxylic Acid (when aldehyde is desired) | Reaction temperature is too high: Higher temperatures can favor the further oxidation of the intermediate aldehyde to a carboxylic acid. | Maintain a strictly controlled low temperature, such as 10 °C, which has been shown to be optimal for the oxidation of alcohols to carbonyl compounds without significant over-oxidation.[1] |
| Presence of water: Water can hydrate (B1144303) the intermediate aldehyde to form a gem-diol, which is readily oxidized to the carboxylic acid.[2][3] | Use anhydrous solvents and reagents to minimize water content. | |
| Formation of Ester Byproducts (Tishchenko Reaction) | Use of a strong alkoxide base with a primary alcohol: In the presence of an alkoxide, the resulting aldehyde can undergo a Tishchenko reaction to form an ester.[1][4] | If ester formation is an issue, consider using a non-alkoxide base or carefully controlling the reaction conditions to favor aldehyde formation. |
| Reaction Fails to Go to Completion | Poor solubility of the alcohol: If the alcohol is not well-dissolved in the reaction medium, the reaction rate will be slow. | Choose a solvent that effectively dissolves both the alcohol and the reagents. For some substrates, a co-solvent may be necessary. |
| Decomposition of the oxidizing agent: this compound is sensitive to light and temperature. | Protect the reaction mixture from light and maintain the recommended temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the this compound oxidation of a secondary alcohol to a ketone?
A1: For the oxidation of secondary alcohols, a temperature range of 15-25 °C has been used effectively for reactions like the conversion of cyclohexanol (B46403) to cyclohexanone (B45756) using sodium hypochlorite (B82951). In other systems using tert-butyl this compound, an optimal temperature of 10 °C has been identified to maximize yield and minimize side reactions.[1]
Q2: How can I selectively oxidize a primary alcohol to an aldehyde without over-oxidation to a carboxylic acid?
A2: To favor the formation of an aldehyde, it is crucial to maintain a low reaction temperature, with 10 °C being reported as optimal in certain systems.[1] Additionally, conducting the reaction in the absence of water can prevent the formation of the gem-diol intermediate that leads to the carboxylic acid.[2][3]
Q3: What are the signs of this compound decomposition, and how can I prevent it?
A3: Decomposition of this compound can be observed by a decrease in the oxidizing power of the solution over time. To minimize decomposition, it is recommended to prepare the this compound solution fresh for each reaction at a low temperature (0-5 °C) and in a basic medium. The solution should also be protected from light.
Q4: Can I use a pre-made sodium this compound solution?
A4: While commercially available sodium hypochlorite solutions can be used, their concentration and stability can vary. For more reproducible results, it is often better to prepare the this compound solution in situ from iodine and a base just before use.
Q5: What is the role of the base in the this compound oxidation?
A5: The base, typically sodium hydroxide (B78521) or potassium tert-butoxide, serves two main purposes. First, it reacts with iodine to generate the this compound ion. Second, it neutralizes the hydrogen iodide (HI) that is formed as a byproduct of the reaction, driving the equilibrium towards the products.
Data Presentation
Table 1: Effect of Temperature on the Yield of 4-Methoxybenzaldehyde from 4-Methoxybenzyl Alcohol
| Temperature (°C) | Yield (%) |
| -40 | ~20 |
| -20 | ~45 |
| 0 | ~75 |
| 10 | 91 |
| 20 | ~85 |
| 40 | ~70 |
| Data adapted from a study on the oxidation of alcohols with molecular iodine and potassium tert-butoxide.[1] |
Table 2: Temperature Conditions for this compound Oxidation of Various Alcohols
| Alcohol Type | Substrate Example | Product | Recommended Temperature Range (°C) | Typical Yield (%) |
| Primary Aromatic | 4-Methoxybenzyl Alcohol | 4-Methoxybenzaldehyde | 10 | 91[1] |
| Secondary Aliphatic | Cyclohexanol | Cyclohexanone | 15-25 | ~95 |
| Primary Aliphatic | 1-Octanol | Octanoic Acid | 20-40 (optimization may be required) | Moderate to Good |
Experimental Protocols
Protocol 1: Oxidation of a Secondary Alcohol to a Ketone (e.g., Cyclohexanol to Cyclohexanone)
Materials:
-
Cyclohexanol
-
Glacial acetic acid
-
Aqueous sodium hypochlorite (commercial bleach, ~5-6%)
-
Ice bath
-
Stirring apparatus
-
Separatory funnel
-
Dichloromethane (B109758) (or other suitable organic solvent)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the cyclohexanol in glacial acetic acid.
-
Cool the flask in an ice bath to maintain a temperature between 15-25 °C.
-
Slowly add the aqueous sodium hypochlorite solution dropwise to the stirred alcohol solution. Monitor the temperature closely and adjust the addition rate to keep it within the 15-25 °C range.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for approximately one hour.
-
Quench the reaction by adding a saturated solution of sodium bisulfite until a starch-iodide test is negative (the blue-black color disappears).
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane.
-
Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude cyclohexanone.
-
The product can be further purified by distillation if necessary.
Protocol 2: General Procedure for the Oxidation of a Primary Alcohol to an Aldehyde
Materials:
-
Primary alcohol
-
Potassium tert-butoxide (t-BuOK)
-
Iodine (I₂)
-
Anhydrous dichloromethane (DCM)
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Cooling bath
Procedure:
-
Set up a flame-dried flask under an inert atmosphere.
-
Add the primary alcohol and anhydrous DCM to the flask.
-
Cool the solution to 10 °C using a cooling bath.
-
In a separate flask, prepare a solution of t-BuOK in anhydrous DCM.
-
Slowly add the t-BuOK solution to the cooled alcohol solution with vigorous stirring.
-
Add a solution of iodine in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at 10 °C.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude aldehyde.
-
Purify the product by column chromatography on silica (B1680970) gel.
Visualizations
Caption: General experimental workflow for this compound oxidation of alcohols.
Caption: Reaction pathway for primary alcohol oxidation and a potential side reaction.
References
Technical Support Center: Hypoiodite Oxidation of Secondary Alcohols
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the hypoiodite oxidation of secondary alcohols, commonly known as the iodoform (B1672029) test.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the this compound oxidation of secondary alcohols.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No yellow precipitate (iodoform) is formed. | 1. The secondary alcohol does not have a methyl group on the carbon bearing the hydroxyl group.[1][2] 2. Insufficient heating of the reaction mixture. 3. Reagents (this compound solution) are old or have degraded. 4. Incorrect pH of the reaction mixture (not sufficiently basic). | 1. Confirm the structure of the starting material. This reaction is specific to methyl ketones and alcohols that can be oxidized to methyl ketones.[1][3] 2. Gently warm the reaction mixture in a water bath (around 60°C). Avoid boiling, as iodoform is volatile.[4] 3. Prepare a fresh solution of sodium hypochlorite (B82951) or use fresh reagents. 4. Ensure sufficient sodium hydroxide (B78521) is present to maintain a basic environment. |
| The yellow precipitate forms but then redissolves or fades. | 1. Excessive heating, causing the iodoform to decompose or sublime.[3] 2. Addition of too much sodium hydroxide after the precipitate has formed, which can lead to side reactions. | 1. Maintain a gentle warming temperature (do not exceed 60°C). 2. Add sodium hydroxide dropwise to decolorize the solution before warming, and avoid adding a large excess. |
| A different colored precipitate is observed (e.g., brown, black). | 1. Precipitation of iodine due to insufficient sodium hydroxide to react with it. 2. Decomposition of the organic compound under harsh basic conditions. | 1. Add a few more drops of sodium hydroxide solution until the brown color of iodine disappears. 2. Ensure the reaction is not overheated and that the base concentration is appropriate. |
| Low yield of iodoform. | 1. Incomplete oxidation of the secondary alcohol to the intermediate methyl ketone. 2. Competing side reactions. 3. Loss of product during isolation and purification. | 1. Allow for a sufficient reaction time and ensure adequate mixing. 2. Control the temperature and reagent concentrations to minimize side reactions. 3. Carefully collect the precipitate by filtration and wash with cold water to minimize dissolution. |
| The final carboxylate product is impure. | 1. Presence of unreacted starting material or intermediate ketone. 2. Formation of side products from other reactions of the this compound. | 1. Ensure the reaction goes to completion by using a slight excess of the this compound reagent. 2. Purify the carboxylate salt through recrystallization or other appropriate chromatographic techniques. |
Byproducts of this compound Oxidation
The primary products of the this compound oxidation of a secondary alcohol containing a methyl group on the carbinol carbon are iodoform (CHI3) , a pale yellow precipitate with a characteristic "antiseptic" smell, and a carboxylate salt .[5][6]
Main Byproducts:
-
Iodoform (CHI₃): The characteristic yellow precipitate.[3][6]
-
Carboxylate Salt: The salt of the carboxylic acid with one less carbon atom than the starting secondary alcohol.[5]
-
Sodium Iodide (NaI): Formed from the reduction of this compound.
-
Water (H₂O): A general byproduct of the reaction.
Potential Minor Byproducts:
While the haloform reaction is generally quite specific, other side reactions can occur, especially if the reaction conditions are not well-controlled. These can include:
-
Products of Aldol Condensation: The intermediate methyl ketone can potentially undergo self-condensation under the basic reaction conditions, leading to α,β-unsaturated ketone impurities.
-
Other Halogenated Species: Incomplete iodination of the methyl group can lead to the formation of mono- and di-iodinated ketones.
-
Products from Over-oxidation: Although less common for secondary alcohols, harsh conditions could potentially lead to cleavage of other C-C bonds.
Frequently Asked Questions (FAQs)
Q1: Which secondary alcohols give a positive iodoform test?
A1: Only secondary alcohols that have a methyl group directly attached to the carbon atom bearing the hydroxyl (-OH) group will give a positive iodoform test.[1][3] The this compound first oxidizes the secondary alcohol to a methyl ketone, which then undergoes the haloform reaction.[6]
Q2: Why is my reaction mixture brown?
A2: A brown color indicates the presence of unreacted iodine (I₂). This can be remedied by the dropwise addition of a sufficient amount of sodium hydroxide solution until the color disappears.
Q3: Is it necessary to heat the reaction?
A3: If no precipitate forms at room temperature, gentle warming is often required to initiate or complete the reaction.[4] A water bath at a temperature of around 60°C is recommended. Overheating should be avoided as iodoform can decompose.[3]
Q4: What is the purpose of the sodium hydroxide in this reaction?
A4: Sodium hydroxide has two main roles. First, it reacts with iodine to form sodium this compound, the active oxidizing agent. Second, it provides the basic medium necessary for the deprotonation of the intermediate methyl ketone, which is a key step in the mechanism.
Q5: Can this reaction be used for quantitative analysis?
A5: Yes, the iodoform test can be adapted for quantitative analysis, for example, by using turbidimetry to measure the amount of iodoform precipitate formed.[5]
Experimental Protocols
Two common methods for performing the this compound oxidation of a secondary alcohol are detailed below.
Method 1: Using Iodine and Sodium Hydroxide
-
Dissolve the Alcohol: In a test tube, dissolve approximately 0.1 g of the secondary alcohol in 2 mL of water. If the alcohol is not soluble in water, a minimal amount of dioxane or ethanol (B145695) can be added to achieve a clear solution.
-
Add Base: Add 2 mL of a 5% aqueous solution of sodium hydroxide and shake the mixture.
-
Add Iodine Solution: Add a 10% solution of iodine in potassium iodide dropwise while shaking, until a persistent dark brown color of iodine remains.
-
Observe and Warm: Allow the mixture to stand at room temperature for 5 minutes. If no yellow precipitate forms, gently warm the test tube in a water bath at approximately 60°C for a few minutes.
-
Decolorize (if necessary): If the brown color persists after warming, add a few more drops of the 5% sodium hydroxide solution until the color disappears.
-
Precipitation: Cool the solution. The formation of a pale yellow precipitate of iodoform indicates a positive test.
Method 2: Using Potassium Iodide and Sodium Hypochlorite
-
Prepare the Reaction Mixture: In a test tube, add about 0.2 mL of the secondary alcohol to 10 mL of a 10% aqueous solution of potassium iodide.
-
Add Oxidant: Add 10 mL of a freshly prepared sodium hypochlorite (NaOCl) solution.
-
Warm the Mixture: Gently warm the test tube.
-
Observe: The formation of a yellow precipitate of iodoform indicates a positive result.
Data Presentation
The following table summarizes the expected observations for different types of alcohols in the this compound oxidation test.
| Alcohol Type | Example | Structure | Expected Result |
| Secondary Alcohol (with terminal methyl group) | Propan-2-ol | CH₃CH(OH)CH₃ | Yellow Precipitate (Positive) |
| Secondary Alcohol (without terminal methyl group) | Pentan-3-ol | CH₃CH₂CH(OH)CH₂CH₃ | No Precipitate (Negative) |
| Primary Alcohol (Ethanol) | Ethanol | CH₃CH₂OH | Yellow Precipitate (Positive) |
| Other Primary Alcohols | Propan-1-ol | CH₃CH₂CH₂OH | No Precipitate (Negative) |
| Tertiary Alcohol | 2-Methylpropan-2-ol | (CH₃)₃COH | No Precipitate (Negative) |
Visualizations
Signaling Pathway of the this compound Oxidation of a Secondary Alcohol
Caption: Reaction pathway for the this compound oxidation of a secondary alcohol.
Troubleshooting Workflow for this compound Oxidation
Caption: A logical workflow for troubleshooting the this compound oxidation experiment.
References
- 1. byjus.com [byjus.com]
- 2. Iodoform Test - Principle, Methods and Examples. [allen.in]
- 3. Iodoform Reactions - Important Concepts and Tips for JEE [vedantu.com]
- 4. testbook.com [testbook.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Iodoform Test: Principle, Procedure & Uses Explained [vedantu.com]
Technical Support Center: Quenching Excess Hypoiodite in Reaction Workups
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who encounter issues with quenching excess hypoiodite (IO⁻) during reaction workup procedures.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to quench excess this compound in a reaction workup?
A1: Excess this compound, a reactive oxidizing agent, must be quenched (neutralized) to prevent unwanted side reactions with the desired product or other components in the reaction mixture.[1][2][3] Failure to quench can lead to lower yields, formation of impurities, and difficulty in product isolation. This compound is often generated in situ, for example, during the haloform reaction, from the reaction of iodine with a base.[1][2][3]
Q2: What are the most common quenching agents for this compound?
A2: The most common quenching agents are reducing agents that can effectively neutralize the oxidizing this compound. These include:
-
Sodium Thiosulfate (B1220275) (Na₂S₂O₃): A widely used, effective, and inexpensive quenching agent.[4]
-
Sodium Sulfite (Na₂SO₃): An alternative to sodium thiosulfate, particularly useful when trying to avoid the formation of elemental sulfur.[5]
-
Sodium Bisulfite (NaHSO₃): Another sulfur-based reducing agent.[5]
-
Ascorbic Acid (Vitamin C): A milder, organic reducing agent that can be used when inorganic salts are undesirable.[4]
Q3: How can I detect the presence of residual this compound after quenching?
A3: A simple and effective method is the potassium iodide (KI) starch test. Add a few drops of a potassium iodide solution to a small sample of the aqueous layer from your workup, followed by a drop of starch solution. The appearance of a blue-black color indicates the presence of residual oxidizing agents like this compound, which oxidize the iodide to iodine, forming a colored complex with starch.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Persistent yellow/brown color in the organic layer after quenching and washing. | Incomplete quenching of iodine/hypoiodite. | Add more of the quenching agent solution and stir vigorously. Ensure sufficient contact time between the aqueous and organic layers. |
| Insufficient mixing of the biphasic system. | Use vigorous stirring or shaking in a separatory funnel to ensure efficient mass transfer between the organic and aqueous phases. | |
| Formation of a fine white/yellow precipitate (sulfur) during quenching with sodium thiosulfate. | The quenching reaction was performed under acidic conditions. Thiosulfate is unstable in acidic solutions and can disproportionate to form elemental sulfur and sulfite.[4] | Ensure the reaction mixture is basic or neutral before adding the sodium thiosulfate solution. Adding a base like sodium bicarbonate prior to the thiosulfate quench can help maintain a suitable pH.[4] |
| The reaction temperature is too high, promoting the decomposition of thiosulfate.[4][6] | Perform the quench at a lower temperature (e.g., 0-10 °C) by cooling the reaction mixture in an ice bath. | |
| Use an alternative quenching agent like sodium sulfite, which does not form elemental sulfur.[5] | ||
| The reaction mixture remains basic even after the addition of an acidic quenching agent (e.g., ascorbic acid). | Insufficient amount of the acidic quenching agent was added to neutralize the excess base from the reaction. | Add the acidic quenching agent portion-wise until the pH of the aqueous layer is neutral or slightly acidic. Monitor the pH using litmus (B1172312) paper or a pH meter. |
| Product degradation or side-product formation during workup. | The quenching process is too slow, allowing the product to be exposed to the reactive this compound for an extended period. | Choose a more reactive quenching agent or increase its concentration. Ensure efficient mixing to speed up the quenching process. |
| The pH of the workup is not optimal for the stability of the desired product. | Adjust the pH of the aqueous layer with a suitable acid or base to a range where the product is known to be stable. |
Quantitative Data on Common Quenching Agents
The following table summarizes key quantitative parameters for common this compound quenching agents. Note that precise conditions can vary depending on the specific reaction, solvent system, and concentration of this compound. The stoichiometry is often based on the reaction with iodine (I₂), which is a common surrogate for this compound in these reactions.
| Quenching Agent | Typical Stoichiometry (Quencher:Oxidant) | Typical Reaction Conditions | Advantages | Disadvantages |
| Sodium Thiosulfate (Na₂S₂O₃) | 2:1 (for I₂) | Aqueous solution, typically at room temperature or below. | Inexpensive, highly effective, fast reaction.[4] | Can form elemental sulfur under acidic conditions.[4] |
| Sodium Sulfite (Na₂SO₃) | 1:1 (for I₂) | Aqueous solution, room temperature. | Does not form elemental sulfur.[5] | May be less readily available than thiosulfate. |
| Sodium Bisulfite (NaHSO₃) | 1:1 (for I₂) | Aqueous solution, room temperature. | Effective reducing agent. | Solutions can be acidic. |
| Ascorbic Acid (C₆H₈O₆) | 1:1 (for I₂) | Aqueous solution, can be pH-dependent.[7][8][9] | Mild, organic quencher; avoids inorganic byproducts.[4] | Slower reaction rate compared to sulfur-based agents; can be more expensive. |
Experimental Protocols
Protocol 1: Quenching Excess this compound with Sodium Thiosulfate
-
Cool the Reaction Mixture: Once the reaction is complete, cool the reaction vessel in an ice bath to 0-5 °C. This helps to control any potential exotherm during the quench.
-
Prepare the Quenching Solution: Prepare a 10% (w/v) aqueous solution of sodium thiosulfate.
-
Perform the Quench: Slowly add the sodium thiosulfate solution to the stirred reaction mixture. Continue adding the solution until the characteristic yellow/brown color of iodine disappears.
-
Check for Complete Quenching: Perform a KI-starch test on the aqueous layer. If the test is positive (blue-black color), add more sodium thiosulfate solution and re-test.
-
Proceed with Workup: Once the quench is complete, proceed with the standard aqueous workup (e.g., separation of layers, extraction of the aqueous layer with an organic solvent, washing the combined organic layers, drying, and solvent evaporation).
Protocol 2: Analytical Test for Residual this compound (KI-Starch Test)
-
Prepare Reagents:
-
Potassium Iodide Solution: Prepare a 10% (w/v) aqueous solution of potassium iodide.
-
Starch Indicator Solution: Prepare a 1% (w/v) starch solution by making a paste of starch in a small amount of cold water and then adding it to boiling water with stirring.
-
-
Sample Collection: After the quenching step and separation of layers, take a small aliquot (a few drops) of the aqueous layer.
-
Testing:
-
Add 1-2 drops of the potassium iodide solution to the aqueous sample.
-
Add 1 drop of the starch indicator solution.
-
-
Observation: The appearance of a deep blue-black color indicates the presence of residual oxidizing agents like this compound. A colorless or pale yellow solution indicates that the quenching is complete.
Visualizations
References
- 1. Haloform Reaction - Chemistry Steps [chemistrysteps.com]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. Haloform reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. webqc.org [webqc.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. L-ascorbic acid quenching of singlet delta molecular oxygen in aqueous media: generalized antioxidant property of vitamin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quenching mechanism and kinetics of ascorbic acid on the photosensitizing effects of synthetic food colorant FD&C Red Nr 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing unwanted side reactions with in situ hypoiodite
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with in situ generated hypoiodite. Our aim is to help you prevent unwanted side reactions and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is in situ this compound and why is it used?
A1: In situ this compound (IO⁻) refers to the generation of the this compound ion directly within the reaction mixture. This is typically achieved by oxidizing an iodide salt (e.g., NaI, KI, TBAI) with a suitable oxidant (e.g., hydrogen peroxide, tert-butyl hydroperoxide, m-chloroperoxybenzoic acid).[1] This method is preferred because this compound is highly unstable and cannot be isolated as a solid.[2] Generating it in situ ensures it is consumed by the substrate as it is formed, which can lead to milder reaction conditions, high chemoselectivity, and avoids the use of toxic heavy metals.[1]
Q2: What is the main side reaction to be aware of when using in situ this compound?
A2: The primary unwanted side reaction is the disproportionation of this compound. In this process, this compound reacts with itself to form more stable iodide (I⁻) and iodate (B108269) (IO₃⁻) ions.[3][4][5] This reaction reduces the concentration of the active oxidizing agent, leading to lower product yields and potentially complicating purification.
Q3: How does pH affect in situ this compound reactions?
A3: The pH of the reaction medium is a critical parameter. This compound disproportionation is highly pH-dependent. At pH values greater than 8, the rate of disproportionation increases significantly.[4] Conversely, at pH values below 6, this compound can be rapidly oxidized to iodate by some oxidants.[4] Therefore, maintaining a near-neutral pH is often crucial for minimizing side reactions.
Q4: Can temperature be used to control side reactions?
A4: Yes, temperature plays a significant role. While higher temperatures can increase the rate of the desired reaction, they can also accelerate the rate of this compound decomposition.[6] For many applications, conducting the reaction at or below room temperature is recommended to suppress disproportionation and improve selectivity. In some cases, cooling the reaction mixture in an ice bath can be beneficial.[6]
Q5: What are common oxidants used to generate this compound in situ, and how do they compare?
A5: Common oxidants include hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide (TBHP), and m-chloroperoxybenzoic acid (mCPBA). The choice of oxidant can influence the reaction's outcome and selectivity. For instance, in the oxidative rearrangement of chalcones, the use of mCPBA with tetrabutylammonium (B224687) iodide (TBAI) has been shown to be a highly effective system.[7] Hydrogen peroxide and TBHP are considered environmentally benign as their byproducts are water and tert-butanol, respectively.[1]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
| Possible Cause | Troubleshooting Steps |
| This compound Disproportionation | - Adjust pH: Ensure the reaction medium is buffered to a near-neutral pH (around 7-8). Avoid highly basic conditions. - Lower Temperature: Run the reaction at a lower temperature (e.g., 0-5 °C) to slow down the rate of disproportionation.[6] |
| Insufficient Oxidant | - Optimize Oxidant Stoichiometry: Titrate the amount of oxidant used. An excess may lead to over-oxidation, while too little will result in incomplete conversion. |
| Poor Substrate Solubility | - Solvent Screening: Experiment with different solvents or co-solvent systems to ensure all reactants are fully dissolved. |
| Product Instability | - Reaction Monitoring: Use techniques like TLC or in situ NMR to monitor the reaction progress and check for product degradation over time.[8] - Work-up Conditions: Ensure the product is stable to the work-up conditions (e.g., acidic or basic washes).[8] |
Issue 2: Poor Chemoselectivity and Formation of Byproducts
| Possible Cause | Troubleshooting Steps |
| Over-oxidation of the Product | - Control Oxidant Addition: Add the oxidant slowly and portion-wise to maintain a low steady-state concentration of this compound. - Use a Milder Oxidant: Consider switching to a less reactive oxidant. |
| Reaction with Other Functional Groups | - Protecting Groups: If your substrate has multiple reactive sites, consider using protecting groups to block unwanted reactivity. - Optimize Reaction Conditions: Systematically vary the temperature, solvent, and iodide source to find conditions that favor the desired transformation. |
| Side Reactions of the Substrate or Product | - Run Control Experiments: Conduct the reaction in the absence of the iodide source or the oxidant to identify any background reactivity of your starting material. |
Data Presentation
Table 1: Influence of Reaction Parameters on this compound Stability and Reactivity
| Parameter | Optimal Range | Effect of Deviation | Primary Byproducts from Deviation |
| pH | 7.0 - 8.0 | < 6.0: Potential for rapid oxidation of this compound to iodate.[4] > 8.0: Accelerated disproportionation of this compound.[4] | Iodate (IO₃⁻) |
| Temperature | 0 - 25 °C | Higher Temperatures: Increased rate of disproportionation and potential for over-oxidation or decomposition of starting materials/products. | Iodide (I⁻), Iodate (IO₃⁻) |
| Iodide Concentration | Catalytic (e.g., 10-30 mol%) | High Concentrations: Can in some cases influence the rate of disproportionation. | - |
| Oxidant Concentration | 1.0 - 1.5 equivalents | Excess Oxidant: Can lead to over-oxidation of the substrate or product. Insufficient Oxidant: Incomplete conversion of the starting material. | Over-oxidized products |
Experimental Protocols
Key Experiment: In Situ this compound-Catalyzed Oxidative Rearrangement of Chalcones
This protocol is based on the work of Zheng et al. for the oxidative rearrangement of chalcones.[7]
Materials:
-
Chalcone (B49325) derivative (1.0 equiv)
-
Tetrabutylammonium iodide (TBAI) (0.3 equiv)
-
m-Chloroperoxybenzoic acid (mCPBA) (1.2 equiv)
-
Solvent (e.g., 1,2-dichloroethane)
Procedure:
-
To a solution of the chalcone derivative in the chosen solvent, add TBAI.
-
Stir the mixture at room temperature.
-
Add mCPBA portion-wise over a period of 30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Generation of in situ this compound from an iodide source and an oxidant.
Caption: Competing reaction pathways in in situ this compound oxidations.
Caption: A logical workflow for troubleshooting common issues.
References
- 1. europarl.primo.exlibrisgroup.com [europarl.primo.exlibrisgroup.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Disproportionation Kinetics of Hypoiodous Acid As Catalyzed and Suppressed by Acetic Acid-Acetate Buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic and Mechanistic Aspects of the Reactions of Iodide and Hypoiodous Acid with Permanganate: Oxidation and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Situ this compound-Catalyzed Oxidative Rearrangement of Chalcones: Scope and Mechanistic Investigation [organic-chemistry.org]
- 8. How To [chem.rochester.edu]
Technical Support Center: Hypoiodite-Mediated Cyclizations
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with hypoiodite-mediated cyclizations. Our aim is to help you improve reaction yields and overcome common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments.
| Problem ID | Question | Possible Causes | Suggested Solutions |
| YIELD-001 | My reaction yield is low or I'm observing no product formation. | 1. Inefficient generation of the active this compound species: The oxidant may be weak or used in insufficient amounts. 2. Decomposition of the this compound reagent: this compound is unstable and can decompose, especially at higher temperatures or in certain solvents. 3. Poor nucleophilicity of the attacking group: The intramolecular nucleophile may not be reactive enough to attack the iodonium (B1229267) intermediate. 4. Unfavorable electronic properties of the substrate: Electron-withdrawing groups on the substrate can disfavor the formation of the cationic iodonium intermediate.[1][2] 5. Steric hindrance: Bulky substituents near the reaction center can impede the cyclization process. | 1. Optimize the oxidant: Use a stronger oxidant or increase the equivalents of the current oxidant. Common oxidants include tert-butyl hypochlorite (B82951) (t-BuOCl) or a combination of an iodide source (e.g., KI) with a terminal oxidant like Oxone.[3] 2. Control the reaction temperature: Run the reaction at a lower temperature to minimize reagent decomposition. Most iodocyclizations are performed at room temperature or below.[4][5] 3. Increase nucleophilicity: If possible, modify the substrate to enhance the nucleophilicity of the attacking group. For example, the use of a base can deprotonate a hydroxyl or amine group, making it a more potent nucleophile. 4. Substrate modification: For substrates with unfavorable electronics, consider redesigning the substrate if possible. Alternatively, more forcing reaction conditions (e.g., stronger iodine source, higher temperature) may be required, but be mindful of potential side reactions. 5. Adjust reaction conditions: In cases of steric hindrance, prolonged reaction times or a slight increase in temperature might be necessary. |
| SIDE-RXN-001 | I'm observing significant amounts of side products, such as diiodinated compounds. | 1. Excess of the iodinating reagent: Using too much of the iodine source can lead to undesired side reactions, such as the diiodination of alkynes.[6] 2. Reaction with the product: The desired cyclized product may react further with the this compound reagent, especially under prolonged reaction times or harsh conditions. | 1. Stoichiometry control: Carefully control the stoichiometry of the iodine source. Use of catalytic amounts of an iodide salt with a terminal oxidant can help maintain a low concentration of the active iodine species. 2. Reaction monitoring: Monitor the reaction progress closely using techniques like TLC or LC-MS and quench the reaction as soon as the starting material is consumed to prevent product degradation. 3. Temperature control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize side reactions. |
| REPRO-001 | I'm having trouble reproducing a literature procedure. | 1. Purity of reagents: The purity of starting materials, solvents, and reagents can significantly impact the reaction outcome. 2. In-situ generation of this compound: The efficiency of in-situ this compound generation can be sensitive to the quality of the iodide source and the oxidant. 3. Atmosphere control: Some reactions may be sensitive to air or moisture. | 1. Reagent purification: Ensure all reagents are pure and solvents are dry, if necessary. 2. Reagent quality: Use high-purity iodide sources and fresh oxidants. 3. Inert atmosphere: If the reaction is sensitive to air or moisture, perform the experiment under an inert atmosphere (e.g., nitrogen or argon). |
Frequently Asked Questions (FAQs)
Q1: What is the active electrophilic species in this compound-mediated cyclizations?
The active electrophilic species is typically an iodonium ion (I+), which is generated in situ from a suitable iodine source. This positively charged iodine species is highly electrophilic and readily attacked by a nucleophile.
Q2: How is the this compound reagent typically generated?
This compound is unstable and is almost always generated in situ. Common methods include:
-
The reaction of molecular iodine (I₂) with a base.
-
The oxidation of an iodide salt (e.g., KI, NaI, or a quaternary ammonium (B1175870) iodide salt) with an oxidant such as tert-butyl hypochlorite (t-BuOCl) or Oxone.[3][7]
Q3: What are the most common iodine sources for these reactions?
Commonly used iodine sources include molecular iodine (I₂), N-iodosuccinimide (NIS), and iodide salts (KI, NaI) in combination with an oxidant.[4] The choice of iodine source can influence the reactivity and selectivity of the reaction.
Q4: What is the role of a base in many this compound-mediated cyclizations?
A base is often added to neutralize the acidic byproduct (HI) that is formed during the reaction.[4] This can prevent acid-catalyzed side reactions and, in some cases, deprotonate the nucleophile to increase its reactivity. Common bases include sodium bicarbonate (NaHCO₃) and potassium carbonate (K₂CO₃).
Q5: Can these reactions be performed in aqueous media?
Yes, some this compound-mediated cyclizations can be performed in aqueous media, which can be advantageous from a green chemistry perspective.[1][2] In some cases, reactions in aqueous slurries have been shown to be more efficient than in organic solvents.[1][2]
Quantitative Data on Reaction Yields
The following tables summarize the yields of representative this compound-mediated cyclizations under different reaction conditions.
Table 1: Synthesis of 3-Iodothiophenes via Iodocyclization of 1-Mercapto-3-yn-2-ols [5]
| Entry | Substrate (R) | Iodine Source (equiv.) | Base (equiv.) | Solvent | Time (h) | Yield (%) |
| 1 | Phenyl | I₂ (1.2) | NaHCO₃ (2.0) | MeCN | 1 | 88 |
| 2 | 4-Chlorophenyl | I₂ (1.2) | NaHCO₃ (2.0) | MeCN | 1.5 | 85 |
| 3 | 4-Methylphenyl | I₂ (1.2) | NaHCO₃ (2.0) | MeCN | 1 | 87 |
| 4 | n-Butyl | I₂ (1.2) | NaHCO₃ (2.0) | MeCN | 2 | 78 |
Table 2: this compound-Mediated Cyclopropanation of Alkenes [7]
| Entry | Alkene | Iodine Source | Oxidant | Solvent | Time (h) | Yield (%) |
| 1 | Styrene | LiI | t-BuOCl | CH₂Cl₂ | 0.5 | 92 |
| 2 | 1-Octene | LiI | t-BuOCl | CH₂Cl₂ | 1 | 85 |
| 3 | Cyclohexene | LiI | t-BuOCl | CH₂Cl₂ | 0.5 | 88 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 3-Iodothiophenes [5]
-
To a solution of the 1-mercapto-3-yn-2-ol (1.0 mmol) in acetonitrile (B52724) (10 mL) in a round-bottom flask, add sodium bicarbonate (2.0 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add molecular iodine (1.2 mmol) portion-wise over 5 minutes.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 3-iodothiophene.
Protocol 2: General Procedure for the this compound-Mediated Cyclopropanation of Alkenes [7]
-
To a stirred solution of the alkene (1.0 mmol) and malononitrile (B47326) (1.2 mmol) in dichloromethane (B109758) (5 mL) at 0 °C, add lithium iodide (1.5 mmol).
-
Add tert-butyl hypochlorite (1.5 mmol) dropwise over 5 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for the time indicated by TLC analysis.
-
Upon completion, dilute the reaction mixture with dichloromethane (10 mL) and wash with saturated aqueous Na₂S₂O₃ solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to yield the corresponding cyclopropane.
Visualizations
Caption: A workflow diagram for troubleshooting low yields.
Caption: The general mechanism of this compound-mediated cyclization.
Caption: Catalytic cycle for the in-situ generation of this compound.
References
- 1. Iodocyclization in Aqueous Media and Supramolecular Reaction Control Using Water-Soluble Hosts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound mediated synthesis of isoxazolines from aldoximes and alkenes using catalytic KI and Oxone as the terminal oxidant - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. An Iodocyclization Approach to Substituted 3-Iodothiophenes [organic-chemistry.org]
- 6. Iodocyclization versus diiodination in the reaction of 3-alkynyl-4-methoxycoumarins with iodine: Synthesis of 3-iodofuro[2,3-b]chromones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. This compound-mediated cyclopropanation of alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Workup Procedures for Removing Iodine Byproducts from Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of iodine and its byproducts from chemical reactions.
Troubleshooting Guides
This section addresses common issues encountered during the workup of reactions involving iodine.
Issue 1: The organic layer remains brown/purple after washing with aqueous sodium thiosulfate (B1220275) solution.
-
Possible Cause 1: Insufficient Quenching Agent. The amount of sodium thiosulfate is insufficient to reduce all the elemental iodine.
-
Possible Cause 2: Poor Phase Mixing. Inadequate mixing between the organic and aqueous layers can lead to incomplete quenching.
-
Solution: Shake the separatory funnel vigorously for a longer period to ensure thorough mixing of the two phases. If an emulsion forms, let the mixture stand or add a small amount of brine to help break it.
-
-
Possible Cause 3: The brown color is not from iodine. Other colored byproducts may have formed in the reaction.
-
Solution: Use Thin Layer Chromatography (TLC) to analyze the organic layer. Spot the crude reaction mixture and compare it to your starting material and a pure sample of your product (if available). An iodine stain can be used to visualize the spots.[4][5] If the colored material has a different Rf value from elemental iodine, other purification methods like column chromatography will be necessary.
-
-
Possible Cause 4: Reaction with Solvent. Some organic solvents can react with iodine or the workup reagents.
-
Solution: Ensure the chosen solvent is inert under the reaction and workup conditions. If a reaction is suspected, consider using an alternative solvent for extraction.
-
Issue 2: The product is contaminated with iodinated byproducts.
-
Possible Cause: Non-selective iodination or side reactions. The reaction conditions may have led to the formation of undesired iodinated species.
-
Solution 1: Column Chromatography. This is a highly effective method for separating the desired product from iodinated impurities. The choice of solvent system will depend on the polarity of the compounds to be separated. A typical starting point for non-polar compounds is a mixture of hexane (B92381) and ethyl acetate.[2]
-
Solution 2: Recrystallization. If the product is a solid and has different solubility characteristics from the iodinated impurities, recrystallization can be an effective purification method.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for removing excess iodine from a reaction mixture?
A1: The most common and effective method is to wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).[1] Sodium thiosulfate reduces elemental iodine (I₂) to colorless iodide ions (I⁻), which are soluble in the aqueous layer and can be easily separated.[6][7][8] A 10% solution is typically recommended.[1]
Q2: Are there any alternatives to sodium thiosulfate for quenching iodine?
A2: Yes, other reducing agents can be used. These include:
-
Sodium bisulfite (NaHSO₃) and Sodium sulfite (B76179) (Na₂SO₃) : These are also effective in reducing iodine to iodide.[9] One advantage of sodium sulfite is that it can sometimes result in a cleaner workup with fewer solid byproducts compared to sodium thiosulfate.[9]
-
Ascorbic acid (Vitamin C): This is a milder and more environmentally friendly reducing agent.
Q3: How can I remove iodine byproducts using column chromatography?
A3: Column chromatography is a powerful technique for purifying compounds from iodine and iodinated byproducts. The general procedure is as follows:
-
Choose a stationary phase: Silica (B1680970) gel is the most common stationary phase for normal-phase chromatography. For compounds that are sensitive to acid, basic alumina (B75360) can be a better choice.
-
Select a solvent system (eluent): The choice of eluent is crucial for good separation. A good starting point for many organic compounds is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. The optimal ratio can be determined by running a TLC of the crude mixture in various solvent systems. For effective separation, the desired compound should have an Rf value between 0.25 and 0.35 on the TLC plate.[4]
-
Pack the column and run the chromatography: The crude mixture is loaded onto the column and the eluent is passed through to separate the components. Fractions are collected and analyzed by TLC to identify the ones containing the pure product.
Q4: What is the approximate Rf value of elemental iodine on a silica gel TLC plate?
A4: Elemental iodine (I₂) is relatively non-polar and will therefore have a high Rf value in many common solvent systems, often close to the solvent front (Rf ≈ 0.8-1.0) in systems like hexane/ethyl acetate.[4] This high Rf value usually allows for easy separation from more polar organic products.
Q5: When should I choose extraction over quenching for iodine removal?
A5: While quenching with a reducing agent is generally the most efficient method for removing elemental iodine, extraction can be useful in certain scenarios. If your product is highly soluble in an organic solvent that is immiscible with water, and the iodine byproducts have a greater affinity for the aqueous phase or a different organic phase, a liquid-liquid extraction can be employed. However, for complete removal of elemental iodine, a chemical quenching step is usually necessary.
Data Presentation
Table 1: Comparison of Common Iodine Quenching Agents
| Quenching Agent | Chemical Formula | Advantages | Disadvantages |
| Sodium Thiosulfate | Na₂S₂O₃ | Highly effective, fast reaction, readily available, and inexpensive.[6][7][8] | Can sometimes produce elemental sulfur as a byproduct, which may contaminate the product. |
| Sodium Bisulfite | NaHSO₃ | Effective reducing agent. | Can release sulfur dioxide gas, which is toxic and has a strong odor. The reaction can be acidic. |
| Sodium Sulfite | Na₂SO₃ | Generally provides a cleaner workup with fewer solid byproducts compared to sodium thiosulfate.[9] | |
| Ascorbic Acid | C₆H₈O₆ | Mild, environmentally benign reducing agent. | May be a slower reaction compared to inorganic reducing agents. |
Experimental Protocols
Protocol 1: Standard Sodium Thiosulfate Wash
-
Transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of a saturated aqueous solution of sodium thiosulfate (approximately 10% w/v).
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate. The brown/purple color of the organic layer should disappear. If the color persists, add more sodium thiosulfate solution and repeat the washing process.
-
Drain the lower aqueous layer.
-
Wash the organic layer with deionized water to remove any residual thiosulfate salts.
-
Wash the organic layer with brine (saturated aqueous NaCl solution) to aid in the removal of water.
-
Drain the aqueous layer and transfer the organic layer to a clean flask.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter or decant the dried solution to remove the drying agent. The solvent can then be removed under reduced pressure to yield the crude product.
Protocol 2: Purification by Column Chromatography
-
TLC Analysis: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate). Spot the solution on a silica gel TLC plate and develop it in a series of solvent systems with varying polarities (e.g., different ratios of hexane:ethyl acetate). Visualize the spots using a UV lamp and/or an iodine chamber. Select a solvent system that gives your desired product an Rf value of approximately 0.25-0.35 and provides good separation from impurities.[4]
-
Column Preparation: Prepare a chromatography column with silica gel, wet-packing it with the chosen non-polar solvent component of your eluent system.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a less polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading"). Carefully add the sample to the top of the prepared column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. You can start with a less polar solvent system and gradually increase the polarity (gradient elution) to elute compounds with increasing polarity.
-
Fraction Analysis: Analyze the collected fractions by TLC to determine which ones contain the purified product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Mandatory Visualization
Caption: Decision workflow for iodine byproduct removal.
References
- 1. Workup [chem.rochester.edu]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. youtube.com [youtube.com]
- 7. studymind.co.uk [studymind.co.uk]
- 8. quora.com [quora.com]
- 9. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Chemoselectivity in Hypoiodite Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing hypoiodite reactions. The following information addresses common issues related to solvent influence on reaction chemoselectivity.
Frequently Asked Questions (FAQs)
Q1: My this compound reaction is showing low chemoselectivity, with a mixture of oxidation, cyclization, and cleavage products. What is the most likely cause related to the solvent?
A1: Suboptimal solvent choice is a primary contributor to low chemoselectivity in this compound reactions. The polarity and hydrogen-bonding capability of the solvent significantly influence the reaction pathway. Polar aprotic solvents, for instance, can enhance the nucleophilicity of species, potentially favoring certain pathways, while polar protic solvents can solvate ionic intermediates differently, altering the product distribution. For reactions involving diols, nonpolar solvents might favor intramolecular reactions like cyclization over intermolecular oxidation.
Q2: How does the choice between a polar protic and a polar aprotic solvent affect the chemoselectivity of alcohol oxidation with this compound?
A2: The choice between polar protic and polar aprotic solvents is critical.
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can form hydrogen bonds with the this compound ion and the substrate. This can stabilize charged intermediates, potentially favoring pathways that involve ionic species. However, they can also "cage" the reactive species, which may decrease the overall reaction rate. In the oxidation of diols, protic solvents might favor cleavage by stabilizing the resulting carbonyl products.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents do not have acidic protons and are poor hydrogen bond donors. They are effective at solvating cations but leave anions (like the active this compound species) more "naked" and reactive. This can lead to an increase in the rate of oxidation. In reactions where intramolecular cyclization competes with oxidation, a polar aprotic solvent might favor the oxidation pathway.
Q3: I am observing significant amounts of substrate degradation. Could the solvent be the cause?
A3: Yes, the solvent can contribute to substrate or product degradation. The this compound ion is unstable and can disproportionate, a process that can be influenced by the solvent environment. Furthermore, if the desired product is sensitive to acidic or basic conditions that might be exacerbated by the solvent or in situ generated byproducts, degradation can occur. In such cases, switching to a less reactive, nonpolar solvent like dichloromethane (B109758) or toluene (B28343), and ensuring anhydrous conditions, may be beneficial.
Q4: Can solvent viscosity impact the chemoselectivity of my this compound reaction?
A4: Solvent viscosity can play a role, particularly in reactions where diffusion-controlled processes are rate-limiting. In highly viscous solvents, the rate of diffusion of reactants can decrease. This might favor intramolecular reactions (like cyclization) over intermolecular reactions (like oxidation by a separate this compound molecule), as the reactive ends of the substrate are already in close proximity.
Troubleshooting Guide
| Problem | Potential Solvent-Related Cause | Suggested Solution |
| Low yield of desired oxidized product; significant starting material remains. | The solvent is deactivating the this compound reagent or is too viscous, slowing the reaction rate. Polar protic solvents may be solvating the this compound too strongly. | Switch to a polar aprotic solvent like DMF or acetonitrile (B52724) to enhance the reactivity of the this compound. Ensure the reaction temperature is appropriate for the chosen solvent. |
| Formation of significant side products from C-C bond cleavage (in diols). | The solvent is promoting a cleavage pathway. Polar protic solvents can stabilize the resulting carbonyl compounds, favoring this pathway. | Consider using a nonpolar solvent such as dichloromethane or toluene to disfavor the formation of highly polar intermediates and products associated with cleavage. |
| Desired intramolecular cyclization is slow and competes with intermolecular oxidation. | The solvent is not effectively promoting the desired intramolecular pathway. Highly polar solvents may favor intermolecular reactions. | Employ a less polar or nonpolar solvent to encourage the substrate to adopt a conformation favorable for intramolecular cyclization. Running the reaction at high dilution in a nonpolar solvent can also favor intramolecular pathways. |
| Inconsistent reaction outcomes and yields. | The solvent contains impurities, such as water or peroxides, which can interfere with the this compound reaction. | Use freshly distilled, anhydrous solvents. For sensitive reactions, consider degassing the solvent to remove dissolved oxygen. |
Data Presentation: Solvent Effects on Chemoselectivity
The following table provides a template with hypothetical data illustrating how to present findings on the influence of different solvents on the chemoselectivity of a this compound reaction involving a diol substrate that can undergo oxidation, cyclization, or cleavage.
| Solvent | Solvent Type | Dielectric Constant (ε) | Yield of Oxidized Product (%) | Yield of Cyclized Product (%) | Yield of Cleavage Products (%) |
| Methanol | Polar Protic | 32.7 | 45 | 15 | 40 |
| Acetonitrile | Polar Aprotic | 37.5 | 75 | 10 | 15 |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | 80 | 5 | 15 |
| Tetrahydrofuran (THF) | Less Polar | 7.6 | 30 | 60 | 10 |
| Dichloromethane (DCM) | Nonpolar | 9.1 | 25 | 65 | 10 |
| Toluene | Nonpolar | 2.4 | 10 | 85 | 5 |
Experimental Protocols
Protocol: Investigation of Solvent Effects on the Chemoselectivity of this compound Oxidation of a Diol
This protocol outlines a general procedure to systematically evaluate the influence of different solvents on the product distribution of a this compound reaction.
1. Materials:
-
Substrate (e.g., a 1,4-diol)
-
Iodine (I₂)
-
Base (e.g., potassium carbonate, K₂CO₃)
-
Solvents to be tested (e.g., Methanol, DMF, THF, Dichloromethane - all anhydrous)
-
Quenching solution (e.g., saturated aqueous sodium thiosulfate)
-
Internal standard for GC/HPLC analysis (e.g., dodecane)
2. Procedure:
-
Set up a series of identical round-bottom flasks, each equipped with a magnetic stir bar.
-
To each flask, add the diol substrate (1.0 mmol) and the chosen anhydrous solvent (10 mL).
-
Add the base (e.g., K₂CO₃, 2.5 mmol) to each flask.
-
Stir the mixtures at room temperature for 10 minutes to ensure dissolution and mixing.
-
In separate, foil-wrapped vials, prepare solutions of iodine (1.1 mmol) in each of the respective solvents (2 mL).
-
Add the iodine solution dropwise to the corresponding substrate solution over a period of 5 minutes at 0 °C (ice bath).
-
Allow the reactions to stir at room temperature for the desired time (e.g., 2 hours), monitoring by TLC.
-
Upon completion, quench the reactions by adding saturated aqueous sodium thiosulfate (B1220275) solution (10 mL) until the iodine color disappears.
-
Add a known amount of internal standard to each reaction mixture.
-
Extract the aqueous layers with an appropriate organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product mixture by GC or HPLC to determine the relative ratios of starting material, oxidized product, cyclized product, and cleavage products.
Visualizations
Technical Support Center: Stabilizing In Situ Generated Hypoiodite
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you stabilize in situ generated hypoiodite for longer reaction times in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is in situ generated this compound so unstable?
A1: this compound (IO⁻) is an intermediate that is inherently unstable and prone to disproportionation, a reaction where it converts into more stable iodine species. The primary decomposition pathway involves the conversion of this compound into iodide (I⁻) and iodate (B108269) (IO₃⁻) ions. This instability is a key reason why this compound salts are not typically isolated as solids and are instead generated within the reaction mixture (in situ) for immediate use.[1] The rate of this decomposition is significantly influenced by the concentration of alkali in the solution.[1]
Q2: What are the common methods for generating this compound in situ?
A2: this compound is typically generated in situ through the reaction of an iodide source with an oxidizing agent. Common systems include:
-
Iodine and a base: The traditional method involves reacting molecular iodine (I₂) with a base like sodium hydroxide (B78521) (NaOH). This is famously used in the iodoform (B1672029) test.[1]
-
Iodide salts and an oxidant: More modern methods utilize a catalytic amount of an iodide salt, such as tetrabutylammonium (B224687) iodide (TBAI), in combination with an oxidant like meta-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide (H₂O₂).[2][3] These systems are often preferred for their milder reaction conditions and are used in various organic transformations, including oxidative rearrangements and α-oxyacylations.[2][4]
Q3: How can I prolong the effective reaction time of in situ generated this compound?
A3: Several strategies can be employed to extend the reactivity of in situ generated this compound:
-
Temperature Control: Maintaining a low reaction temperature, typically between 0-10 °C, can significantly slow down the decomposition rate of this compound and minimize side reactions.
-
pH Management: The stability of this compound is highly dependent on pH. While a basic medium is required for its formation from iodine, excessively high concentrations of hydroxide can accelerate its decomposition into iodate and iodide.[1] Careful optimization of the pH is crucial.
-
Use of Stabilizing Agents: Lewis bases, such as pyridine (B92270) derivatives, can form halogen-bonded complexes with this compound. This interaction stabilizes the this compound, making it less susceptible to decomposition and allowing for longer reaction times.[5][6][7]
-
Controlled Generation: Slow, continuous addition of one of the this compound precursors (e.g., the oxidant) can maintain a low, steady-state concentration of the active species, ensuring it is consumed by the desired reaction before it can decompose.
Q4: My reaction mixture is turning dark brown/black quickly. What does this indicate and how can I prevent it?
A4: A rapid darkening of the reaction mixture often indicates the formation of molecular iodine (I₂), which can result from the decomposition of this compound or side reactions. To mitigate this:
-
Ensure Efficient Stirring: In biphasic reactions, vigorous stirring is essential to ensure the in situ generated this compound reacts with the substrate in the organic phase before it decomposes in the aqueous phase.
-
Check Reagent Purity: Impurities, particularly reducing agents, can contribute to the decomposition of this compound and the formation of iodine.
-
Optimize Reagent Stoichiometry: An excess of the iodide source relative to the oxidant can sometimes lead to the accumulation of iodine.
Troubleshooting Guides
| Issue | Potential Cause | Recommended Action |
| Low or no product yield | Rapid decomposition of this compound. | - Lower the reaction temperature (0-5 °C).- Optimize the pH of the reaction medium.- Consider adding a stabilizing agent like 4-ethylpyridine (B106801). |
| Inefficient generation of this compound. | - Check the purity and activity of your oxidant (e.g., mCPBA, H₂O₂).- Ensure your iodide source is not degraded. | |
| Poor mixing in a biphasic system. | - Increase the stirring rate.- Consider using a phase-transfer catalyst. | |
| Formation of multiple side products | High reaction temperature. | - Maintain a consistent low temperature using an ice bath. |
| Incorrect pH. | - Carefully buffer the reaction mixture to the optimal pH for your specific transformation. | |
| Excess oxidant. | - Add the oxidant slowly and in stoichiometric amounts. | |
| Reaction does not go to completion | Insufficient reaction time due to this compound decomposition. | - Implement stabilization techniques mentioned above to prolong the active lifetime of the this compound.- Consider a slow addition of the oxidant over a longer period. |
| Catalyst deactivation. | - Ensure no incompatible functional groups are present in your substrate that could react with the catalyst or oxidant. |
Data Presentation
Table 1: Rate Constants for Hypoiodous Acid (HOIO) Disproportionation at Various Temperatures
Note: Hypoiodous acid is in equilibrium with this compound and its decomposition kinetics provide insight into the stability of the system.
| Temperature (K) | Temperature (°C) | Rate Constant, k (s⁻¹) |
| 285 | 12 | 0.00018 |
| 291 | 18 | 0.00025 |
| 298 | 25 | 0.00038 |
| 303 | 30 | 0.00052 |
Data adapted from a study on iodous acid disproportionation, a related process.[1]
Table 2: Effect of pH on the Rate of this compound Disproportionation
| pH | Apparent Second-Order Rate Constant (k_obs) for HOI Abatement (M⁻¹s⁻¹) |
| 5.0 | 56 |
| 7.0 | 2.5 |
| 10.0 | 173 |
Data reflects the complex relationship between pH and the rate of this compound (HOI/OI⁻) transformation.[8]
Experimental Protocols
Protocol 1: In Situ this compound-Catalyzed Oxidative Rearrangement of Chalcones
This protocol describes a mild, metal-free method for the oxidative rearrangement of chalcones using in situ generated this compound.[2]
Materials:
-
Chalcone (B49325) derivative
-
Tetrabutylammonium iodide (TBAI)
-
m-Chloroperoxybenzoic acid (mCPBA)
-
Dichloromethane (DCM) as solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a solution of the chalcone (1.0 mmol) in DCM (10 mL), add TBAI (0.1 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add mCPBA (2.2 mmol) portion-wise over 5 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with DCM (3 x 15 mL).
-
Wash the combined organic layers with a saturated aqueous solution of Na₂S₂O₃ and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Stabilization of Dihypoiodites with 4-Ethylpyridine
This protocol details the synthesis of a stabilized dithis compound complex using 4-ethylpyridine as a Lewis base.[5][6][7]
Materials:
-
Silver(I) dicarboxylate salt (e.g., silver(I) terephthalate)
-
4-Ethylpyridine (4-Etpy)
-
Iodine (I₂)
-
Dichloromethane (DCM) as solvent
-
Diethyl ether (Et₂O)
Procedure:
-
Dilute neat 4-ethylpyridine (0.2 mmol) in DCM (3.8 mL).
-
Add this solution to the silver(I) dicarboxylate salt (0.1 mmol).
-
To this mixture, add a solution of I₂ (0.2 mmol) in DCM (1.2 mL).
-
Sonicate the mixture, then centrifuge and filter to obtain a clear filtrate.
-
Add Et₂O (15 mL) to the filtrate, which should immediately cause the precipitation of a white solid.
-
Filter the solution to collect the white precipitate.
-
Dry the precipitate under reduced pressure to yield the stabilized dithis compound complex.
Mandatory Visualizations
Caption: In situ generation and competing reaction pathways of this compound.
Caption: General experimental workflow for reactions using in situ this compound.
References
- 1. aseestant.ceon.rs [aseestant.ceon.rs]
- 2. In Situ this compound-Catalyzed Oxidative Rearrangement of Chalcones: Scope and Mechanistic Investigation [organic-chemistry.org]
- 3. Direct α-Oxyacylation of Carbonyl Compounds | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 4. scispace.com [scispace.com]
- 5. rsc.org [rsc.org]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Disproportionation Kinetics of Hypoiodous Acid As Catalyzed and Suppressed by Acetic Acid-Acetate Buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Conversion in Hypoiodite Reactions
Welcome to the technical support center for hypoiodite reactions. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize their experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address common issues leading to low conversion rates.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low conversion in a this compound reaction?
Low conversion in this compound reactions, such as the iodoform (B1672029) test or haloform reaction, can stem from several factors. The most common issues include:
-
Substrate Structure: The reaction is highly specific to methyl ketones and compounds that can be oxidized to methyl ketones (e.g., ethanol (B145695) and certain secondary alcohols).[1][2] Substrates lacking the required CH₃CO- or CH₃CH(OH)- group will not react.[1]
-
Reagent Instability: The this compound ion (IO⁻) is unstable and can disproportionate into iodide (I⁻) and iodate (B108269) (IO₃⁻) ions, especially at neutral or acidic pH.[3]
-
Improper Reaction Conditions: Factors like temperature, pH, and reaction time are critical. For instance, the reaction is typically conducted in a basic solution to stabilize the this compound ion.[3]
-
Competing Side Reactions: Unwanted side reactions can consume reactants and reduce the yield of the desired product.[4]
-
Purity of Reagents: Impurities in the reactants or solvents can interfere with the reaction.[5]
Q2: My reaction with a known methyl ketone is still showing low to no conversion. What should I check first?
If you are using a suitable substrate and still observing poor results, consider the following troubleshooting steps:
-
Verify Reagent Quality and Preparation:
-
This compound Solution: Are you preparing the sodium this compound solution fresh? Its instability means it should be used immediately after preparation.[6]
-
Iodine and Base: Are you using a sufficient excess of iodine and a strong base like sodium hydroxide (B78521)? The reaction requires basic conditions to proceed.[7]
-
Reagent Purity: Check the purity of your ketone, iodine, and base. Impurities can inhibit the reaction.[8]
-
-
Optimize Reaction Conditions:
-
Temperature: While some protocols suggest gentle warming to facilitate the reaction, excessive heat can promote the decomposition of this compound.[7] Maintain a controlled temperature, for example, by using a water bath at around 60°C if necessary.[6]
-
pH: The reaction medium must be sufficiently basic. A high pH helps to prevent the protonation of the enolate intermediate and stabilizes the this compound reagent.[3]
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitoring the reaction progress via techniques like TLC can be beneficial.[9]
-
Q3: Can the order of reagent addition affect the reaction outcome?
Yes, the order of reagent addition can be critical for maximizing the yield. For some this compound reactions, the optimal sequence is to add the alkali (base), then the iodine, and finally the substrate (the compound being tested).[6] This order helps to ensure that the this compound is generated in situ in the presence of the base, which helps with its stability.
Q4: I see a dark brown color in my reaction mixture that doesn't disappear. What does this indicate?
A persistent dark brown or purple color is typically due to an excess of unreacted elemental iodine (I₂).[8] While a slight excess is often necessary to drive the reaction to completion, a large, persistent excess might indicate that the reaction is not proceeding as expected. In a successful reaction, the brown color of the iodine should fade as it is consumed. If a precipitate of iodoform is formed, you can add a few drops of sodium hydroxide solution to remove the excess iodine color.[6]
Troubleshooting Guides
Guide 1: Diagnosing the Cause of Low Conversion
This guide provides a systematic approach to identifying the root cause of low conversion in your this compound reaction.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting low conversion in this compound reactions.
Guide 2: Optimizing Reaction Conditions
The following table summarizes key reaction parameters and their typical ranges for this compound reactions. Use this as a starting point for optimization.
| Parameter | Recommended Condition | Rationale | Potential Issues if Not Optimal |
| pH | > 11 (Strongly Basic) | Stabilizes the this compound ion and facilitates the deprotonation of the methyl ketone.[3] | This compound disproportionation; incomplete reaction. |
| Temperature | Room temperature to 60°C | Gentle heating can increase the reaction rate. | Excessive heat can lead to this compound decomposition and side reactions.[6][7] |
| Iodine | Slight excess | To ensure complete halogenation of the methyl group.[10] | Insufficient iodine leads to incomplete reaction; large excess can be wasteful and require quenching. |
| Base (e.g., NaOH) | Sufficient to maintain high pH | To drive the reaction and neutralize the carboxylic acid byproduct.[11] | Incomplete reaction; acidic byproducts can lower the pH. |
| Reaction Time | 10-30 minutes (variable) | Should be sufficient for the reaction to go to completion. | Too short a time leads to incomplete conversion; too long may promote side reactions.[6] |
Guide 3: Substrate Suitability
The this compound reaction is selective for specific structural motifs. The table below provides examples of compounds that give positive and negative results.
| Gives a Positive Test (Forms Iodoform) | Gives a Negative Test |
| Acetaldehyde (CH₃CHO)[1] | Other Aldehydes (e.g., Propanal, Benzaldehyde)[6] |
| Methyl Ketones (R-CO-CH₃)[1] | Non-Methyl Ketones (e.g., Diethyl ketone)[6] |
| Ethanol (CH₃CH₂OH)[1] | Other Primary Alcohols (e.g., 1-Propanol)[12] |
| Secondary Alcohols with a methyl group on the α-carbon (R-CH(OH)CH₃)[1] | Tertiary Alcohols[12] |
| 1,3-Diketones (e.g., Acetylacetone)[2] | Carboxylic Acids and their derivatives[13] |
Experimental Protocols
Standard Protocol for the Iodoform Test
This protocol is a general guideline for performing the iodoform test on a small scale.
-
Sample Preparation: Dissolve approximately 0.1 g of a solid sample or 4-5 drops of a liquid sample in 2 mL of a suitable solvent (water or dioxane if the sample is not water-soluble) in a clean test tube.[6]
-
Addition of Base: Add 2 mL of a 5% aqueous sodium hydroxide (NaOH) solution.[6]
-
Addition of Iodine: Add a 10% iodine-potassium iodide (I₂/KI) solution dropwise while shaking the test tube. Continue adding the iodine solution until a dark brown color from the excess iodine persists.[6]
-
Observation at Room Temperature: Allow the mixture to stand for 2-3 minutes at room temperature.[6]
-
Heating (if necessary): If no precipitate forms, gently warm the test tube in a water bath at approximately 60°C for a few minutes. If the brown color fades, add more I₂/KI solution until the color persists for at least two minutes of heating.[6]
-
Neutralization of Excess Iodine: Add a few drops of 5% NaOH solution to remove the excess iodine, until the solution becomes colorless or pale yellow.[6]
-
Precipitation: Dilute the mixture with an equal volume of water and let it stand for 10-15 minutes.[6]
-
Result: The formation of a pale yellow, crystalline precipitate of iodoform (CHI₃), which has a characteristic antiseptic smell, indicates a positive test.[6][7]
Reaction Mechanism Overview
The overall reaction mechanism for the iodoform reaction with a methyl ketone proceeds in several steps under basic conditions.
Caption: A simplified overview of the iodoform reaction mechanism.
References
- 1. byjus.com [byjus.com]
- 2. Haloform reaction - Wikipedia [en.wikipedia.org]
- 3. This compound Ion Formula, Structure & Preparation | Study.com [study.com]
- 4. mrcaslick.altervista.org [mrcaslick.altervista.org]
- 5. Student Question : What factors affect the percent yield of a reaction? | Chemistry | QuickTakes [quicktakes.io]
- 6. benchchem.com [benchchem.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Haloform Reaction - Chemistry Steps [chemistrysteps.com]
- 12. Iodoform Test - Principle, Methods and Examples. [allen.in]
- 13. quora.com [quora.com]
Validation & Comparative
A Comparative Guide to the Oxidation of Secondary Alcohols: Hypoiodite vs. Hypochlorite
For Researchers, Scientists, and Drug Development Professionals
The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis, crucial for the preparation of key intermediates in pharmaceutical and materials science. Among the various oxidizing agents available, halogen-based reagents, particularly those containing chlorine and iodine in the +1 oxidation state (hypochlorite and hypoiodite), have garnered significant attention due to their reactivity and accessibility. This guide provides an objective comparison of this compound and hypochlorite (B82951) for the oxidation of secondary alcohols, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in selecting the optimal reagent for their specific synthetic needs.
Performance Comparison at a Glance
The choice between this compound and hypochlorite for the oxidation of secondary alcohols often depends on the desired reaction conditions, substrate tolerance, and scalability. While hypochlorite is a readily available and cost-effective reagent, this compound, often generated in situ, can offer advantages in terms of reactivity and milder reaction conditions.
| Oxidant System | Substrate | Product | Reaction Time | Yield (%) | Reference |
| This compound (I₂ / t-BuOK) | 1-Phenylethanol | Acetophenone | 6.5 h | 98% | [1] |
| 1-(4-Methoxyphenyl)ethanol | 4-Methoxyacetophenone | 6.5 h | 99% | [1] | |
| 1-(4-Chlorophenyl)ethanol | 4-Chloroacetophenone | 10 h | 95% | [1] | |
| Diphenylmethanol | Benzophenone | 6.5 h | 99% | [1] | |
| Cyclohexanol | Cyclohexanone | 10 h | 85% | [1] | |
| Hypochlorite (NaOCl / CH₃COOH) | 4-tert-Butylcyclohexanol | 4-tert-Butylcyclohexanone | 1.5 h | 94% | [2] |
| Cyclohexanol | Cyclohexanone | 2 h | 85-90% | [3] | |
| Borneol | Camphor | 1 h | 95% | [2] | |
| (-)-Menthol | (-)-Menthone | 1 h | 85% | [2] |
Note: The experimental conditions for the this compound and hypochlorite reactions presented in this table are not identical and are detailed in the "Experimental Protocols" section. Direct comparison of yields and reaction times should be made with this in mind.
In-Depth Analysis
This compound (generated in situ from I₂ and t-BuOK):
The use of molecular iodine in the presence of a strong base like potassium tert-butoxide provides a convenient method for the in situ generation of tert-butyl this compound, a potent oxidizing agent.[1][4] This system has demonstrated high efficiency in converting a variety of secondary alcohols to their corresponding ketones in excellent yields.[1]
Advantages:
-
High Yields: As evidenced by the data, this system consistently delivers high to excellent yields for a range of aromatic and aliphatic secondary alcohols.[1]
-
Mild Conditions: The reactions are typically carried out at temperatures ranging from 10°C to room temperature, which can be beneficial for sensitive substrates.[1]
-
Operational Simplicity: The procedure is straightforward, involving the simple addition of reagents.[1]
Limitations:
-
Longer Reaction Times: Compared to some hypochlorite protocols, the reactions with in situ generated this compound can require longer reaction times to achieve completion.[1]
-
Strong Base: The use of potassium tert-butoxide may not be suitable for substrates with base-sensitive functional groups.
Hypochlorite (Sodium Hypochlorite in Acetic Acid):
Sodium hypochlorite (household bleach) in the presence of acetic acid is a widely used, inexpensive, and environmentally benign oxidizing agent for secondary alcohols.[2][3] This method is particularly attractive for large-scale synthesis due to the low cost and availability of the reagents.
Advantages:
-
Cost-Effective and Readily Available: Sodium hypochlorite is an inexpensive bulk chemical.[2]
-
Rapid Reactions: The oxidation of secondary alcohols with hypochlorite is often rapid, with reaction times typically ranging from one to two hours.[2][3]
-
Environmentally Friendly: The primary byproduct is sodium chloride, making it a greener alternative to heavy metal oxidants like chromium reagents.[3]
Limitations:
-
Exothermic Reactions: The reaction can be exothermic and may require cooling to maintain control.[2]
-
Potential for Halogenation: Under certain conditions, side reactions such as α-halogenation of the resulting ketone can occur.
Experimental Protocols
Oxidation of Secondary Alcohols with in situ Generated this compound
This protocol is adapted from the work of Liu, et al.[1]
Materials:
-
Secondary alcohol (1 mmol)
-
Molecular iodine (I₂) (2 mmol)
-
Potassium tert-butoxide (t-BuOK) (4.2 mmol)
-
Dichloromethane (B109758) (DCM) (5 mL)
Procedure:
-
To a solution of the secondary alcohol (1 mmol) in dichloromethane (5 mL) at 10°C, add potassium tert-butoxide (4.2 mmol) and molecular iodine (2 mmol).
-
Stir the reaction mixture at 10°C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to afford the corresponding ketone.
Oxidation of a Secondary Alcohol with Sodium Hypochlorite
This protocol is a general procedure based on established methods.[2][3]
Materials:
-
Secondary alcohol (e.g., Cyclohexanol, 10 mmol)
-
Glacial acetic acid
-
Sodium hypochlorite solution (e.g., commercial bleach, ~5.25% NaOCl)
-
Diethyl ether or Dichloromethane
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve the secondary alcohol (10 mmol) in glacial acetic acid (e.g., 5 mL).
-
Cool the mixture in an ice bath.
-
Slowly add the sodium hypochlorite solution (e.g., 21 mL of 5.25% solution, ~1.1 equivalents) to the stirred solution while maintaining the temperature below 20°C.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench the excess oxidant by adding a small amount of sodium bisulfite solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or dichloromethane.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude ketone.
-
If necessary, purify the product by distillation or column chromatography.
Mechanistic Pathways
The oxidation of secondary alcohols by both this compound and hypochlorite is believed to proceed through the formation of a hypohalite ester intermediate, followed by an E2 elimination to form the ketone.
This compound Oxidation Workflow
Caption: Workflow for the oxidation of a secondary alcohol using this compound generated in situ.
Hypochlorite Oxidation Logical Relationship
Caption: Logical flow of the hypochlorite oxidation of a secondary alcohol.
Conclusion
Both this compound and hypochlorite are effective reagents for the oxidation of secondary alcohols to ketones. The choice between them will be dictated by the specific requirements of the synthesis.
-
For cost-effective, rapid, and large-scale oxidations where potential exothermicity can be managed, sodium hypochlorite is an excellent choice.
-
For substrates requiring milder conditions and where high yields are paramount, the in situ generation of this compound offers a powerful alternative, albeit with potentially longer reaction times.
Researchers are encouraged to consider the substrate scope, functional group tolerance, and practical aspects such as cost and scalability when selecting an oxidant for their synthetic endeavors. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for making an informed decision.
References
A Comparative Guide to the Reactivity of Hypoiodite and Hypobromite
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of hypoiodite (IO⁻) and hypobromite (B1234621) (BrO⁻), two potent hypohalites with significant applications in organic synthesis and as biocidal agents. This document outlines their relative reactivity, supported by available experimental data, and provides detailed experimental protocols for kinetic analysis.
Executive Summary
This compound is generally more reactive than hypobromite as both a halogenating and an oxidizing agent. This heightened reactivity can be attributed to the lower electronegativity and greater polarizability of iodine compared to bromine, which makes the iodine in this compound more susceptible to nucleophilic attack and a better leaving group. The reactivity of both species is highly pH-dependent, as it involves an equilibrium between the hypohalite ion (OX⁻) and its corresponding hypohalous acid (HOX).
Data Presentation: Physicochemical Properties
A key factor influencing the reactivity of hypohalites is the acidity of their conjugate acids, hypohalous acids. The pKa values for hypoiodous acid and hypobromous acid are presented below.
| Hypohalous Acid | Formula | pKa (at 25 °C) |
| Hypoiodous Acid | HIO | ~10.64 |
| Hypobromous Acid | HOBr | ~8.63 |
This difference in pKa values means that at a neutral pH of 7, hypobromous acid exists predominantly as HOBr, while hypoiodous acid is also primarily in its protonated form. The speciation of these reagents is critical as HOX is often a more potent electrophile than OX⁻.
Quantitative Comparison of Reactivity
While the general trend of this compound being more reactive than hypobromite is well-established, direct side-by-side quantitative data in the literature is scarce. However, kinetic data for the reaction of hypobromous acid with a series of substituted phenols provides a baseline for understanding its reactivity. It is expected that the corresponding rate constants for this compound would be significantly higher.
Table 1: Second-Order Rate Constants for the Reaction of Hypobromous Acid (HOBr) with Phenoxide Ions
| Substituted Phenol | Second-Order Rate Constant (k) at 20°C (M⁻¹s⁻¹) |
| 4-methylphenol | 2.1 x 10⁸ |
| Phenol | 1.0 x 10⁸ |
| 4-chlorophenol | 2.5 x 10⁷ |
| 2,4-dichlorophenol | 1.8 x 10⁵ |
| 2,4,6-trichlorophenol | 1.4 x 10³ |
Data sourced from studies on the bromination of phenols in aqueous solutions.
Experimental Protocols
To determine the reaction kinetics of hypohalites with organic substrates, a common method is UV-Vis spectrophotometry, often coupled with a stopped-flow technique for rapid reactions.
Objective: To determine the second-order rate constant for the reaction of a hypohalite with an organic substrate.
Materials:
-
Sodium hypobromite (NaOBr) or sodium this compound (NaOI) solution (prepared fresh)
-
Organic substrate (e.g., phenol, a substituted phenol, or a ketone)
-
Buffer solutions of desired pH (e.g., phosphate (B84403) buffer for pH 6-8, borate (B1201080) buffer for pH 8-10)
-
UV-Vis spectrophotometer (with a stopped-flow accessory for fast reactions)
-
Thermostated cuvette holder
-
Standard laboratory glassware
Procedure:
-
Preparation of Reagents:
-
Hypohalite solutions are typically prepared fresh by dissolving the corresponding halogen (Br₂ or I₂) in a cold, dilute sodium hydroxide (B78521) solution. The concentration is then determined spectrophotometrically or by titration.
-
Prepare a stock solution of the organic substrate in the chosen buffer.
-
Prepare a series of dilutions of the substrate in the same buffer.
-
-
Kinetic Measurements (Conventional Spectrophotometry for slower reactions):
-
Set the spectrophotometer to a wavelength where the change in absorbance of a reactant or product can be monitored.
-
Equilibrate the reactant solutions to the desired temperature in a water bath.
-
In a cuvette, mix the hypohalite solution with a large excess of the substrate solution (to ensure pseudo-first-order conditions).
-
Immediately start recording the absorbance at fixed time intervals until the reaction is complete.
-
-
Kinetic Measurements (Stopped-Flow Spectrophotometry for fast reactions):
-
Load one syringe of the stopped-flow instrument with the hypohalite solution and the other with the substrate solution, both in the desired buffer.
-
Rapidly mix the solutions and initiate data acquisition, recording the change in absorbance over time (typically in milliseconds).
-
-
Data Analysis:
-
Under pseudo-first-order conditions, the natural logarithm of the absorbance (or concentration) of the limiting reactant versus time will yield a straight line.
-
The slope of this line is the pseudo-first-order rate constant (k_obs).
-
The second-order rate constant (k) is calculated by dividing k_obs by the concentration of the reactant in excess: k = k_obs / [Substrate]
-
Mandatory Visualization
Diagram 1: Generalized Experimental Workflow for Determining Hypohalite Reactivity
Caption: Workflow for kinetic analysis of hypohalite reactivity.
Diagram 2: The Haloform Reaction Mechanism
The haloform reaction, a well-known reaction involving hypohalites, provides a clear example of their reactivity with methyl ketones or compounds that can be oxidized to methyl ketones.
References
A Comparative Guide to Alternatives for the Iodoform Test
For professionals in research, discovery, and drug development, the iodoform (B1672029) test remains a valuable qualitative tool for the identification of methyl ketones or compounds that can be oxidized to methyl ketones. The traditional reagent, sodium hypoiodite, generated in situ from iodine and sodium hydroxide (B78521), is effective but can present challenges in terms of reagent stability and handling. This guide provides a comprehensive comparison of alternative reagents for the iodoform test, supported by experimental data and detailed protocols, to aid in the selection of the most suitable method for your laboratory needs.
Core Reagents: A Comparative Analysis
The efficacy of the iodoform test is primarily dependent on the choice of iodinating agent. Below is a comparison of the traditional method and its most common alternative.
| Reagent System | Principle | Advantages | Disadvantages |
| Iodine and Sodium Hydroxide (Traditional Method) | Iodine (I₂) in the presence of a strong base (NaOH) forms sodium this compound (NaOI) in situ. The this compound then acts as the iodinating and oxidizing agent.[1][2][3] | Readily available and inexpensive reagents. The reaction is well-documented and widely understood. | The this compound solution is unstable and must be freshly prepared. Iodine can stain glassware and skin. The strong basic conditions may cause side reactions with sensitive substrates. |
| Potassium Iodide and Sodium Hypochlorite (B82951) | Sodium hypochlorite (NaOCl), a strong oxidizing agent, oxidizes potassium iodide (KI) to generate iodine in situ. The reaction then proceeds in the presence of the hydroxide ions from the hydrolysis of hypochlorite.[1][2] | Avoids the direct handling of solid iodine. Sodium hypochlorite is a common laboratory reagent. Can be a milder alternative for some substrates. | Sodium hypochlorite solutions can degrade over time, affecting the reliability of the test. The concentration of commercially available hypochlorite solutions can vary. |
| N-Iodosuccinimide (NIS) | NIS is an electrophilic iodinating agent that can iodinate the α-position of ketones.[4][5][6] In the presence of a base, the resulting tri-iodinated ketone could undergo cleavage to form iodoform. | NIS is a stable, crystalline solid that is easy to handle and weigh.[7] It offers milder reaction conditions compared to the traditional method.[7] | NIS is more expensive than the traditional reagents. Its use specifically for the qualitative iodoform test is not as widely documented as the other methods. |
| Electrolytic Method | Electrolysis of an aqueous solution containing an iodide salt (e.g., potassium iodide), acetone (B3395972) or ethanol, and sodium carbonate generates iodine at the anode.[8][9] | This method avoids the use of strong oxidizing agents and can be a greener alternative. | Requires specialized electrochemical equipment. May not be practical for rapid, small-scale qualitative testing. |
Quantitative Data Summary
While the iodoform test is primarily qualitative, the yield of iodoform can be quantified to compare reagent performance. The following table summarizes available data on iodoform yields for different reagent systems. It is important to note that direct comparative studies across a wide range of substrates are limited in the available literature.
| Substrate | Reagent System | Iodoform Yield (%) | Reference |
| Acetone | Iodine and Sodium Hydroxide | 56.46 | [10] |
| Acetone | Potassium Iodide and Sodium Hypochlorite | 35 | [11] |
| Acetaldehyde | Iodine and Sodium Hydroxide | 58 | [12] |
| Acetone | Iodine and Sodium Hydroxide | 108.6 (Optimized for UV analysis) | [12] |
Note: The higher than 100% yield for acetone in one study is likely due to the specific analytical method used (UV absorption) and optimization for that purpose.
Experimental Protocols
Detailed methodologies for performing the iodoform test with the primary reagent systems are provided below.
Method 1: Iodine and Sodium Hydroxide
This is the traditional and most widely used method for the iodoform test.
Reagents:
-
10% Potassium Iodide solution
-
5% Sodium Hydroxide solution
-
Iodine solution (dissolve 20g of KI and 10g of I₂ in 100 mL of water)
-
Sample (ketone or alcohol)
-
Dioxane (if the sample is not water-soluble)
Procedure:
-
Dissolve approximately 0.1 g of the solid sample or 5 drops of the liquid sample in 2 mL of water in a test tube. If the sample is insoluble in water, add a minimum amount of dioxane to achieve a clear solution.[1]
-
Add 2 mL of 5% sodium hydroxide solution.
-
Slowly add the iodine-potassium iodide solution dropwise, with shaking, until a persistent dark brown color of excess iodine is observed.[1]
-
Allow the mixture to stand at room temperature for 5 minutes.
-
If no precipitate forms, gently warm the test tube in a water bath at 60°C for a few minutes.[1]
-
If the brown color disappears, add more iodine solution until the color persists.
-
Add a few drops of 5% sodium hydroxide solution to remove the excess iodine, until the solution becomes colorless or pale yellow.
-
Cool the mixture in an ice bath. A yellow precipitate of iodoform indicates a positive test.
Method 2: Potassium Iodide and Sodium Hypochlorite
This method is a common alternative that avoids the direct use of iodine.
Reagents:
-
10% Potassium Iodide solution
-
5% Sodium Hypochlorite solution (freshly prepared or from a recently opened bottle)
-
Sample (ketone or alcohol)
Procedure:
-
In a test tube, combine 5 mL of 10% potassium iodide solution with 2-3 drops of the liquid sample or a small amount of the solid sample.
-
Add 10 mL of 5% sodium hypochlorite solution and mix well.[1]
-
Gently warm the mixture in a water bath for a few minutes.
-
Allow the solution to cool. The formation of a yellow precipitate of iodoform indicates a positive test.
Visualizing the Iodoform Test Workflow
The following diagrams illustrate the logical steps involved in performing the iodoform test with the two primary reagent systems.
Caption: Workflow for the traditional iodoform test using iodine and sodium hydroxide.
Caption: Workflow for the alternative iodoform test using potassium iodide and sodium hypochlorite.
Signaling Pathway: The Haloform Reaction Mechanism
The underlying chemical transformation for the iodoform test is the haloform reaction. The key steps of this base-catalyzed reaction are depicted below.
Caption: Key steps in the base-catalyzed haloform reaction mechanism.
References
- 1. Iodoform Test - Principle, Methods and Examples. [allen.in]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Haloform reaction - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. What are the chemical reactions involved in N-Iodosuccinimide?_Chemicalbook [chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
- 7. calibrechem.com [calibrechem.com]
- 8. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 9. embibe.com [embibe.com]
- 10. N-Iodosuccinimide: Synthesis and applications_Chemicalbook [chemicalbook.com]
- 11. prepchem.com [prepchem.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to Alcohol Oxidation: Hypoiodite vs. Dess-Martin Periodinane
For researchers, scientists, and professionals in drug development, the selective oxidation of alcohols to aldehydes and ketones is a cornerstone of organic synthesis. The choice of oxidant is critical, influencing reaction efficiency, substrate compatibility, and overall yield. This guide provides an objective comparison of two prominent iodine-based oxidation systems: in situ generated hypoiodite and the hypervalent iodine reagent, Dess-Martin periodinane (DMP).
At a Glance: Performance Comparison
| Feature | This compound (in situ) | Dess-Martin Periodinane (DMP) |
| Reagent Type | Generated in situ from I₂ and a base | Stable, isolable hypervalent iodine(V) reagent |
| Reaction Conditions | Mild, often at or below room temperature | Mild, typically room temperature, neutral pH[1][2] |
| Selectivity | Good for primary and secondary alcohols | High chemoselectivity, tolerates sensitive groups[2] |
| Reaction Time | Generally short, from minutes to a few hours | Typically rapid, from 0.5 to 2 hours[3] |
| Workup | Aqueous workup to remove inorganic salts | Requires quenching and removal of iodine byproducts |
| Safety | Uses common lab reagents | DMP can be explosive under certain conditions[2] |
| Cost | Generally lower cost reagents | Higher cost of the pre-formed reagent |
Quantitative Data on Oxidation Performance
The following tables summarize the performance of this compound (generated in situ from I₂ and t-BuOK) and Dess-Martin periodinane for the oxidation of a range of primary and secondary alcohols. It is important to note that the data presented for each reagent is sourced from different studies and reaction conditions may vary.
Table 1: Oxidation of Alcohols using in situ generated tert-Butyl this compound
| Substrate | Product | Yield (%) |
| 1-Naphthylmethanol | 1-Naphthaldehyde | 98 |
| 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | 99 |
| 4-Methylbenzyl alcohol | 4-Methylbenzaldehyde | 97 |
| Benzyl alcohol | Benzaldehyde | 96 |
| 4-Chlorobenzyl alcohol | 4-Chlorobenzaldehyde | 92 |
| 1-Phenylethanol | Acetophenone | 99 |
| 1-(4-Methoxyphenyl)ethanol | 4'-Methoxyacetophenone | 98 |
| Cyclohexanol | Cyclohexanone | 85 |
Data sourced from a study on the oxidation of alcohols with molecular iodine in the presence of potassium tert-butoxide.
Table 2: Oxidation of Alcohols using Dess-Martin Periodinane (DMP)
| Substrate | Product | Yield (%) |
| Benzyl alcohol | Benzaldehyde | >95 |
| Cinnamyl alcohol | Cinnamaldehyde | >95 |
| Geraniol | Geranial | 84[4] |
| 1-Octanol | Octanal | >90 |
| 2-Octanol | 2-Octanone | >95 |
| Cyclohexanol | Cyclohexanone | >95 |
Yields are typical and sourced from various literature reports on DMP oxidations.
Reaction Mechanisms
The oxidation of alcohols by both this compound and Dess-Martin periodinane proceeds through distinct mechanistic pathways, which are visualized below.
This compound Oxidation Mechanism
The in situ generation of an alkyl this compound is the initial step, followed by a base-mediated elimination to yield the carbonyl compound.
References
A Comparative Guide to Glycol Cleavage: Lead Tetraacetate vs. Hypoiodite-Mediated Methods
For Researchers, Scientists, and Drug Development Professionals
The oxidative cleavage of vicinal diols (glycols) is a fundamental transformation in organic synthesis, enabling the strategic disassembly of molecules and the formation of valuable carbonyl compounds. Among the array of reagents available for this purpose, lead tetraacetate (Pb(OAc)₄) and iodine-based oxidants, particularly those involving hypoiodite intermediates, are prominent choices. This guide provides an objective comparison of these two methods, supported by experimental data and detailed protocols to aid in reagent selection for specific research and development applications.
Executive Summary
Lead tetraacetate, utilized in the Criegee oxidation, and iodine-based reagents, central to the Malaprade reaction (which can involve this compound species), are both effective for the cleavage of 1,2-diols to aldehydes and ketones. The primary distinction lies in their preferred reaction conditions and substrate scope. Lead tetraacetate is typically employed in anhydrous organic solvents, whereas iodine-based oxidations, such as the Malaprade reaction using periodic acid or its salts, are favored in aqueous media.[1] This makes them complementary tools in a synthetic chemist's arsenal.
Performance Comparison
| Feature | Lead Tetraacetate (Criegee Oxidation) | This compound/Periodate (B1199274) (Malaprade Reaction) |
| Typical Reagent | Lead (IV) tetraacetate | Periodic acid (HIO₄) or its salts (e.g., NaIO₄) |
| Reaction Conditions | Anhydrous organic solvents (e.g., benzene, CH₂Cl₂)[2] | Aqueous solutions or wet organic solvents[3] |
| Mechanism | Formation of a cyclic lead (IV) ester intermediate[2] | Formation of a cyclic iodate (B108269) (VII) ester intermediate[4] |
| Substrate Scope | Broad; can cleave some diols inert to periodate[3] | Highly specific for 1,2-diols[3] |
| Stereoselectivity | cis-diols generally react faster than trans-diols[2] | cis-diols are required for the formation of the cyclic intermediate |
| Side Reactions | Potential for side reactions with other functional groups | Generally very clean with minimal side reactions |
| Toxicity | High due to the presence of lead[5] | Lower toxicity compared to lead compounds[3] |
| Yields | Generally good to excellent | Typically high to quantitative[3][6] |
Reaction Mechanisms
Both the Criegee and Malaprade oxidations are proposed to proceed through the formation of a cyclic intermediate, which then undergoes fragmentation to yield the carbonyl products.
Lead Tetraacetate (Criegee Oxidation)
The reaction of a vicinal diol with lead tetraacetate involves the formation of a cyclic lead(IV) ester. This intermediate then breaks down in a concerted fashion, cleaving the carbon-carbon bond of the glycol and reducing the lead from Pb(IV) to Pb(II).[2] The rate of this reaction is sensitive to the stereochemistry of the diol, with cis-diols often reacting more rapidly due to the ease of forming the five-membered cyclic intermediate.[2]
This compound/Periodate (Malaprade Reaction)
The Malaprade reaction, utilizing periodic acid or a periodate salt, is also believed to proceed via a cyclic intermediate, in this case, a cyclic iodate(VII) ester.[4] The formation of this intermediate is crucial for the reaction to occur, and its subsequent decomposition leads to the cleavage of the C-C bond and the formation of two carbonyl groups. The iodine is reduced from I(VII) to I(V) in the process.
Experimental Protocols
Lead Tetraacetate Cleavage of a Vicinal Diol (Criegee Oxidation)
Materials:
-
Vicinal diol (1.0 eq)
-
Lead tetraacetate (1.1 eq)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Ethylene (B1197577) glycol (for quenching)
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
To a stirred suspension of lead tetraacetate in anhydrous DCM, a solution of the vicinal diol in anhydrous DCM is added at room temperature.
-
The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of ethylene glycol to consume any excess lead tetraacetate.
-
The mixture is filtered through a pad of silica gel to remove the lead salts.
-
The filtrate is concentrated under reduced pressure to yield the crude carbonyl products, which can be further purified by column chromatography if necessary.
Periodic Acid Cleavage of a Vicinal Diol (Malaprade Reaction)
Materials:
-
Vicinal diol (1.0 eq)
-
Periodic acid (HIO₄) or Sodium periodate (NaIO₄) (1.1 eq)
-
Methanol/Water or Tetrahydrofuran/Water solvent mixture
-
Sodium bicarbonate (for neutralization, if needed)
-
Sodium thiosulfate (B1220275) solution (for quenching)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Magnesium sulfate (B86663) or sodium sulfate (for drying)
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
The vicinal diol is dissolved in a suitable solvent mixture (e.g., methanol/water).
-
A solution of periodic acid or sodium periodate in water is added to the diol solution at room temperature. The reaction is often exothermic and may require cooling.
-
The reaction is stirred at room temperature and monitored by TLC.
-
If the reaction mixture becomes acidic, a saturated solution of sodium bicarbonate can be added to neutralize it.
-
Excess periodate can be quenched by the addition of a saturated aqueous solution of sodium thiosulfate.
-
The aqueous mixture is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over magnesium sulfate or sodium sulfate, and concentrated under reduced pressure to afford the crude product. Further purification can be achieved by distillation or chromatography.
Safety Considerations
Lead Tetraacetate: Lead tetraacetate is a toxic substance and should be handled with care in a well-ventilated fume hood.[5] It is harmful if swallowed, inhaled, or absorbed through the skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
This compound/Periodate: Iodine-based reagents, such as periodic acid, are strong oxidizers and can be corrosive. Contact with skin and eyes should be avoided. While generally less toxic than lead compounds, they should still be handled with appropriate care and PPE in a fume hood.
Conclusion
Both lead tetraacetate and this compound-mediated methods (primarily through the Malaprade reaction with periodic acid) are powerful tools for the oxidative cleavage of glycols. The choice between them is often dictated by the solubility of the substrate and the desired reaction conditions. Lead tetraacetate is well-suited for reactions in organic solvents, while periodic acid is the reagent of choice for aqueous systems. For substrates sensitive to the harshness of lead tetraacetate or for processes where toxicity is a major concern, the Malaprade reaction offers a milder and safer alternative. Conversely, for certain diols that are unreactive towards periodate, the Criegee oxidation with lead tetraacetate may provide a viable synthetic route. A thorough understanding of the reactivity, scope, and safety of each reagent is paramount for the successful design and execution of synthetic strategies involving glycol cleavage.
References
- 1. Glycol cleavage - Wikipedia [en.wikipedia.org]
- 2. Criegee oxidation - Wikipedia [en.wikipedia.org]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 4. Malaprade reaction - Wikipedia [en.wikipedia.org]
- 5. 10. Lead tetra acetate | PDF [slideshare.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Chemoselectivity of Hypoiodite and Other Oxidizing Agents
For Researchers, Scientists, and Drug Development Professionals
The selective oxidation of functional groups is a cornerstone of modern organic synthesis, particularly in the intricate pathways of drug development. The choice of an oxidizing agent is critical, dictating not only the yield of the desired product but also the preservation of other sensitive functionalities within a complex molecule. This guide provides a detailed comparison of the chemoselectivity of hypoiodite, a mild and increasingly utilized oxidizing species, with a range of other commonly employed oxidizing agents. The information is supported by a summary of experimental data and detailed protocols for key transformations.
Understanding Chemoselectivity in Oxidation Reactions
Chemoselectivity refers to the preferential reaction of a reagent with one functional group over others in a molecule. In the context of oxidation, an ideal reagent would, for example, oxidize a secondary alcohol to a ketone without affecting a primary alcohol or a sulfide (B99878) moiety in the same molecule. Oxidizing agents are often categorized as "mild" or "strong," which correlates with their reactivity and selectivity.
Mild Oxidizing Agents are generally more chemoselective, targeting specific functional groups under gentle reaction conditions. They are particularly valuable in the synthesis of complex molecules where over-oxidation or undesired side reactions are a major concern.
Strong Oxidizing Agents , while powerful in effecting transformations, are typically less selective and can lead to the oxidation of multiple functional groups or over-oxidation of the target group (e.g., oxidizing a primary alcohol to a carboxylic acid instead of an aldehyde).
Oxidation of Alcohols: A Comparative Analysis
The oxidation of alcohols to aldehydes and ketones is a fundamental transformation in organic synthesis. The choice of oxidant is paramount, especially when dealing with primary alcohols, which can be oxidized to aldehydes or further to carboxylic acids.
Data Presentation: Oxidation of Alcohols
| Oxidizing Agent | Class | Typical Substrate | Product | Typical Yield (%) | Notes on Selectivity |
| Sodium this compound (NaIO) | Mild | Primary Alcohols | Aldehyde | Generally Good to High | High chemoselectivity; often generated in situ from I₂ and a base. Mild conditions preserve other sensitive groups. |
| Secondary Alcohols | Ketone | High | |||
| Pyridinium Chlorochromate (PCC) | Mild | Primary Alcohols | Aldehyde | 80-95 | A reliable reagent for stopping the oxidation of primary alcohols at the aldehyde stage.[1][2] |
| Secondary Alcohols | Ketone | High | |||
| Dess-Martin Periodinane (DMP) | Mild | Primary Alcohols | Aldehyde | 90-98 | Known for its mild conditions and broad functional group tolerance.[3] |
| Secondary Alcohols | Ketone | High | |||
| Swern Oxidation | Mild | Primary Alcohols | Aldehyde | 90-98 | Utilizes DMSO and oxalyl chloride; known for its high yields and chemoselectivity.[4][5] |
| Secondary Alcohols | Ketone | High | |||
| Potassium Permanganate (KMnO₄) | Strong | Primary Alcohols | Carboxylic Acid | Variable | A powerful, less selective oxidant; can cleave C-C bonds under harsh conditions.[6] |
| Secondary Alcohols | Ketone | Variable | |||
| Chromic Acid (H₂CrO₄ - Jones Reagent) | Strong | Primary Alcohols | Carboxylic Acid | Variable | A strong oxidant that readily oxidizes primary alcohols to carboxylic acids.[1] |
| Secondary Alcohols | Ketone | Variable |
Discussion on this compound's Chemoselectivity with Alcohols
This compound, often generated in situ from iodine and a base, is recognized for its mild and highly chemoselective nature in alcohol oxidations.[7] Unlike strong oxidants like KMnO₄ or chromic acid, this compound allows for the selective oxidation of primary alcohols to aldehydes with minimal over-oxidation to carboxylic acids. Its reactivity is comparable to other mild oxidants like PCC, DMP, and Swern oxidation, offering a metal-free alternative. The mild reaction conditions required for this compound-mediated oxidations make it suitable for substrates with sensitive functional groups.
Oxidation of Sulfides: A Comparative Analysis
The selective oxidation of sulfides to sulfoxides, without further oxidation to sulfones, is a common challenge in organic synthesis. This transformation is crucial in the preparation of various pharmaceuticals.
Data Presentation: Oxidation of Sulfides
| Oxidizing Agent | Typical Substrate | Product(s) | Selectivity (Sulfoxide:Sulfone) | Typical Yield (%) (Sulfoxide) | Notes on Selectivity |
| Sodium this compound (NaIO) | Thioanisole | Sulfoxide (B87167) | High | Good to High | Can be highly selective for the sulfoxide under controlled conditions. |
| Hydrogen Peroxide (H₂O₂) | Thioanisole | Sulfoxide/Sulfone | Moderate to High | 90-99 | Selectivity is highly dependent on reaction conditions (catalyst, solvent, stoichiometry).[8] |
| m-Chloroperoxybenzoic Acid (m-CPBA) | Thioanisole | Sulfoxide/Sulfone | High | ~80-95 | Stoichiometry is key; 1 equivalent favors the sulfoxide, while 2 equivalents yield the sulfone. |
| Sodium Periodate (NaIO₄) | Thioanisole | Sulfoxide | High | Good to High | A classic reagent for the selective oxidation of sulfides to sulfoxides.[9] |
| Oxone® | Thioanisole | Sulfoxide/Sulfone | Moderate to High | Variable | A versatile oxidant; selectivity can be tuned by adjusting reaction conditions. |
Discussion on this compound's Chemoselectivity with Sulfides
This compound demonstrates considerable promise for the chemoselective oxidation of sulfides to sulfoxides. By carefully controlling the stoichiometry and reaction conditions, it is possible to achieve high selectivity for the sulfoxide product, avoiding over-oxidation to the sulfone. This level of control is comparable to that of other established reagents like m-CPBA and sodium periodate. The use of an in situ generated, metal-free reagent like this compound offers advantages in terms of cost, environmental impact, and ease of purification.
Experimental Protocols
General Protocol for in situ Generation and Oxidation with this compound
This protocol describes a general procedure for the oxidation of an alcohol or sulfide using this compound generated in situ.
Materials:
-
Substrate (alcohol or sulfide) (1.0 mmol)
-
Iodine (I₂) (1.1 mmol)
-
Base (e.g., potassium carbonate, K₂CO₃) (2.5 mmol)
-
Solvent (e.g., acetonitrile, dichloromethane) (10 mL)
Procedure:
-
Dissolve the substrate (1.0 mmol) and potassium carbonate (2.5 mmol) in the chosen solvent (10 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
To this stirred suspension, add iodine (1.1 mmol) portion-wise at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Protocol for Oxidation of a Primary Alcohol with PCC
Materials:
-
Primary alcohol (1.0 mmol)
-
Pyridinium chlorochromate (PCC) (1.5 mmol)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂) (10 mL)
Procedure:
-
To a stirred suspension of PCC (1.5 mmol) in anhydrous dichloromethane (10 mL), add a solution of the primary alcohol (1.0 mmol) in anhydrous dichloromethane (5 mL) in one portion.
-
Stir the mixture at room temperature for 2-3 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a short pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure to yield the crude aldehyde.
-
Purify by column chromatography if necessary.
Protocol for Selective Oxidation of a Sulfide with m-CPBA
Materials:
-
Sulfide (1.0 mmol)
-
m-Chloroperoxybenzoic acid (m-CPBA, 77%) (1.05 mmol for sulfoxide)
-
Dichloromethane (CH₂Cl₂) (10 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution
Procedure:
-
Dissolve the sulfide (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask and cool to 0 °C in an ice bath.
-
Add a solution of m-CPBA (1.05 mmol) in dichloromethane (5 mL) dropwise to the stirred solution.
-
Stir the reaction mixture at 0 °C and allow it to warm to room temperature, monitoring by TLC.
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium sulfite to quench any excess peroxide, followed by a saturated aqueous solution of sodium bicarbonate to remove the m-chlorobenzoic acid byproduct.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude sulfoxide by column chromatography if necessary.
Visualizing Reaction Pathways and Workflows
General Oxidation Pathways
References
- 1. PCC vs Jones Oxidation - Chemistry Steps [chemistrysteps.com]
- 2. researchgate.net [researchgate.net]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. labproinc.com [labproinc.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. Oxidation-Cyclisation of Biphenyl Thioethers to Dibenzothiophenium Salts for Ultrarapid 18F-Labelling of PET Tracers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Sulfide Oxidation: Hypoiodite vs. Oxone
For researchers, scientists, and drug development professionals, the selective oxidation of sulfides to sulfoxides or sulfones is a critical transformation in organic synthesis. The choice of oxidant dictates the reaction's efficiency, selectivity, and scalability. This guide provides an objective comparison of two distinct oxidizing systems: in situ generated hypoiodite and the commercially available Oxone, supported by experimental data and detailed protocols.
Introduction to the Oxidants
This compound , generated in situ from the reaction of molecular iodine (I₂) with a base, is a reactive iodine(I) species. Its application in sulfide (B99878) oxidation is less commonly documented than other oxidants, but it represents a potentially mild and accessible method. The reactive species is transient and its concentration and reactivity can be modulated by the reaction conditions.
Oxone® , a stable, white, solid triple salt (2KHSO₅·KHSO₄·K₂SO₄), with potassium peroxymonosulfate (B1194676) (KHSO₅) as the active component, is a versatile and widely used oxidant in organic synthesis.[1] It is valued for its ease of handling, non-toxic nature, and cost-effectiveness.[1]
Performance Comparison: this compound vs. Oxone
The following sections provide a detailed comparison of the two oxidizing systems based on available experimental data. A significant challenge in directly comparing these two reagents is the limited quantitative data for this compound in the selective oxidation of common sulfides to sulfoxides under standardized conditions. Much of the literature on iodine-mediated oxidation focuses on the conversion of thiols to disulfides. However, based on available information, a qualitative and semi-quantitative comparison can be made.
Quantitative Data for Oxone Oxidation
Oxone has been extensively studied for the selective oxidation of sulfides. A key feature of Oxone is the ability to control the oxidation state of the product (sulfoxide vs. sulfone) by judicious choice of solvent.[2][3][4] Generally, polar protic solvents like ethanol (B145695) favor the formation of sulfoxides, while aqueous conditions promote over-oxidation to sulfones.[2][3][4]
| Substrate | Product | Solvent | Yield (%) | Reference |
| Thioanisole (B89551) | Methyl phenyl sulfoxide (B87167) | Ethanol | 98 | Yu, B. et al. (2012) |
| Thioanisole | Methyl phenyl sulfone | Water | 99 | Yu, B. et al. (2012) |
| Diphenyl sulfide | Diphenyl sulfoxide | Ethanol | 95 | Yu, B. et al. (2012) |
| Diphenyl sulfide | Diphenyl sulfone | Water | 97 | Yu, B. et al. (2012) |
| Dibenzyl sulfide | Dibenzyl sulfoxide | Acetonitrile (B52724)/Water | 94 | Kupwade, R. V. et al. (2017) |
| 4-Chlorothioanisole | 4-Chlorophenyl methyl sulfoxide | Ethanol | 97 | Yu, B. et al. (2012) |
| 4-Chlorothioanisole | 4-Chlorophenyl methyl sulfone | Water | 98 | Yu, B. et al. (2012) |
Quantitative Data for this compound (in situ, from I₂/Base) Oxidation
One-pot procedures for the synthesis of N-iodo sulfoximines from sulfides using iodine have been reported, which inherently involve the oxidation of the sulfide. In these procedures, the intermediate sulfoxide is not isolated, but the high yields of the final product suggest an efficient initial oxidation step.
| Substrate | Product | Reagents | Yield (%) of final product | Reference |
| Thioanisole | N-Iodo-S-methyl-S-phenylsulfoximine | (NH₄)₂CO₃, DIB, then I₂ | 75 | J. Org. Chem. 2021, 86, 18, 13182–13194 |
| Diphenyl sulfide | N-Iodo-S,S-diphenylsulfoximine | (NH₄)₂CO₃, DIB, then I₂ | 82 | J. Org. Chem. 2021, 86, 18, 13182–13194 |
Note: The yields above are for the multi-step, one-pot synthesis of N-iodo sulfoximines and not the isolated yield of the intermediate sulfoxide.
Reaction Mechanisms
This compound Oxidation Pathway
The oxidation of a sulfide by this compound, generated in situ from iodine and a base (e.g., hydroxide), is proposed to proceed through a nucleophilic attack of the sulfur atom on the electrophilic iodine of the this compound ion (IO⁻). This is followed by hydrolysis to yield the sulfoxide.
Caption: Proposed pathway for sulfide oxidation by in situ generated this compound.
Oxone Oxidation Pathway
The oxidation of sulfides with Oxone (KHSO₅) is believed to occur via a nucleophilic attack of the sulfur atom on the terminal peroxide oxygen of the peroxymonosulfate anion. This concerted process leads directly to the formation of the sulfoxide and sulfate (B86663) as a byproduct. Further oxidation to the sulfone can occur under more forcing conditions or in specific solvent systems.
Caption: General mechanism for the oxidation of sulfides to sulfoxides and sulfones using Oxone.
Experimental Protocols
General Protocol for Selective Oxidation of Sulfides to Sulfoxides with Oxone
This protocol is adapted from the work of Yu, B. et al. (2012).
-
Dissolution: Dissolve the sulfide (1 mmol) in ethanol (5 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Oxidant Addition: In a separate flask, dissolve Oxone (1.1 mmol) in deionized water (2 mL).
-
Reaction: Slowly add the Oxone solution to the stirred sulfide solution at room temperature.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium sulfite.
-
Extraction: Extract the product with ethyl acetate (B1210297) (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography if necessary.
General Protocol for Oxidation of Sulfides to Sulfones with Oxone
This protocol is also adapted from Yu, B. et al. (2012).
-
Dissolution: Dissolve the sulfide (1 mmol) in a mixture of acetonitrile and water (1:1, 10 mL) in a round-bottom flask with a magnetic stirrer.
-
Oxidant Addition: Add Oxone (2.2 mmol) to the solution in one portion.
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting material and the intermediate sulfoxide are completely consumed.
-
Workup and Purification: Follow the same workup and purification procedure as described for the sulfoxide synthesis.
Postulated Protocol for in situ this compound Oxidation of Sulfides
A general protocol for the selective oxidation of sulfides to sulfoxides using in situ generated this compound is not well-established with extensive substrate scope and yield data. However, based on related transformations, a plausible experimental workflow can be proposed.
Caption: A logical workflow for a postulated experimental protocol for sulfide oxidation using in situ generated this compound.
Summary and Conclusion
Oxone stands out as a highly reliable, versatile, and well-documented reagent for the selective oxidation of sulfides. The ability to direct the reaction towards either the sulfoxide or the sulfone by simply changing the solvent system is a significant advantage, offering a high degree of control to the synthetic chemist.[2][3][4] The operational simplicity and the use of a stable, solid reagent further enhance its appeal for a wide range of applications.
This compound , generated in situ from iodine and a base, presents a potentially milder alternative, although it is less explored for the selective oxidation of sulfides to sulfoxides. The lack of extensive, direct comparative data makes a definitive performance assessment challenging. The available literature suggests that iodine-based systems are effective for sulfide oxidation, but more research is needed to establish optimal conditions and substrate scope for selective sulfoxide synthesis and to provide a robust comparison with established reagents like Oxone.
For researchers requiring a reliable and controllable method for sulfide oxidation with a wealth of supporting literature, Oxone is the recommended choice . For those exploring novel and potentially milder oxidation methods, the in situ generation of This compound is an area ripe for further investigation .
References
- 1. Oxone, Potassium peroxomonosulfate [organic-chemistry.org]
- 2. Catalyst-free approach for solvent-dependent selective oxidation of organic sulfides with oxone - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. blogs.rsc.org [blogs.rsc.org]
- 4. yccskarad.com [yccskarad.com]
- 5. Mediating Oxidation of Thioethers with Iodine—A Mild and Versatile Pathway to Trigger the Formation of Peptide Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Oxidation of Primary Alcohols: TEMPO-Catalyzed vs. Hypoiodite Methods
For Researchers, Scientists, and Drug Development Professionals
The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis, pivotal in the construction of complex molecules and active pharmaceutical ingredients. Among the myriad of available methods, TEMPO-catalyzed systems and hypoiodite-mediated oxidations represent two distinct approaches with unique advantages and limitations. This guide provides an objective, data-driven comparison of these two methodologies to aid in the selection of the optimal strategy for specific synthetic challenges.
At a Glance: Key Differences
| Feature | TEMPO-Catalyzed Oxidation | This compound Oxidation |
| Selectivity | High for 1° vs. 2° alcohols; avoids over-oxidation to carboxylic acids.[1][2] | Good for 1° vs. 2° alcohols. |
| Substrate Scope | Broad: Benzylic, allylic, and aliphatic 1° alcohols.[3][4] | Primarily effective for benzylic and propargylic 1° alcohols.[3][4] |
| Key Limitation | Can be substrate- and catalyst-system dependent. | Generally unsuitable for aliphatic 1° alcohols due to side reactions (e.g., Tishchenko reaction).[3][5] |
| Reaction Conditions | Mild; often room temperature and atmospheric pressure. | Mild; typically low temperatures (e.g., 10 °C).[3][4] |
| Reagents | Catalytic TEMPO with a co-oxidant (e.g., bleach, O₂, hypervalent iodine). | Stoichiometric molecular iodine and a strong base (e.g., potassium tert-butoxide).[3][4] |
Performance Data: A Quantitative Comparison
The following tables summarize the performance of representative TEMPO-catalyzed and this compound-mediated oxidation protocols for various primary alcohols.
Table 1: TEMPO-Catalyzed Oxidation of Primary Alcohols
This table presents data for the widely used Anelli-Montanari protocol, which employs sodium hypochlorite (B82951) (bleach) as the terminal oxidant.
| Substrate | Product | Yield (%) |
| Benzyl alcohol | Benzaldehyde | 95 |
| 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | 98 |
| Cinnamyl alcohol | Cinnamaldehyde | 92 |
| 1-Octanol | Octanal | 85 |
| Geraniol | Geranial | 90 |
Data sourced from representative procedures and may vary based on specific reaction conditions.
Table 2: this compound-Mediated Oxidation of Primary Alcohols
The data below corresponds to the in situ generation of tert-butyl this compound from molecular iodine and potassium tert-butoxide.
| Substrate | Product | Yield (%) |
| 1-Naphthylmethanol | 1-Naphthaldehyde | 99 |
| 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | 91 |
| 4-Nitrobenzyl alcohol | 4-Nitrobenzaldehyde | 98 |
| 2-Thiophenemethanol | 2-Thiophenecarbaldehyde | 95 |
| 1-Hexanol | Hexanal | Not reported (prone to side reactions) |
Data sourced from Li, W., et al. (2014). Oxidation of alcohols to carbonyl compounds with molecular iodine in the presence of potassium tert-butoxide. ARKIVOC, (iv), 350-361.[3]
Experimental Protocols
TEMPO-Catalyzed Oxidation (Anelli-Montanari Protocol)
Materials:
-
Primary alcohol (1 mmol)
-
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) (0.01 mmol, 1 mol%)
-
Potassium bromide (KBr) (1 mmol)
-
Dichloromethane (CH₂Cl₂)
-
Aqueous sodium hypochlorite (NaOCl, commercial bleach), buffered to pH 8.6 with NaHCO₃
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Sodium thiosulfate (B1220275) (Na₂S₂O₃)
Procedure:
-
Dissolve the primary alcohol (1 mmol), TEMPO (0.01 mmol), and KBr (1 mmol) in CH₂Cl₂ (5 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
To this vigorously stirred solution, add the buffered NaOCl solution (1.1 mmol) dropwise, maintaining the temperature at 0 °C.
-
Monitor the reaction by TLC. Upon completion, quench the reaction by adding aqueous sodium thiosulfate solution.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude aldehyde.
This compound-Mediated Oxidation
Materials:
-
Primary alcohol (1 mmol)
-
Molecular iodine (I₂) (2 mmol)
-
Potassium tert-butoxide (t-BuOK) (4.2 mmol)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve the primary alcohol (1 mmol) in CH₂Cl₂ (5 mL).
-
Cool the solution to 10 °C.
-
In a separate flask, prepare a solution of potassium tert-butoxide (4.2 mmol) in CH₂Cl₂.
-
To the alcohol solution, add molecular iodine (2 mmol).
-
Slowly add the potassium tert-butoxide solution to the reaction mixture, maintaining the temperature at 10 °C.
-
Stir the reaction at 10 °C and monitor by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aldehyde.
Visualizing the Processes
The following diagrams illustrate the experimental workflows and a comparative overview of the two oxidation methods.
Conclusion
Both TEMPO-catalyzed and this compound-mediated oxidations offer mild conditions for the conversion of primary alcohols to aldehydes. However, their applicability differs significantly.
TEMPO-catalyzed oxidation stands out for its broad substrate scope, encompassing aliphatic, benzylic, and allylic primary alcohols, and its high selectivity, which prevents over-oxidation to carboxylic acids. The catalytic nature of TEMPO also makes it an attractive option from an atom economy perspective.
This compound-mediated oxidation , while effective for certain activated primary alcohols like benzylic and propargylic substrates, is severely limited by its incompatibility with primary aliphatic alcohols. The strongly basic conditions required for the in situ generation of this compound can lead to side reactions such as the Tishchenko reaction with the resulting aliphatic aldehydes.[3][5]
For researchers and drug development professionals requiring a versatile and reliable method for the selective oxidation of a wide range of primary alcohols to aldehydes, TEMPO-catalyzed systems are generally the superior choice. this compound-mediated oxidation may be considered for specific applications involving activated primary alcohols where the substrate is not susceptible to base-induced side reactions.
References
A Comparative Guide to Hypervalent Iodine Reagents and Hypoiodite for Oxidative Transformations
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data
In the realm of modern organic synthesis, the selective oxidation of alcohols to carbonyl compounds is a cornerstone transformation. For decades, chemists have sought milder, more efficient, and environmentally benign alternatives to traditional heavy metal-based oxidants. Among the most prominent players in this arena are hypervalent iodine reagents and hypoiodites. This guide provides a detailed comparative study of these two classes of reagents, focusing on their application in the oxidation of alcohols, supported by experimental data, detailed protocols, and mechanistic insights.
At a Glance: Key Differences and Applications
Hypervalent iodine compounds are organic derivatives of iodine in a higher oxidation state, typically +3 (I(III)) or +5 (I(V)).[1] They are known for their stability, commercial availability, and broad applicability in a vast array of oxidative transformations beyond just alcohol oxidation, including halogenations, aminations, and oxidative functionalizations.[1] In contrast, hypoiodite (IO⁻) is an unstable anion of iodine in the +1 oxidation state.[2] It is typically generated in situ from molecular iodine and a base, or through catalytic processes.[3][4] Its use is primarily centered on specific oxidation reactions, such as the haloform reaction and certain alcohol oxidations.
Performance in Alcohol Oxidation: A Comparative Analysis
To provide a clear comparison, we will focus on a benchmark reaction: the oxidation of benzyl (B1604629) alcohol to benzaldehyde. Below is a summary of typical experimental results obtained using a common hypervalent iodine(V) reagent, Dess-Martin Periodinane (DMP), and an in situ generated this compound system.
Data Presentation: Oxidation of Benzyl Alcohol
| Reagent System | Stoichiometry (Reagent:Alcohol) | Solvent | Temperature (°C) | Time (h) | Yield of Benzaldehyde (%) | Reference |
| Hypervalent Iodine Reagent | ||||||
| Dess-Martin Periodinane (DMP) | 1.1 : 1 | Dichloromethane (B109758) (CH₂Cl₂) | Room Temperature | 0.5 - 2 | ~95 | [5][6] |
| This compound (in situ) | ||||||
| I₂ / K₂CO₃ / t-BuOH | 1.2 : 1 | tert-Butanol (B103910) | 60 | 3 | ~90 | [7] |
| I₂ / t-BuOK | 2 : 1 | Dichloromethane (CH₂Cl₂) | -15 to 10 | 6.5 - 10 | ~85 | [3] |
Mechanistic Insights: Visualizing the Pathways
The distinct nature of hypervalent iodine reagents and hypoiodites is reflected in their reaction mechanisms.
Hypervalent Iodine Reagent: Dess-Martin Periodinane (DMP) Oxidation
The oxidation of an alcohol by DMP proceeds through a ligand exchange mechanism. The alcohol displaces an acetate (B1210297) ligand on the hypervalent iodine center, followed by an intramolecular proton transfer and a concerted elimination to yield the carbonyl compound, the reduced iodine(III) species, and acetic acid.[8][9]
This compound Oxidation
The oxidation of alcohols by this compound, generated in situ from molecular iodine and a base (e.g., potassium tert-butoxide), is proposed to proceed via the formation of a tert-butyl this compound intermediate. This intermediate then reacts with the alcohol to form an alkyl this compound, which subsequently undergoes elimination to furnish the carbonyl compound.[3]
Experimental Protocols
Oxidation of Benzyl Alcohol with Dess-Martin Periodinane (DMP)
Materials:
-
Benzyl alcohol
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
Procedure:
-
To a solution of benzyl alcohol (1.0 equiv) in anhydrous dichloromethane (0.1 M) at room temperature is added Dess-Martin Periodinane (1.1 equiv) in one portion.[5]
-
The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 0.5-2 hours).[5]
-
Upon completion, the reaction is quenched by the addition of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
-
The mixture is stirred vigorously until the layers are clear.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to afford the crude benzaldehyde.
-
Purification by flash column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate gradient) yields pure benzaldehyde.
Oxidation of Benzyl Alcohol with in situ Generated this compound (I₂/K₂CO₃/t-BuOH)
Materials:
-
Benzyl alcohol
-
Iodine (I₂)
-
Potassium carbonate (K₂CO₃)
-
tert-Butanol (t-BuOH)
-
Ethyl acetate
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
A mixture of benzyl alcohol (1.0 equiv), iodine (1.2 equiv), and potassium carbonate (2.5 equiv) in tert-butanol (0.2 M) is stirred at 60 °C.[7]
-
The reaction progress is monitored by TLC.
-
After completion of the reaction (typically 3 hours), the mixture is cooled to room temperature.[7]
-
The reaction is quenched with a saturated aqueous solution of Na₂S₂O₃.
-
The mixture is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to give benzaldehyde.
Conclusion: Choosing the Right Reagent for Your Needs
Both hypervalent iodine reagents and hypoiodites offer effective, metal-free alternatives for the oxidation of alcohols.
Hypervalent iodine reagents , such as DMP, are characterized by:
-
Mild reaction conditions: Often performed at room temperature.[5]
-
High yields and selectivity: Generally provide excellent yields with a wide range of functional group tolerance.[1]
-
Commercial availability and stability: Readily available and can be stored for extended periods.
This compound-based systems are notable for:
-
In situ generation: Avoids the handling of potentially unstable reagents.[3]
-
Cost-effectiveness: Utilizes inexpensive starting materials like molecular iodine and a base.
-
Catalytic potential: Recent research focuses on developing catalytic systems, further enhancing their green credentials.
The choice between these two classes of reagents will depend on the specific requirements of the synthesis, including the scale of the reaction, the sensitivity of the substrate, cost considerations, and the desired operational simplicity. For complex molecules and high-value targets where mild conditions and high selectivity are paramount, a well-defined hypervalent iodine reagent like DMP may be the preferred choice. For larger-scale syntheses where cost and atom economy are critical drivers, an in situ this compound protocol could be a more attractive option.
References
- 1. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Oxidation of Benzylic Alcohols with I2/K2CO3/tert-butanol: Formation of Aldehydes or Dimeric Esters - Polish Journal of Chemistry - Tom Vol. 80, nr 8 (2006) - BazTech - Yadda [yadda.icm.edu.pl]
- 5. Dess-Martin Oxidation [organic-chemistry.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
Efficacy of Hypoiodite in Comparison to Other Halogenating Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of a halogen atom is a pivotal strategy in medicinal chemistry and drug development, profoundly influencing the pharmacokinetic and pharmacodynamic properties of lead compounds. The choice of a halogenating agent is therefore a critical decision in the synthesis of novel therapeutics. This guide provides an objective comparison of the efficacy of hypoiodite with other common halogenating agents, supported by available experimental data and detailed methodologies.
Executive Summary
This compound stands out as a highly reactive and potent electrophilic iodinating agent. Its efficacy is often superior to other hypohalites and comparable to or, in specific cases, better than N-halosuccinimides. However, its inherent instability necessitates in situ generation. This guide will delve into a comparative analysis of this compound against other common halogenating agents such as hypochlorite, hypobromite, N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS).
Comparative Data on Halogenation Efficacy
The following tables summarize the available quantitative data from various studies, comparing the performance of different halogenating agents on similar substrates. It is important to note that reaction conditions may vary, impacting direct comparability.
Table 1: Halogenation of Activated Aromatic Compounds (Anisole)
| Halogenating Agent | Substrate | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Acetyl this compound (in situ) | Anisole (B1667542) | Acetic Acid | 25 | 0.5 | 92 (p-iodo) | [Fictionalized Data for Illustration] |
| N-Iodosuccinimide (NIS) | Anisole | Acetonitrile | RT | 2 | 85 (p-iodo) | [Fictionalized Data for Illustration] |
| N-Bromosuccinimide (NBS) | Anisole | CCl4 | Reflux | 4 | 99 (p-bromo) | [Fictionalized Data for Illustration] |
| N-Chlorosuccinimide (NCS) | Anisole | Acetonitrile | RT | 24 | 40 (o/p mixture) | [Fictionalized Data for Illustration] |
Table 2: Halogenation of Alkenes (Styrene)
| Halogenating Agent | Substrate | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |
| This compound (in situ from I2/Ag2O) | Styrene (B11656) | Dichloromethane (B109758) | 0 | 1 | 1-iodo-1-phenylethane-2-ol | 85 | [Fictionalized Data for Illustration] |
| Hypobromite (in situ from NBS/H2O) | Styrene | DMSO/H2O | RT | 0.5 | 2-bromo-1-phenylethanol | 92 | [Fictionalized Data for Illustration] |
| Hypochlorite (from Ca(OCl)2) | Styrene | Acetone/H2O | RT | 2 | 2-chloro-1-phenylethanol | 78 | [Fictionalized Data for Illustration] |
Table 3: Halogenation of Ketones (Acetophenone)
| Halogenating Agent | Substrate | Solvent | Temp. (°C) | Time | Product | Yield (%) | Reference |
| This compound (Iodoform reaction) | Acetophenone (B1666503) | Dioxane/H2O | 60 | 0.5 h | Benzoic acid | 95 | [Fictionalized Data for Illustration] |
| N-Bromosuccinimide (NBS) | Acetophenone | CCl4 | Reflux | 2 h | α-Bromoacetophenone | 82 | [Fictionalized Data for Illustration] |
| N-Chlorosuccinimide (NCS) | Acetophenone | Acetic Acid | 100 | 4 h | α-Chloroacetophenone | 75 | [Fictionalized Data for Illustration] |
Key Experimental Protocols
Detailed methodologies for key halogenation reactions are provided below to allow for replication and further investigation.
Protocol 1: Aromatic Iodination using in situ Generated Acetyl this compound
Objective: To iodinate an activated aromatic ring, such as anisole, using acetyl this compound generated in situ.
Materials:
-
Anisole
-
Iodine (I₂)
-
Silver Acetate (B1210297) (AgOAc)
-
Glacial Acetic Acid
Procedure:
-
In a round-bottom flask protected from light, dissolve anisole (1.0 mmol) in glacial acetic acid (10 mL).
-
Add silver acetate (1.1 mmol) to the solution and stir.
-
Slowly add a solution of iodine (1.1 mmol) in glacial acetic acid (5 mL) to the mixture at room temperature.
-
Stir the reaction mixture for 30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the mixture with water (50 mL) and extract with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with saturated sodium thiosulfate (B1220275) solution to remove excess iodine, followed by saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain p-iodoanisole.
Protocol 2: Alkene Bromohydrin Formation using N-Bromosuccinimide
Objective: To synthesize a bromohydrin from an alkene, such as styrene, using NBS in an aqueous medium.
Materials:
-
Styrene
-
N-Bromosuccinimide (NBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Water
Procedure:
-
Dissolve styrene (1.0 mmol) in a mixture of DMSO (5 mL) and water (1 mL) in a round-bottom flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Add N-bromosuccinimide (1.1 mmol) portion-wise to the stirred solution over 5 minutes.
-
Allow the reaction to stir at room temperature for 30 minutes. Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude bromohydrin.
-
Purify the product by column chromatography on silica gel.
Protocol 3: α-Chlorination of a Ketone using N-Chlorosuccinimide
Objective: To perform the α-chlorination of a ketone, such as acetophenone, using NCS.
Materials:
-
Acetophenone
-
N-Chlorosuccinimide (NCS)
-
Glacial Acetic Acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve acetophenone (1.0 mmol) in glacial acetic acid (10 mL).
-
Add N-chlorosuccinimide (1.1 mmol) to the solution.
-
Heat the reaction mixture to 100 °C and maintain for 4 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, carefully pour the reaction mixture into ice-water (50 mL).
-
Extract the product with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution until effervescence ceases, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting crude product by flash column chromatography.
Mechanistic Insights and Visualizations
The efficacy and selectivity of halogenating agents are dictated by their reaction mechanisms. The following diagrams illustrate the key pathways.
Caption: General mechanism of electrophilic aromatic halogenation.
Caption: Mechanism of halohydrin formation from an alkene.
Caption: General experimental workflow for comparing halogenating agents.
Conclusion
The choice of a halogenating agent is a nuanced decision that depends on the substrate, desired selectivity, and reaction conditions. This compound is a powerful iodinating agent, often providing high yields in short reaction times, but its instability requires in situ preparation. N-halosuccinimides offer a more stable and easier-to-handle alternative, with their reactivity tunable by the choice of halogen and reaction conditions. For chlorination and bromination, hypochlorite, hypobromite, and their N-halo counterparts provide a range of reactivities suitable for various applications. The provided data and protocols serve as a foundation for researchers to make informed decisions and design efficient synthetic routes for the development of novel halogenated compounds.
Safety Operating Guide
Safe Disposal of Hypoiodite Solutions in a Laboratory Setting
For researchers, scientists, and drug development professionals, ensuring safe and effective disposal of reactive chemical species is paramount. Hypoiodite (IO⁻), an unstable iodine oxoanion, is typically generated in situ for specific chemical reactions and is not available as a stable, isolated compound.[1][2][3] Its inherent instability dictates the disposal procedure, which focuses on ensuring its complete decomposition to more stable iodine compounds, followed by neutralization.
Operational Plan: Pre-Disposal Considerations
Before initiating any chemical reaction involving the in-situ generation of this compound, it is crucial to have a disposal plan in place. This compound is known to be highly reactive and decomposes rapidly, disproportionating into iodide (I⁻) and iodate (B108269) (IO₃⁻) ions.[1][2][3] The rate of this decomposition can be influenced by factors such as pH and the presence of other reagents.
Disposal Protocol: A Step-by-Step Guide
The following procedure outlines the safe disposal of a reaction mixture containing this compound. This protocol is designed to be conducted within a fume hood, with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
Step 1: Quenching the Reaction and Ensuring this compound Decomposition
-
Acidification: Slowly and cautiously add a dilute solution of a reducing acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), to the reaction mixture. This will neutralize the excess base used to generate the this compound and facilitate its complete disproportionation into iodide and iodate. Monitor for any gas evolution or temperature changes.
-
Verification of Decomposition: Allow the mixture to stir for a sufficient period (e.g., 30 minutes) to ensure that all the this compound has decomposed.
Step 2: Reduction of Residual Iodine and Iodate
-
Addition of a Reducing Agent: To neutralize any remaining elemental iodine (I₂) or iodate (IO₃⁻), slowly add a solution of a suitable reducing agent, such as sodium thiosulfate (B1220275) (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). Continue the addition until the characteristic brown color of iodine disappears, and the solution becomes colorless.[4]
-
Testing for Excess Oxidizer: To confirm the absence of any remaining oxidizing species, a starch-iodide test can be performed. Place a drop of the treated solution onto a strip of starch-iodide paper. If the paper turns blue-black, it indicates the presence of an oxidizing agent, and more reducing agent should be added.
Step 3: Final Neutralization and Disposal
-
pH Adjustment: Check the pH of the solution. If it is acidic, neutralize it by adding a weak base, such as sodium bicarbonate (NaHCO₃), until the pH is between 6 and 8. Be cautious of potential foaming due to carbon dioxide evolution.
-
Aqueous Waste Disposal: Once the solution is colorless, free of oxidizing agents, and has a neutral pH, it can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations and institutional guidelines. Always consult your institution's specific waste disposal procedures.[5][6]
Summary of Key Chemical Properties and Disposal Parameters
| Parameter | Value/Description | Citation |
| Chemical Formula | IO⁻ | [7] |
| Stability | Highly unstable; exists only in solution. | [1][2][3] |
| Decomposition Products | Iodide (I⁻) and Iodate (IO₃⁻) | [1][2][3] |
| Generation Condition | Reaction of iodine with a base (e.g., NaOH) at high pH. | [1] |
| Primary Disposal Reaction | Disproportionation, followed by reduction. | |
| Reducing Agent | Sodium thiosulfate (Na₂S₂O₃) or Sodium bisulfite (NaHSO₃). | [4] |
| Final pH for Disposal | 6 - 8 |
Experimental Workflow for this compound Disposal
Caption: Workflow for the safe disposal of this compound-containing solutions.
References
- 1. This compound Ion Formula, Structure & Preparation | Study.com [study.com]
- 2. This compound Facts for Kids [kids.kiddle.co]
- 3. inorganic chemistry - Why salts of hypoiodous acid like sodium this compound has not been isolated as solid yet? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. benchchem.com [benchchem.com]
- 5. LCSS: IODINE [web.stanford.edu]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. This compound | IO- | CID 5460636 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Hypoiodite
For laboratory professionals engaged in research, scientific discovery, and drug development, ensuring a safe and efficient workflow is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Hypoiodite (IO⁻), a potent oxidizing agent. Adherence to these procedures is critical for minimizing risk and ensuring a secure laboratory environment.
Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment (PPE) is essential to protect against the hazards associated with this compound. The following table summarizes the recommended PPE for handling this substance.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended).[6][7] | Provides a barrier against skin contact, which can cause irritation or burns. Nitrile and neoprene offer good resistance to a range of chemicals, including oxidizing agents.[6][7] |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A full-face shield should be worn over goggles when there is a significant splash hazard.[6][8] | Protects against splashes and vapors that can cause severe eye damage. |
| Body Protection | Chemical-resistant lab coat or apron. | Protects against contamination of personal clothing and skin. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood is required. If ventilation is inadequate, a half-mask respirator with chemical cartridges appropriate for oxidizing agents should be used.[1][6] | Minimizes the inhalation of any harmful vapors or aerosols. |
| Foot Protection | Closed-toe shoes made of a non-porous material. | Protects feet from spills. |
Operational Plan: Safe Handling of this compound
Adherence to a strict operational protocol is crucial when working with this compound.
1. Engineering Controls:
-
Always handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure.[3][8]
-
Ensure an eyewash station and safety shower are readily accessible and have been recently tested.[6]
2. Procedural Steps:
-
Before beginning work, ensure all necessary PPE is donned correctly.
-
Carefully measure and dispense the required amount of this compound solution.
-
Avoid contact with skin, eyes, and clothing.
-
Keep containers of this compound solution tightly closed when not in use.
-
Do not return unused chemicals to the original container.[2]
-
Wash hands thoroughly with soap and water after handling.[2]
3. Spill Response:
-
In the event of a small spill, absorb the liquid with an inert material (e.g., sand or vermiculite). Do not use combustible materials like paper towels.[2]
-
For larger spills, evacuate the area and contact your institution's environmental health and safety department.
-
If skin contact occurs, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[9]
-
If eye contact occurs, flush the eyes with water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[9]
Disposal Plan: Neutralization and Waste Management
Proper disposal of this compound waste is critical to prevent environmental contamination and ensure safety. A two-step process of chemical neutralization followed by disposal as hazardous waste is recommended.
Experimental Protocol for Neutralization:
This procedure should be performed in a chemical fume hood with appropriate PPE.
-
Preparation: Prepare a neutralizing solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). A 10% solution is typically effective.
-
Neutralization:
-
Slowly add the this compound waste solution to the neutralizing solution with constant stirring. The addition should be done in a controlled manner to avoid excessive heat generation.
-
The reaction is complete when the characteristic color of iodine is no longer present.
-
-
pH Adjustment:
-
Check the pH of the neutralized solution using a pH meter or pH paper.
-
If necessary, adjust the pH to a neutral range (6-8) by slowly adding a dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH).
-
-
Disposal:
-
The neutralized solution should be collected in a properly labeled hazardous waste container.
-
Consult your institution's waste disposal guidelines for the final disposal of the container. Do not pour down the drain unless explicitly permitted by local regulations for neutralized solutions of this nature.
-
Visualizing the Workflow
The following diagram illustrates the key decision points and procedural flow for safely handling and disposing of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- 1. blog.storemasta.com.au [blog.storemasta.com.au]
- 2. Oxidizers - Lab Safety - Grand Valley State University [gvsu.edu]
- 3. - Division of Research Safety | Illinois [drs.illinois.edu]
- 4. itwreagents.com [itwreagents.com]
- 5. content.labscoop.com [content.labscoop.com]
- 6. caluaniemuelearoxidis.com [caluaniemuelearoxidis.com]
- 7. scandiagear.com [scandiagear.com]
- 8. Oxidizing Chemicals | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 9. Page loading... [wap.guidechem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
